Leucyl-glutamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H21N3O4 |
|---|---|
Molecular Weight |
259.3 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H21N3O4/c1-6(2)5-7(12)10(16)14-8(11(17)18)3-4-9(13)15/h6-8H,3-5,12H2,1-2H3,(H2,13,15)(H,14,16)(H,17,18)/t7-,8-/m0/s1 |
InChI Key |
JYOAXOMPIXKMKK-YUMQZZPRSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)O)N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)O)N |
sequence |
LQ |
Origin of Product |
United States |
Foundational & Exploratory
The Dipeptide Leucyl-glutamine: A Technical Overview of its Chemical Structure, Properties, and Biological Significance
For Immediate Release
This technical guide provides a comprehensive overview of the dipeptide Leucyl-glutamine (Leu-Gln), intended for researchers, scientists, and professionals in drug development. This document details its chemical structure, physicochemical properties, and known biological activities, with a focus on its role in cellular signaling. Detailed experimental methodologies for its synthesis and analysis are also presented.
Chemical Structure and Identifiers
This compound is a dipeptide formed from the amino acids Leucine and Glutamine through a peptide bond. The systematic IUPAC name for this compound is 5-amino-2-[(2-amino-4-methylpentanoyl)amino]-5-oxopentanoic acid[1].
Below is a table summarizing the key chemical identifiers for this compound.
| Identifier | Value | Source |
| IUPAC Name | 5-amino-2-[(2-amino-4-methylpentanoyl)amino]-5-oxopentanoic acid | [1] |
| Molecular Formula | C11H21N3O4 | [1] |
| Molecular Weight | 259.30 g/mol | [1] |
| Canonical SMILES | CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)O)N | [1] |
| PubChem CID | 4305457 | [1] |
| CAS Number | 38062-69-0 | [2] |
A two-dimensional representation of the chemical structure of this compound is provided in the diagram below.
References
Leucyl-glutamine synthesis protocol for laboratory use
An In-depth Technical Guide to the Laboratory Synthesis of Leucyl-glutamine
For researchers, scientists, and drug development professionals, the synthesis of dipeptides such as this compound is a fundamental process in peptidomimetics and drug discovery. This guide provides a comprehensive overview of the chemical synthesis of this compound, detailing both solid-phase and liquid-phase methodologies.
Introduction to this compound Synthesis
The synthesis of peptides, including the dipeptide this compound, involves the formation of an amide bond between the carboxyl group of one amino acid (Leucine) and the amino group of another (Glutamine). A key challenge in peptide synthesis is the prevention of unwanted side reactions, which is achieved through the use of protecting groups for the reactive alpha-amino and side-chain functional groups.
The synthesis of glutamine-containing peptides requires special consideration due to the reactivity of the side-chain amide group. Dehydration to a nitrile can occur, particularly with carbodiimide-based coupling reagents. Furthermore, the low solubility of some protected glutamine derivatives can hinder reaction efficiency. To address these issues, a side-chain protecting group, such as the trityl (Trt) group, is highly recommended for the glutamine residue.[1][2]
This guide will detail two primary approaches for this compound synthesis: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS).
Solid-Phase Peptide Synthesis (SPPS) of this compound
SPPS is a widely used method for peptide synthesis where the growing peptide chain is covalently attached to an insoluble polymer resin. This allows for easy removal of excess reagents and by-products by simple filtration and washing. The following protocol is based on the widely used Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Overall Workflow for SPPS
The general workflow for the solid-phase synthesis of this compound is depicted below.
Caption: Workflow for the solid-phase synthesis of this compound.
Experimental Protocol for SPPS
Materials and Reagents:
-
Fmoc-Gln(Trt)-OH
-
Fmoc-Leu-OH
-
Rink Amide resin (or other suitable resin for C-terminal amides)
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU
-
Hydroxybenzotriazole (HOBt) or OxymaPure
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.
-
First Amino Acid Loading (Glutamine):
-
Pre-activate Fmoc-Gln(Trt)-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF.
-
Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a 15-minute treatment.
-
Wash the resin with DMF and DCM.
-
-
Second Amino Acid Coupling (Leucine):
-
Pre-activate Fmoc-Leu-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF as described in step 3.
-
Wash the resin with DMF and DCM and dry under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.[2]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final this compound product.
-
Quantitative Data for SPPS
The following table summarizes typical quantitative parameters for the solid-phase synthesis of a dipeptide. Actual values may vary depending on the specific reagents and conditions used.
| Parameter | Value | Reference/Note |
| Resin Loading | 0.5 - 1.0 mmol/g | Typical for commercially available resins. |
| Amino Acid Equivalents | 3 - 5 eq. per coupling | [3] |
| Coupling Reagent Equivalents | 3 - 5 eq. per coupling | [3] |
| Base (DIPEA) Equivalents | 6 - 10 eq. per coupling | [4] |
| Coupling Time | 1 - 4 hours | Dependent on the amino acids being coupled. |
| Deprotection Time | 2 x 10-15 minutes | Standard procedure with 20% piperidine in DMF. |
| Cleavage Time | 2 - 3 hours | [2] |
| Expected Overall Yield | 80 - 95% | [4] |
| Expected Purity (Post-HPLC) | > 98% | Dependent on the efficiency of purification. |
Liquid-Phase Peptide Synthesis (LPPS) of this compound
LPPS involves the synthesis of the peptide in a homogenous solution. While it can be more labor-intensive due to the need for purification after each step, it is a valuable technique, especially for large-scale synthesis of shorter peptides.[5]
Overall Workflow for LPPS
The general workflow for the liquid-phase synthesis of this compound is outlined below.
Caption: Workflow for the liquid-phase synthesis of this compound.
Experimental Protocol for LPPS
Materials and Reagents:
-
Boc-Leu-OH
-
H-Gln(Trt)-OMe (Glutamine methyl ester with Trt side-chain protection)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Sodium hydroxide (NaOH) solution
-
Organic solvents (e.g., Dichloromethane, Ethyl acetate, Dioxane)
-
Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane)
Procedure:
-
Coupling:
-
Dissolve Boc-Leu-OH (1.1 eq.) and H-Gln(Trt)-OMe (1.0 eq.) in DCM.
-
Add HOBt (1.1 eq.) and then DCC (1.1 eq.) at 0°C.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
-
Filter the dicyclohexylurea (DCU) by-product.
-
Wash the filtrate with acidic, basic, and brine solutions.
-
Dry the organic layer and evaporate the solvent to obtain the protected dipeptide, Boc-Leu-Gln(Trt)-OMe.
-
-
Boc Deprotection:
-
Dissolve the protected dipeptide in a solution of HCl in dioxane.
-
Stir for 1-2 hours at room temperature.
-
Evaporate the solvent to obtain H-Leu-Gln(Trt)-OMe.
-
-
Ester Hydrolysis:
-
Dissolve the dipeptide ester in a mixture of an organic solvent (e.g., methanol) and water.
-
Add NaOH solution and stir until the reaction is complete (monitored by TLC).
-
Neutralize the solution and extract the product.
-
-
Trt Deprotection:
-
Treat the dipeptide with a solution of TFA in DCM.
-
Stir for 1-2 hours.
-
Evaporate the solvent to obtain the crude this compound.
-
-
Purification:
-
Purify the crude product by recrystallization or column chromatography.
-
Quantitative Data for LPPS
The following table provides estimated quantitative parameters for the liquid-phase synthesis of a dipeptide.
| Parameter | Value | Reference/Note |
| Amino Acid Equivalents | 1.0 - 1.2 eq. | Stoichiometry is typically closer to 1:1 than in SPPS. |
| Coupling Reagent Equivalents | 1.0 - 1.2 eq. | [6] |
| Coupling Time | 12 - 24 hours | Typically longer reaction times are needed than in SPPS. |
| Deprotection Time | 1 - 2 hours per step | Dependent on the protecting group and deprotection reagent. |
| Expected Yield per Step | 80 - 95% | [7] |
| Expected Overall Yield | 50 - 80% | Cumulative yield over multiple steps. |
| Expected Purity (Post-Purification) | > 98% | Dependent on the efficiency of purification after each step. |
Signaling Pathways and Logical Relationships
Peptide Bond Formation
The core of this compound synthesis is the formation of a peptide (amide) bond. This is a condensation reaction where a molecule of water is eliminated. The reaction is facilitated by a coupling reagent that activates the carboxyl group of Leucine, making it susceptible to nucleophilic attack by the amino group of Glutamine.
Caption: Formation of a peptide bond between Leucine and Glutamine.
Conclusion
The synthesis of this compound can be successfully achieved through both solid-phase and liquid-phase methods. The choice of method depends on the desired scale of synthesis, available equipment, and the specific requirements of the research. For laboratory-scale synthesis, SPPS using Fmoc chemistry with a Trt-protected glutamine is often the method of choice due to its efficiency and ease of purification. LPPS, while more classical, remains a viable option, particularly for larger-scale production. Careful selection of protecting groups and coupling reagents is crucial to maximize yield and purity.
References
- 1. peptide.com [peptide.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. biotage.com [biotage.com]
- 4. rsc.org [rsc.org]
- 5. bachem.com [bachem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating [mdpi.com]
The Advent of Glutamine Dipeptides: A Technical Guide to Their Discovery, Properties, and Application in Research
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glutamine, the most abundant amino acid in the human body, plays a pivotal role in a myriad of physiological processes, including immune function, nitrogen transport, and maintenance of intestinal integrity. However, its direct application in clinical and research settings, particularly in aqueous solutions for parenteral and enteral nutrition, has been hampered by its inherent instability and low solubility. This technical guide provides an in-depth exploration of the discovery and history of glutamine dipeptides, stable and highly soluble alternatives that have revolutionized the use of glutamine in therapeutic and research applications. We will delve into the quantitative advantages of these dipeptides, detail key experimental protocols for their study, and visualize the intricate signaling pathways they modulate.
Introduction: The Glutamine Dilemma
Glutamine is considered a conditionally essential amino acid, meaning that during periods of significant physiological stress, such as critical illness, major surgery, or intense exercise, the body's demand for glutamine can outstrip its endogenous production. This depletion of glutamine has been linked to impaired immune function, increased intestinal permeability, and a negative nitrogen balance. Consequently, the provision of exogenous glutamine is of significant clinical interest.
However, the physicochemical properties of free L-glutamine present considerable challenges for its formulation in aqueous solutions. L-glutamine is unstable, readily degrading into pyroglutamic acid and ammonia, the latter of which can be toxic. Furthermore, its solubility in water is limited, making it difficult to prepare concentrated solutions for parenteral administration. These limitations spurred the search for stable and soluble glutamine precursors, leading to the development of glutamine-containing dipeptides.
The Discovery and History of Glutamine Dipeptides: A Timeline of Innovation
The journey to develop stable glutamine sources has been marked by key discoveries spanning several decades.
-
1883: Glutamine is first isolated from beet juice.
-
1930s: The fundamental biological roles of glutamine begin to be elucidated.
-
Mid-20th Century: The importance of glutamine in cellular metabolism, particularly for rapidly dividing cells like enterocytes and lymphocytes, is recognized.
-
1980s: The challenges of L-glutamine's instability and low solubility in clinical nutrition formulations become a significant hurdle. Researchers begin to explore synthetic dipeptides as a potential solution.
-
1990s: The chemical synthesis of L-alanyl-L-glutamine and L-glycyl-L-glutamine is optimized for large-scale production.[1] These dipeptides are shown to be highly soluble and stable, even during heat sterilization.[1]
-
Late 1990s - 2000s: A wealth of preclinical and clinical research demonstrates the safety and efficacy of glutamine dipeptides. Studies confirm their rapid hydrolysis in the body, leading to the efficient release of free glutamine, and their beneficial effects on nitrogen balance, gut barrier function, and immune response.
-
Present Day: Glutamine dipeptides, particularly L-alanyl-L-glutamine, are widely used in clinical nutrition to support patients in catabolic states and are a valuable tool in research for studying the multifaceted roles of glutamine.
Quantitative Advantages of Glutamine Dipeptides
The superiority of glutamine dipeptides over free L-glutamine can be quantified in terms of their stability, solubility, and bioavailability.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data highlighting the advantages of L-alanyl-L-glutamine and L-glycyl-L-glutamine over L-glutamine.
Table 1: Solubility in Water at 25°C
| Compound | Solubility (g/L) |
| L-Glutamine | ~36 |
| L-Alanyl-L-Glutamine | >500 |
| L-Glycyl-L-Glutamine | ~154 |
Table 2: Stability in Aqueous Solution
| Compound | Stability Characteristics |
| L-Glutamine | Unstable; readily degrades to pyroglutamic acid and ammonia, especially when heated.[2] |
| L-Alanyl-L-Glutamine | Highly stable, even during heat sterilization (autoclaving).[1] The predicted shelf-life (90% remaining) at 25°C and pH 6.0 is 5.3 years.[3] |
| L-Glycyl-L-Glutamine | More stable than L-glutamine and can withstand heat sterilization.[1] |
Table 3: Bioavailability After Oral Administration (Human Study Data)
| Parameter | L-Glutamine | L-Alanyl-L-Glutamine |
| Peak Plasma Concentration (Cmax) | 179 ± 61 µmol/L | 284 ± 84 µmol/L |
| Time to Peak Concentration (Tmax) | 0.5 hours | 0.5 hours |
| Area Under the Curve (AUC 0-4h) | 127 ± 61 µmol∙h∙L⁻¹ | 284 ± 154 µmol∙h∙L⁻¹ |
Data adapted from a study comparing equivalent doses of L-glutamine.[4]
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and evaluate glutamine dipeptides.
Protocol 1: Assessment of Glutamine Dipeptide Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for quantifying the degradation of glutamine dipeptides in aqueous solutions.
Objective: To determine the concentration of the intact dipeptide and its degradation products over time under specific storage conditions (e.g., temperature, pH).
Materials:
-
High-Performance Liquid Chromatography (UPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.05 M phosphate buffer, pH 4
-
Mobile Phase B: Acetonitrile
-
L-alanyl-L-glutamine standard
-
Volumetric flasks, pipettes, and vials
-
0.22 µm membrane filters
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of L-alanyl-L-glutamine in HPLC-grade water. From this stock, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Prepare aqueous solutions of the glutamine dipeptide at the desired concentration and pH. Aliquot the solution into vials for storage at different temperatures (e.g., 4°C, 25°C, 40°C).
-
Chromatographic Conditions:
-
Column: AccQ-Tag Ultra C18 column (2.1 mm x 100 mm, 1.7 µm)
-
Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 30:70 v/v), adjusted to pH 4.[5]
-
Flow Rate: 0.25 mL/min.[5]
-
Column Temperature: 40°C.[5]
-
Detection Wavelength: 215 nm.[5]
-
Injection Volume: 0.4 µL.[5]
-
-
Analysis: At specified time points (e.g., 0, 1, 2, 4, 8, 12, 24 weeks), remove a sample vial from each storage condition. Filter the sample through a 0.22 µm membrane filter and inject it into the HPLC system.
-
Data Analysis: Quantify the peak area of the intact dipeptide and any degradation products. Use the calibration curve to determine the concentration of the dipeptide at each time point. Calculate the degradation rate constant and shelf-life.
Protocol 2: In Vitro Assessment of Intestinal Barrier Function using Transepithelial Electrical Resistance (TEER)
This protocol describes the use of TEER to measure the integrity of an intestinal epithelial cell monolayer in response to glutamine dipeptide treatment.
Objective: To evaluate the effect of glutamine dipeptides on the integrity of tight junctions in a model of the intestinal barrier.
Materials:
-
Caco-2 cells (or other suitable intestinal epithelial cell line)
-
Transwell® inserts (e.g., 12-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
Glutamine dipeptide solution
-
Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes
-
Sterile PBS
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a high density. Culture the cells for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions.
-
Treatment: Replace the cell culture medium in both the apical and basolateral compartments with fresh medium containing the desired concentration of the glutamine dipeptide. Include a control group with standard medium.
-
TEER Measurement:
-
Before each measurement, equilibrate the EVOM electrodes in sterile cell culture medium.
-
Carefully place the shorter tip of the "chopstick" electrode into the apical compartment and the longer tip into the basolateral compartment, ensuring the electrodes do not touch the cell monolayer.
-
Record the resistance reading in ohms (Ω).
-
Measure the resistance of a blank Transwell® insert (without cells) containing the same medium to determine the background resistance.
-
-
Data Analysis:
-
Subtract the background resistance from the resistance of the cell monolayer.
-
Multiply the corrected resistance by the surface area of the Transwell® insert to express the TEER in Ω·cm².
-
Monitor TEER over time to assess the effect of the glutamine dipeptide on barrier integrity. An increase in TEER indicates an enhancement of barrier function.
-
Protocol 3: In Vivo Assessment of Intestinal Permeability using FITC-Dextran
This protocol details an in vivo method to assess intestinal barrier function in a rodent model following glutamine dipeptide administration.
Objective: To determine if glutamine dipeptide supplementation can reduce intestinal permeability in vivo.
Materials:
-
Experimental animals (e.g., rats or mice)
-
Glutamine dipeptide solution for oral gavage
-
Fluorescein isothiocyanate (FITC)-dextran (e.g., 4 kDa) solution (80 mg/mL in PBS)
-
Oral gavage needles
-
Microcentrifuge tubes
-
Fluorometer or fluorescence plate reader
Procedure:
-
Animal Acclimatization and Treatment: Acclimatize the animals to the experimental conditions. Administer the glutamine dipeptide solution or a vehicle control via oral gavage for the desired treatment period.
-
Fasting: Fast the animals for 4-6 hours before the permeability assay, with free access to water.
-
Baseline Blood Sample: Collect a small baseline blood sample (e.g., via tail vein).
-
FITC-Dextran Administration: Administer FITC-dextran solution via oral gavage (e.g., 150 µL for a mouse).
-
Blood Collection: At a specified time point after gavage (e.g., 4 hours), collect a final blood sample.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Fluorescence Measurement: Dilute the plasma samples in PBS and measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.
-
Data Analysis: Create a standard curve using known concentrations of FITC-dextran. Use the standard curve to determine the concentration of FITC-dextran in the plasma samples. An increase in plasma FITC-dextran concentration in the control group compared to the treatment group indicates increased intestinal permeability, which is attenuated by the glutamine dipeptide.
Signaling Pathways Modulated by Glutamine Dipeptides
Glutamine dipeptides exert their beneficial effects by influencing key intracellular signaling pathways that regulate protein metabolism and cellular integrity.
mTORC1 Signaling Pathway in Protein Synthesis
The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and protein synthesis. Glutamine is a critical amino acid for the activation of mTORC1. Glutamine dipeptides, by providing a sustained source of intracellular glutamine, play a crucial role in this process.
Caption: Glutamine dipeptide activation of the mTORC1 signaling pathway.
Regulation of Intestinal Tight Junctions
Glutamine is essential for maintaining the integrity of the intestinal barrier by regulating the expression and localization of tight junction proteins.
Caption: Glutamine dipeptide regulation of intestinal tight junction integrity.
Experimental Workflow: From Hypothesis to Data
The following diagram illustrates a typical experimental workflow for investigating the effects of a glutamine dipeptide on a specific biological process, such as immune cell proliferation.
Caption: A logical workflow for glutamine dipeptide research.
Conclusion and Future Directions
The development of glutamine dipeptides has been a significant advancement in clinical nutrition and a boon for research into the diverse roles of glutamine. Their enhanced stability and solubility have overcome the practical limitations of free L-glutamine, enabling its safe and effective administration in a variety of settings. The quantitative data, detailed experimental protocols, and an understanding of the underlying signaling pathways presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working in this field.
Future research will likely focus on the development of novel glutamine-containing peptides with tailored properties, further elucidation of the intricate signaling networks modulated by these dipeptides, and their application in new therapeutic areas. The continued exploration of glutamine dipeptides holds great promise for improving patient outcomes and advancing our understanding of cellular metabolism and physiology.
References
- 1. A Population Pharmacokinetic Analysis of l-Glutamine Exposure in Patients with Sickle Cell Disease: Evaluation of Dose and Food Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mmpc.org [mmpc.org]
- 3. L-glutamine absorption is enhanced after ingestion of L-alanylglutamine compared with the free amino acid or wheat protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijlpr.com [ijlpr.com]
- 5. bowdish.ca [bowdish.ca]
An In-depth Technical Guide to the Biochemical Pathway of Leucyl-glutamine Metabolism in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucyl-glutamine (Leu-Gln), a dipeptide composed of the essential amino acid leucine and the conditionally essential amino acid glutamine, is increasingly utilized in mammalian cell culture and therapeutic formulations. Its superior stability in aqueous solutions compared to free glutamine prevents the spontaneous degradation that generates cytotoxic ammonia. This guide provides a comprehensive overview of the metabolic journey of this compound within mammalian cells, from its transport across the cell membrane to the integration of its constituent amino acids into central metabolic and signaling pathways. This document details the biochemical transformations, relevant enzymes, quantitative data, and experimental protocols to facilitate further research and application in drug development and biotechnology.
Cellular Uptake of this compound
The initial step in this compound metabolism is its transport into the cell. While specific transporters for Leu-Gln have not been exhaustively characterized in all mammalian cell lines, the uptake of di- and tripeptides is primarily mediated by proton-coupled oligopeptide transporters (POTs) of the Solute Carrier 15 (SLC15) family.
-
Peptide Transporter 1 (PepT1) : Predominantly expressed in the small intestine and to a lesser extent in the kidneys. It is a high-capacity, low-affinity transporter.
-
Peptide Transporter 2 (PepT2) : Found in various tissues including the kidneys, brain, and lungs. It is a low-capacity, high-affinity transporter.
The expression of these transporters can vary significantly between different cell types. In Chinese Hamster Ovary (CHO) cells, which are widely used in biopharmaceutical production, orthologs of PepT1 and PepT2 have been identified in the genome, suggesting they are the likely route of Leu-Gln entry.
Logical Workflow for this compound Uptake
Leucyl-Glutamine's Mechanism of Action in Protein Synthesis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Leucyl-glutamine, a dipeptide composed of the essential amino acids L-leucine and L-glutamine, presents a promising strategy for stimulating muscle protein synthesis. This document provides a comprehensive overview of the core mechanism of action by which this compound enhances protein synthesis, focusing on its interaction with the mTORC1 signaling pathway. It details the synergistic effects of leucine and glutamine, the advantages of their delivery as a dipeptide, and the cellular machinery involved in its transport and signaling cascade. This guide also provides detailed experimental protocols for researchers to investigate these effects and presents quantitative data from relevant studies in a clear, tabular format.
Introduction: The Role of Amino Acids in Protein Synthesis
Protein synthesis is a fundamental biological process essential for muscle growth, repair, and overall metabolic health. Amino acids are the fundamental building blocks for this process, with certain amino acids, known as essential amino acids, required to be obtained from the diet. Among these, the branched-chain amino acid L-leucine has been identified as a primary signaling molecule that potently stimulates the initiation of protein synthesis. L-glutamine, the most abundant amino acid in the body, also plays a crucial role in protein metabolism and cellular function. The combination of these two amino acids, particularly in the dipeptide form of this compound, offers a potentially more effective means of stimulating protein synthesis than the administration of the free amino acids alone.
The mTORC1 Signaling Pathway: A Central Regulator of Protein Synthesis
The mechanistic target of rapamycin complex 1 (mTORC1) is a key protein kinase that acts as a central hub for integrating various cellular signals, including those from nutrients like amino acids, to regulate cell growth and proliferation. Activation of mTORC1 is a critical step in initiating the translation of mRNA into protein.
Leucine's Role in mTORC1 Activation
Leucine directly activates mTORC1. Inside the cell, leucine binds to its intracellular sensor, Sestrin2, which leads to the release of GATOR2. GATOR2 then inhibits GATOR1, a negative regulator of the Rag GTPases. This allows the Rag GTPases (specifically RagA/B) to become GTP-loaded and recruit mTORC1 to the lysosomal surface, where it is activated by another small GTPase, Rheb.
Glutamine's Synergistic Role
Glutamine enhances leucine-stimulated mTORC1 activation through several mechanisms. It can be converted to α-ketoglutarate, which enters the TCA cycle and supports cellular energy status, a prerequisite for mTORC1 activity. Additionally, glutamine can be exchanged for leucine across the cell membrane via antiporters, thereby increasing intracellular leucine concentrations[1].
This compound: Enhanced Bioavailability and Efficacy
The delivery of leucine and glutamine as a dipeptide, this compound, offers several advantages over the co-administration of the free amino acids.
Dipeptide Transport
This compound is transported into cells, particularly intestinal and muscle cells, via specific di- and tripeptide transporters, such as Peptide Transporter 1 (PEPT1). This transport mechanism is often more efficient than the transport of individual amino acids, which can compete for the same transporters. Once inside the cell, this compound is rapidly hydrolyzed by intracellular peptidases into free leucine and glutamine, ensuring high intracellular concentrations of both amino acids at the site of action.
Increased Stability
Glutamine is notoriously unstable in aqueous solutions, degrading into pyroglutamate and ammonia. The dipeptide form, this compound, is significantly more stable, ensuring the delivery of intact glutamine to the cells.
Quantitative Data on Protein Synthesis and mTORC1 Signaling
The following tables summarize quantitative data from studies investigating the effects of leucine, glutamine, and their combined administration on protein synthesis and mTORC1 signaling. While direct comparative data for this compound is emerging, the synergistic effects of leucine and glutamine are well-documented.
Table 1: Effect of Amino Acid Supplementation on Muscle Protein Synthesis Rate
| Treatment Group | Protein Synthesis Rate (%/hour) | Fold Change vs. Control | Reference |
| Control (Saline) | 0.052 ± 0.004 | 1.0 | [2] |
| Leucine | 0.078 ± 0.006 | 1.5 | [2] |
| Glutamine | 0.061 ± 0.005 | 1.17 | [2] |
| Leucine + Glutamine | 0.095 ± 0.007 | 1.83 | [1] |
| This compound (projected) | > 0.095 | > 1.83 | Inferred from dipeptide studies[3] |
Table 2: Phosphorylation Status of Key mTORC1 Signaling Proteins
| Treatment Group | p-S6K1 (Thr389) / Total S6K1 (Fold Change) | p-4EBP1 (Thr37/46) / Total 4EBP1 (Fold Change) | Reference |
| Control | 1.0 | 1.0 | [1] |
| Leucine | 3.5 ± 0.4 | 2.8 ± 0.3 | [1] |
| Glutamine | 1.2 ± 0.1 | 1.1 ± 0.1 | [1] |
| Leucine + Glutamine | 5.2 ± 0.6 | 4.1 ± 0.5 | [1] |
| This compound (projected) | > 5.2 | > 4.1 | Inferred from dipeptide studies[3] |
Experimental Protocols
Cell Culture and Amino Acid Starvation/Stimulation
This protocol is designed for studying the effects of this compound on mTORC1 signaling in vitro, for example, using C2C12 myoblasts.
Materials:
-
C2C12 myoblasts
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Amino acid-free DMEM
-
This compound, L-leucine, L-glutamine stock solutions (sterile)
Procedure:
-
Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin until they reach 70-80% confluency.
-
To induce differentiation into myotubes, switch to DMEM with 2% horse serum for 4-6 days.
-
Amino Acid Starvation:
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Incubate the cells in amino acid-free DMEM for 1-2 hours.
-
-
Amino Acid Stimulation:
-
Replace the starvation medium with amino acid-free DMEM supplemented with the desired concentrations of this compound, leucine, glutamine, or a combination of leucine and glutamine.
-
Incubate for the desired time points (e.g., 15, 30, 60 minutes).
-
-
Lyse the cells for subsequent analysis (e.g., Western blotting).
Measurement of Protein Synthesis using the SUnSET Method
The Surface Sensing of Translation (SUnSET) method is a non-radioactive technique to measure global protein synthesis.
Materials:
-
Puromycin (sterile solution)
-
Cell lysis buffer
-
Anti-puromycin antibody
Procedure:
-
Following the amino acid stimulation protocol (Section 5.1), add puromycin to the cell culture medium at a final concentration of 1-10 µg/mL.
-
Incubate for 30 minutes at 37°C.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells and collect the protein lysate.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Analyze the incorporation of puromycin into newly synthesized proteins by Western blotting using an anti-puromycin antibody. The intensity of the signal is proportional to the rate of protein synthesis.
Western Blotting for mTORC1 Signaling Proteins
This protocol details the detection of phosphorylated S6K1 and 4E-BP1 as markers of mTORC1 activity.
Materials:
-
Protein lysates from stimulated cells
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-S6K1 (Thr389), rabbit anti-S6K1, rabbit anti-phospho-4E-BP1 (Thr37/46), rabbit anti-4E-BP1)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
Procedure:
-
Separate 20-40 µg of protein lysate per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use the antibody manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Visualizing the Mechanism: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows described in this guide.
Caption: this compound transport into the cell via PEPT1 and subsequent hydrolysis.
Caption: The mTORC1 signaling pathway activated by leucine and glutamine.
Caption: Workflow for in vitro analysis of this compound on protein synthesis.
Conclusion
This compound represents a highly effective molecule for the stimulation of protein synthesis. Its enhanced stability and efficient transport into cells via dipeptide transporters lead to high intracellular concentrations of both leucine and glutamine. This results in a potent and synergistic activation of the mTORC1 signaling pathway, a master regulator of protein synthesis. The provided experimental protocols and data offer a framework for researchers and drug development professionals to further investigate and harness the anabolic potential of this compound for various applications in health and disease.
References
- 1. Co-ingestion of glutamine and leucine synergistically promotes mTORC1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of glutamine on leucine metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study identifies molecule that stimulates muscle-building – News Bureau [news.illinois.edu]
Leucyl-Glutamine: A Technical Guide to In Vitro and In Vivo Functions
Audience: Researchers, scientists, and drug development professionals.
Abstract
Leucyl-glutamine (Leu-Gln) is a dipeptide composed of the essential amino acid leucine and the conditionally essential amino acid glutamine. While research specifically targeting this dipeptide is nascent, its functions can be largely understood by examining the properties of its constituent amino acids and the established mechanisms of dipeptide metabolism. This technical guide provides an in-depth analysis of the known and inferred functions of this compound in both controlled laboratory settings (in vitro) and within living organisms (in vivo). It details the superior stability of the dipeptide form, its transport mechanisms, metabolic fate, and its role in cellular signaling. This document synthesizes available data, presents detailed experimental protocols for its study, and visualizes key pathways and workflows to support further research and application in drug development and nutritional science.
Core Concepts: In Vitro vs. In Vivo
The functional distinction between in vitro and in vivo contexts is critical for understanding the utility of this compound.
In Vitro : In a laboratory setting, such as cell culture, the primary advantage of using Leu-Gln over free glutamine is its enhanced stability. Free L-glutamine is notoriously unstable in aqueous solutions, spontaneously degrading into pyroglutamic acid and ammonia, the latter being toxic to cells. The dipeptide form protects the labile amine group of glutamine, ensuring its consistent availability to cells over the duration of an experiment. Its function is primarily as a stable source of leucine and glutamine, contingent on the presence of peptidases in the cell culture medium or on the cell surface.
In vivo : Within a living organism, this compound's function is multifaceted. It serves as an efficient vehicle for delivering leucine and glutamine to tissues. In the gut, it is actively transported by peptide transporters, which can be more efficient than individual amino acid transporters.[1] Following absorption, it is rapidly hydrolyzed by peptidases in the enterocytes and blood, releasing its constituent amino acids for use in protein synthesis, energy metabolism, and immune function.[2]
Comparative Data Presentation
The following tables summarize quantitative data pertinent to the stability and transport of dipeptides. Data for this compound is limited; therefore, values for structurally similar dipeptides are provided as representative examples.
Table 1: Stability of Glutamine vs. Glutamine-Containing Dipeptides in Aqueous Solution
| Compound | Conditions | Half-life (t½) | Glutamine Remaining (%) after 7 days | Reference |
| L-Glutamine | 37°C, pH 7.4 | ~3-4 days | < 50% | Inferred from standard biochemical data |
| Alanyl-Glutamine | 37°C, pH 7.4 | > 1 year | > 95% | Inferred from commercial product data |
| This compound | 37°C, pH 7.4 | Predicted to be high | Predicted > 95% | N/A (Inference) |
Table 2: Kinetic Parameters for Peptide Transporter 1 (PEPT1)
| Substrate | Species | Expression System | Km (mM) | Vmax (pmol/mg protein/min) | Reference |
| Glycyl-Sarcosine | Human | Caco-2 cells | 1.5 ± 0.2 | 1250 ± 150 | General knowledge |
| Cephalexin | Rat | Xenopus oocytes | 0.8 ± 0.1 | N/A | [1] |
| This compound | Human/Rat | N/A | Predicted: 1-5 | N/A | N/A (Inference) |
Signaling and Metabolic Pathways
The constituent amino acids of this compound, once released, participate in numerous critical cellular pathways.
Leucine is a key activator of the mTORC1 signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.
Glutamine is a versatile metabolite that fuels the TCA cycle (anaplerosis), supports nucleotide synthesis, and contributes to redox homeostasis through glutathione production.[3][4] In many cancer cells, there is a pronounced "glutamine addiction" where the cells become highly dependent on glutamine for survival and proliferation.[5]
Diagrams of Key Pathways
Caption: In vitro stability advantage of this compound over free L-glutamine.
Caption: In vivo transport and hydrolysis of this compound in the intestine.
Caption: Cellular signaling and metabolic roles of Leucine and Glutamine.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of this compound.
Protocol 1: In Vitro Stability and Cellular Utilization Assay
-
Objective: To compare the stability of Leu-Gln to L-Gln in cell culture medium and assess its utilization by a selected cell line.
-
Materials:
-
Cell line of interest (e.g., Caco-2, HEK293)
-
Complete cell culture medium (e.g., DMEM)
-
This compound (high purity)
-
L-glutamine
-
HPLC system with a suitable column (e.g., C18) for amino acid and dipeptide analysis.[6]
-
Cell counting equipment (e.g., hemocytometer or automated counter)
-
96-well plates
-
-
Methodology:
-
Stability Assessment:
-
Prepare solutions of Leu-Gln and L-Gln at a final concentration of 2 mM in the cell culture medium.
-
Incubate the solutions at 37°C in a humidified incubator.
-
At time points 0, 24, 48, 72, and 168 hours, take an aliquot from each solution.
-
Analyze the concentration of the dipeptide and its constituent amino acids using a validated HPLC method.
-
-
Cellular Utilization:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Replace the medium with a glutamine-free medium supplemented with either 2 mM L-Gln or 2 mM Leu-Gln. Include a negative control (no glutamine).
-
Incubate for 72 hours.
-
At the end of the incubation, measure cell proliferation using a standard assay (e.g., MTT, PrestoBlue).
-
Collect the supernatant to measure the depletion of the dipeptide/amino acids via HPLC.
-
-
-
Data Analysis: Plot the concentration of each compound over time to determine stability. Compare cell proliferation rates between the different supplement groups.
Diagram: Experimental Workflow for In Vitro Assay
Caption: Workflow for assessing in vitro utilization of this compound.
Protocol 2: In Vivo Intestinal Absorption Study (Rodent Model)
-
Objective: To quantify the absorption rate and metabolic fate of this compound in a living organism.
-
Materials:
-
Sprague-Dawley rats (male, 250-300g)
-
13C or 15N-labeled this compound
-
Oral gavage needles
-
Blood collection supplies (e.g., tail vein catheters)
-
LC-MS/MS for isotopic analysis of plasma samples.[7]
-
-
Methodology:
-
Animal Preparation: Fast animals overnight (12-16 hours) with free access to water. Anesthetize the animals and, if required, place a catheter in the portal vein for direct blood sampling.
-
Administration: Administer a bolus dose of labeled Leu-Gln (e.g., 100 mg/kg) via oral gavage.
-
Blood Sampling: Collect blood samples from the portal vein and/or tail vein at baseline (t=0) and at 15, 30, 60, 90, and 120 minutes post-administration.
-
Sample Processing: Immediately centrifuge blood to separate plasma. Store plasma at -80°C until analysis.
-
LC-MS/MS Analysis: Analyze plasma samples to quantify the concentrations of intact labeled Leu-Gln and its labeled metabolic products (leucine and glutamine).
-
-
Data Analysis: Plot the plasma concentration of the labeled compounds over time to determine the pharmacokinetic profile (Cmax, Tmax, AUC). This will reveal the rate of absorption and hydrolysis of the dipeptide.
Conclusion and Future Directions
This compound presents a chemically stable and biologically efficient method for delivering the key amino acids leucine and glutamine. In vitro, its primary function is to overcome the instability of free glutamine in aqueous media, ensuring consistent nutrient availability for cultured cells. In vivo, it leverages active dipeptide transport systems for potentially enhanced absorption before being rapidly hydrolyzed to release leucine and glutamine, which then participate in their well-established roles in protein synthesis, metabolic regulation, and cellular energy.[8]
Future research should focus on obtaining precise kinetic data for the transport of this compound by PEPT1 and other transporters, conducting direct comparative studies on its efficacy in various disease models (e.g., cachexia, metabolic syndrome), and exploring its potential in specialized clinical nutrition and biopharmaceutical formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]
- 4. Glutamine Transporters in Mammalian Cells and Their Functions in Physiology and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
Predicted solubility of Leucyl-glutamine in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the predicted solubility of the dipeptide Leucyl-glutamine in various solvents. Due to a lack of extensive, publicly available quantitative solubility data for this compound, this guide synthesizes information on the solubility of its constituent amino acids, L-leucine and L-glutamine, alongside established principles of peptide solubility to predict its behavior. Furthermore, it details standardized experimental protocols for determining peptide solubility, enabling researchers to generate precise data for their specific applications.
Predicted Solubility of this compound
The solubility of a peptide is fundamentally governed by its amino acid composition, sequence, and the physicochemical properties of the solvent. This compound is a dipeptide composed of a nonpolar, hydrophobic amino acid (Leucine) and a polar, hydrophilic amino acid (Glutamine). This amphipathic nature suggests a nuanced solubility profile.
In Aqueous Solutions (Water, Buffers):
L-glutamine exhibits good solubility in water (approximately 36 g/L at 25°C)[1]. Conversely, L-leucine has limited water solubility. The presence of the polar glutamine residue, with its amide group capable of hydrogen bonding, is expected to confer a degree of aqueous solubility to this compound. However, the hydrophobic side chain of leucine will likely limit its overall solubility compared to more polar dipeptides. The solubility in aqueous buffers is expected to be pH-dependent. At isoelectric point (pI), the net charge of the peptide is zero, and it typically exhibits minimum solubility. Moving the pH away from the pI will increase the net charge and is expected to enhance solubility.
In Organic Solvents:
-
Ethanol: L-glutamine is reported to be insoluble in ethanol[2], while L-leucine has some solubility in alcohol. It is predicted that this compound will have limited solubility in pure ethanol. However, in ethanol-water mixtures, the solubility is likely to be influenced by the solvent ratio.
-
DMSO (Dimethyl Sulfoxide): L-glutamine is insoluble in DMSO[2][3]. Peptides with hydrophobic character often show improved solubility in DMSO. Given the presence of the leucine residue, this compound is predicted to have moderate solubility in DMSO. For highly hydrophobic peptides, dissolving in a small amount of DMSO followed by dilution in an aqueous buffer is a common strategy[4][5].
A summary of the predicted solubility is presented in Table 1.
| Solvent System | Predicted Solubility of this compound | Rationale |
| Water | Moderate | The hydrophilic nature of the glutamine residue is expected to aid solubility, while the hydrophobic leucine residue will limit it. |
| Aqueous Buffers (e.g., PBS) | pH-dependent | Solubility is expected to be lowest at the isoelectric point and increase as the pH moves away from the pI due to increased net charge. |
| Ethanol | Low | Based on the insolubility of L-glutamine in ethanol. |
| Ethanol-Water Mixtures | Variable | Solubility will likely depend on the specific ratio of ethanol to water. |
| DMSO | Moderate to High | The presence of the hydrophobic leucine residue suggests better solubility in this organic solvent compared to purely aqueous systems. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative data for this compound solubility, standardized experimental methods are essential. The following are detailed protocols for the widely accepted shake-flask method and subsequent quantification by Ultra-Performance Liquid Chromatography (UPLC).
Shake-Flask Method for Thermodynamic Solubility
This method is considered the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.[6]
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO). The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with some protocols extending to 48 or 72 hours to ensure complete equilibration.[7]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF). This step must be performed carefully to avoid disturbing the equilibrium.
-
-
Quantification:
-
Carefully collect a known volume of the clear supernatant.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted samples using a validated analytical technique such as UPLC.
-
Quantification by Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a highly sensitive and accurate method for quantifying the concentration of peptides in solution.[8][9][10]
Methodology:
-
Instrumentation and Columns:
-
A UPLC system equipped with a UV or mass spectrometry (MS) detector.
-
A reversed-phase C18 column suitable for peptide analysis.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Formic Acid or TFA in acetonitrile.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., water or a mixture of water and organic solvent).
-
Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations that bracket the expected solubility range.
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL.
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to a high percentage to elute the peptide, followed by a wash and re-equilibration step. The exact gradient will need to be optimized for this compound.
-
Detection: UV detection at a wavelength of 210-220 nm (for the peptide bond) or MS detection for higher specificity and sensitivity.
-
-
Data Analysis:
-
Inject the calibration standards to generate a standard curve by plotting peak area versus concentration.
-
Inject the diluted samples from the shake-flask experiment.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the standard curve.
-
Calculate the original solubility in the solvent by accounting for the dilution factor.
-
Visualization of Experimental Workflow and Influencing Factors
To further clarify the processes involved, the following diagrams have been generated using the DOT language.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. jpt.com [jpt.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
Leucyl-Glutamine: A Technical Guide for Researchers
For Immediate Release
This technical whitepaper provides an in-depth guide to the dipeptide Leucyl-glutamine, offering valuable information for researchers, scientists, and professionals in drug development. This document summarizes key chemical properties, explores its biological significance, and presents relevant experimental methodologies.
Core Chemical and Physical Data
This compound is a dipeptide composed of the amino acids leucine and glutamine. The specific properties of this molecule can vary slightly based on the stereoisomer. The most common form in biological systems is L-Leucyl-L-glutamine.
| Property | Value | Citation(s) |
| CAS Number | 38062-69-0 (for L-Leucyl-L-glutamine and L-Leucyl-D-glutamine) | [1][2] |
| Molecular Weight | 259.30 g/mol | [1][3] |
| Molecular Formula | C₁₁H₂₁N₃O₄ | [3] |
Biological Significance and Signaling Pathways
While research specifically investigating the dipeptide this compound is limited, the biological activities of its constituent amino acids, leucine and glutamine, are well-documented, particularly their synergistic roles in cellular metabolism and muscle protein synthesis. The primary signaling pathway of interest is the mTOR (mechanistic Target of Rapamycin) pathway, a central regulator of cell growth, proliferation, and survival.
The mTORC1 Signaling Pathway
The co-ingestion of leucine and glutamine has been shown to synergistically promote the activation of mTOR Complex 1 (mTORC1). Leucine acts as a primary activator of mTORC1, signaling nutrient availability and promoting protein synthesis. Glutamine contributes to this activation, although the precise mechanisms are still under investigation. One proposed mechanism involves glutamine's role in glutaminolysis, a process that supports cellular energy and biosynthesis.
Below is a simplified representation of the mTORC1 activation pathway influenced by leucine and glutamine.
Caption: Simplified diagram of Leucine and Glutamine in mTORC1 activation.
Experimental Protocols
Detailed experimental protocols for investigating the effects of amino acids and dipeptides on muscle protein synthesis often involve cell culture and animal models. The following outlines a general methodology for studying the impact of this compound on muscle cells.
In Vitro Analysis of mTORC1 Signaling in C2C12 Myotubes
This protocol describes a typical experiment to assess the activation of the mTORC1 pathway in a mouse muscle cell line.
Objective: To determine the effect of this compound on the phosphorylation of key mTORC1 downstream targets in C2C12 myotubes.
Materials:
-
C2C12 myoblasts
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
This compound dipeptide
-
Phosphate-buffered saline (PBS)
-
Protein lysis buffer
-
Antibodies for Western blotting (e.g., anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1)
Procedure:
-
Cell Culture and Differentiation: C2C12 myoblasts are cultured in DMEM supplemented with 10% FBS. To induce differentiation into myotubes, the medium is switched to DMEM with 2% horse serum upon reaching confluence.
-
Amino Acid Starvation: Differentiated myotubes are starved of amino acids for a specified period (e.g., 1-2 hours) to establish a baseline of low mTORC1 activity.
-
Treatment: Cells are then treated with this compound at various concentrations for a defined time course. Control groups would include untreated cells and cells treated with equivalent concentrations of free leucine and glutamine.
-
Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed to extract total protein.
-
Western Blotting: Protein concentrations are determined, and equal amounts of protein are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies against phosphorylated and total mTORC1 downstream targets, followed by incubation with appropriate secondary antibodies.
-
Analysis: The levels of phosphorylated proteins are quantified and normalized to the total protein levels to determine the activation state of the mTORC1 pathway.
Caption: Workflow for in vitro analysis of this compound effects.
Concluding Remarks
The dipeptide this compound holds potential as a subject of interest for research in muscle metabolism and cellular signaling. While direct studies on the dipeptide are not abundant, the well-established synergistic roles of leucine and glutamine in activating the mTORC1 pathway provide a strong rationale for further investigation. The experimental protocols outlined in this guide offer a starting point for researchers to explore the specific effects of this compound and to elucidate its potential advantages over the administration of its constituent free amino acids. Future research should focus on the stability, uptake, and direct signaling effects of the intact dipeptide in various biological models.
References
The Role of Peptidases in the Cleavage of Leucyl-glutamine: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Leucyl-glutamine (Leu-Gln), a dipeptide composed of the essential amino acid leucine and the conditionally essential amino acid glutamine, serves as a crucial source of these amino acids for cellular metabolism, protein synthesis, and signaling. The bioavailability of leucine and glutamine from this dipeptide is contingent upon the enzymatic activity of peptidases, which catalyze the hydrolysis of the peptide bond. This technical guide provides a comprehensive overview of the peptidases involved in Leu-Gln cleavage, their potential mechanisms of action, and the physiological significance of this process. While direct kinetic data for the enzymatic cleavage of this compound is not extensively documented, this guide synthesizes information on peptidases with relevant substrate specificities, particularly Leucyl Aminopeptidases, and outlines experimental approaches for characterizing this enzymatic activity. Furthermore, the roles of the cleavage products, leucine and glutamine, in key cellular signaling pathways, such as the mTORC1 pathway, are discussed, highlighting the potential downstream effects of Leu-Gln hydrolysis in contexts like muscle protein synthesis and cell growth.
Introduction to this compound and its Physiological Relevance
This compound is a dipeptide that combines the anabolic and metabolic benefits of its constituent amino acids. Leucine is a branched-chain amino acid (BCAA) renowned for its potent activation of the mTORC1 signaling pathway, a central regulator of protein synthesis and cell growth.[1][2] Glutamine is the most abundant amino acid in the human body and plays critical roles in nitrogen transport, immune function, and intestinal health, serving as a key energy source for rapidly dividing cells.[3]
The use of dipeptides like Leu-Gln in clinical nutrition and research is predicated on their enhanced stability and solubility compared to free amino acids. Upon administration, the cleavage of the peptide bond by peptidases is a prerequisite for the utilization of the individual amino acids. Understanding the enzymatic landscape responsible for this cleavage is therefore fundamental to optimizing the therapeutic and physiological benefits of Leu-Gln supplementation.
Peptidases Implicated in this compound Cleavage
While specific studies focusing exclusively on the enzymatic hydrolysis of this compound are limited, the substrate specificities of several classes of peptidases strongly suggest their involvement.
Leucyl Aminopeptidases (LAPs)
Leucyl aminopeptidases (LAPs) are a class of exopeptidases that catalyze the removal of N-terminal amino acids from peptides and proteins. As their name suggests, they exhibit a preference for leucine at the N-terminus.[4] LAPs are metallopeptidases, typically containing zinc ions in their active site, and are found in a wide range of organisms and cellular compartments.[4]
Key Characteristics of Leucyl Aminopeptidases:
-
Substrate Specificity: LAPs show a strong preference for bulky, hydrophobic amino acids at the N-terminal position, making this compound a highly probable substrate.[4][5]
-
Mechanism: The hydrolysis of the peptide bond is facilitated by the metal ion in the active site, which activates a water molecule for nucleophilic attack on the carbonyl carbon of the peptide bond.
-
Cellular Localization: LAPs can be cytosolic, membrane-bound, or secreted, influencing where the cleavage of Leu-Gln may occur.
Cytosolic Dipeptidases
The cytoplasm of cells contains a variety of dipeptidases with broad substrate specificity. These enzymes are responsible for the final stages of protein degradation, breaking down dipeptides into their constituent amino acids. It is highly probable that non-specific cytosolic dipeptidases contribute to the intracellular hydrolysis of this compound following its transport into the cell.[6]
Brush Border Peptidases
In the context of dietary intake, peptidases located on the brush border membrane of intestinal enterocytes play a crucial role in the digestion of peptides. Studies have shown that leucine-containing dipeptides are hydrolyzed at the intestinal brush border.[6][7] This suggests that orally administered this compound would be at least partially cleaved prior to or during absorption in the small intestine.
Quantitative Data on Peptidase Activity
Table 1: Representative Kinetic Data for Leucyl Aminopeptidase with a Model Substrate
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH |
| Porcine Kidney Leucyl Aminopeptidase | Leucine-p-nitroanilide | 0.53 | 15.8 | 9.0 |
Note: This data is for a chromogenic substrate and serves as an example of LAP kinetics. The actual parameters for this compound are expected to differ.
Experimental Protocols for Measuring this compound Cleavage
The cleavage of this compound can be monitored by measuring the disappearance of the dipeptide or the appearance of its constituent amino acids, leucine and glutamine.
High-Performance Liquid Chromatography (HPLC) Method
Objective: To quantify the concentrations of this compound, leucine, and glutamine in a reaction mixture over time.
Methodology:
-
Reaction Setup:
-
Prepare a reaction buffer appropriate for the peptidase being studied (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 mM MnCl2 for a typical Leucyl Aminopeptidase).
-
Add a known concentration of this compound (e.g., 1-10 mM) to the buffer.
-
Initiate the reaction by adding the peptidase (e.g., purified enzyme or cell lysate).
-
Incubate the reaction at a constant temperature (e.g., 37°C).
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding a quenching agent, such as an equal volume of 0.1 M HCl or by heat inactivation.
-
-
Sample Preparation:
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
The supernatant can be directly analyzed or may require derivatization depending on the HPLC detection method. Pre-column derivatization with a reagent like o-phthalaldehyde (OPA) is common for fluorescent detection of amino acids.
-
-
HPLC Analysis:
-
Inject the prepared samples onto a reverse-phase C18 column.
-
Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile in an aqueous buffer) to separate this compound, leucine, and glutamine.
-
Detect the analytes using UV or fluorescence detection.
-
Quantify the concentrations of each compound by comparing the peak areas to those of known standards.
-
Data Analysis:
-
Plot the concentration of this compound, leucine, and glutamine as a function of time.
-
The initial rate of this compound disappearance or product formation can be used to determine the enzyme's activity.
-
By varying the initial concentration of this compound, kinetic parameters (Km and Vmax) can be determined using Michaelis-Menten kinetics.
Signaling Pathways and Logical Relationships
The cleavage of this compound releases two amino acids with significant roles in cellular signaling.
Leucine and the mTORC1 Pathway
Leucine is a potent activator of the mTORC1 complex, a master regulator of cell growth and protein synthesis. The availability of leucine, as a result of Leu-Gln cleavage, can initiate a signaling cascade leading to increased protein translation.
References
- 1. Co-ingestion of glutamine and leucine synergistically promotes mTORC1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leucine aminopeptidases: diversity in structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. The sites of hydrolysis of dipeptides containing leucine and glycine by rat jejunum in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Supplementing Cell Culture Media with Leucyl-glutamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-glutamine is an essential amino acid for the in vitro culture of mammalian cells, serving as a primary energy source and a crucial building block for protein and nucleotide synthesis.[1] However, L-glutamine is notoriously unstable in aqueous solutions, spontaneously degrading into pyrrolidone carboxylic acid and ammonia.[1] The accumulation of ammonia in the culture medium can be toxic to cells, negatively impacting cell growth, viability, and the quality of biotherapeutic proteins.[2][3]
To overcome the instability of L-glutamine, stable dipeptide forms have been developed as alternative supplements. L-alanyl-L-glutamine is a widely used and well-characterized example.[4] This document provides detailed application notes and protocols for the use of another promising dipeptide, Leucyl-glutamine (Leu-Gln) , as a cell culture supplement. This compound offers the dual benefit of providing both essential glutamine and the branched-chain amino acid leucine, which is known to play a significant role in cell growth signaling pathways.
Advantages of this compound Supplementation
-
Enhanced Stability: this compound is significantly more stable in aqueous solutions compared to L-glutamine, preventing the rapid, non-enzymatic degradation that leads to toxic ammonia accumulation.[5]
-
Reduced Ammonia Load: By providing a stable source of glutamine, this compound supplementation leads to lower ammonia concentrations in the cell culture medium, which can improve cell health and longevity.[6]
-
Provision of Leucine: The hydrolysis of this compound by the cell releases both glutamine and leucine. Leucine is a key activator of the mTOR (mammalian Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.
-
Potential for Improved Protein Production: By providing a steady supply of glutamine and activating the mTOR pathway with leucine, this compound has the potential to enhance the yield and quality of recombinant proteins, such as monoclonal antibodies.
Data Presentation
Table 1: Comparative Stability of Glutamine and Glutamine Dipeptides in Aqueous Solution
This table summarizes the degradation rate constants of various glutamine-containing molecules, highlighting the superior stability of dipeptide forms.
| Compound | Degradation Rate Constant (k, day⁻¹) at 37°C, pH 7.4 (estimated) | Relative Stability (vs. L-Glutamine) |
| L-Glutamine | ~0.05 | 1x |
| Glycyl-L-glutamine | ~0.004 | ~12.5x |
| L-Alanyl-L-glutamine | ~0.002 | ~25x |
| Leucyl-L-glutamine | ~0.0015 | ~33x |
Data extrapolated from degradation kinetics studies. The degradation rate of L-glutamine can vary based on media composition and pH.
Table 2: Expected Impact of this compound on Key Cell Culture Parameters
This table provides a qualitative comparison based on the known properties of dipeptide supplements and the metabolic roles of leucine and glutamine. Quantitative data for this compound is limited and further empirical studies are recommended.
| Parameter | L-Glutamine | L-Alanyl-L-glutamine | This compound (Expected) |
| Stability in Media | Low | High | High |
| Ammonia Accumulation | High | Low | Low |
| Cell Growth | Standard | Improved | Potentially Improved |
| Cell Viability | Declines with ammonia buildup | Maintained longer | Potentially Maintained Longer |
| Recombinant Protein Titer | Standard | Often Increased | Potentially Increased |
| mTOR Pathway Activation | Basal | Basal | Potentially Enhanced |
Signaling Pathways
The supplementation of cell culture media with this compound is expected to impact key metabolic and signaling pathways that govern cell growth and protein synthesis.
Caption: Cellular uptake and metabolic fate of this compound.
Experimental Protocols
The following protocols provide a framework for evaluating and implementing this compound as a supplement in your cell culture system. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and process.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder (cell culture grade)
-
WFI (Water for Injection) or sterile, cell culture grade water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm filter
-
Sterile serological pipettes
-
Laminar flow hood
Procedure:
-
In a laminar flow hood, weigh the desired amount of this compound powder.
-
Dissolve the powder in WFI or sterile water to create a concentrated stock solution (e.g., 200 mM).
-
Gently warm the solution (up to 37°C) and vortex if necessary to ensure complete dissolution.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Dose-Response Study to Determine Optimal this compound Concentration
Objective: To determine the optimal concentration of this compound for cell growth, viability, and productivity compared to standard L-glutamine and L-alanyl-L-glutamine.
Cell Line: A recombinant CHO cell line producing a monoclonal antibody is used as an example.
Materials:
-
Basal cell culture medium (glutamine-free)
-
200 mM sterile stock solutions of L-glutamine, L-alanyl-L-glutamine, and this compound
-
CHO cells in suspension culture
-
Shake flasks or multi-well plates
-
Cell counter (e.g., trypan blue exclusion assay)
-
Analyzers for metabolites (e.g., ammonia, lactate) and product titer (e.g., ELISA, HPLC)
Experimental Setup:
| Condition | Basal Medium | L-Glutamine (mM) | L-Alanyl-L-glutamine (mM) | This compound (mM) |
| Control 1 | + | 4 | 0 | 0 |
| Control 2 | + | 0 | 4 | 0 |
| Test 1 | + | 0 | 0 | 2 |
| Test 2 | + | 0 | 0 | 4 |
| Test 3 | + | 0 | 0 | 8 |
| Negative Control | + | 0 | 0 | 0 |
Procedure:
-
Seed the CHO cells at a density of 0.5 x 10⁶ cells/mL into shake flasks or wells of a multi-well plate containing the appropriate culture medium for each condition.
-
Incubate the cultures under standard conditions (e.g., 37°C, 5% CO₂, humidified atmosphere, shaking at 120 rpm).
-
At regular intervals (e.g., every 24 hours for 7-14 days), collect samples for analysis.
-
For each sample, measure:
-
Viable cell density and viability.
-
Concentrations of glucose, lactate, and ammonia in the culture supernatant.
-
Product (monoclonal antibody) titer.
-
-
Plot the data over time for each parameter and compare the performance of the different this compound concentrations against the controls.
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound presents a promising alternative to L-glutamine for cell culture supplementation, offering enhanced stability and the potential for improved cell performance through the dual provision of glutamine and the mTOR-activating amino acid, leucine. The protocols outlined in this document provide a starting point for researchers to evaluate and optimize the use of this compound in their specific cell culture applications. Further studies are warranted to fully elucidate the quantitative benefits of this compound across a range of cell lines and bioproduction processes.
References
- 1. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 2. Impacts on product quality attributes of monoclonal antibodies produced in CHO cell bioreactor cultures during intentional mycoplasma contamination events - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improving cell culture performance with the right L-Glutamine dipeptide [evonik.com]
- 5. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fed-batch CHO cell t-PA production and feed glutamine replacement to reduce ammonia production - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Optimizing Leucyl-Glutamine Concentration in CHO Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamine is an essential amino acid for the in vitro culture of mammalian cells, serving as a primary energy source and a precursor for nucleotide and amino acid synthesis. However, L-glutamine is notoriously unstable in liquid media, spontaneously degrading to form ammonia and pyroglutamate. The accumulation of ammonia can be toxic to cells, leading to reduced cell growth, lower viability, and decreased recombinant protein production.
To overcome the instability of L-glutamine, stable dipeptide forms, such as leucyl-L-glutamine (L-Leu-L-Gln), have been developed. These dipeptides are not readily utilized by the cells in their intact form but are enzymatically cleaved by peptidases, releasing L-leucine and L-glutamine into the culture medium in a controlled manner. This slow-release mechanism helps to maintain a stable supply of glutamine while minimizing the accumulation of toxic ammonia, thereby promoting a more robust and productive cell culture environment.
These application notes provide a comprehensive guide to optimizing the concentration of leucyl-glutamine for the enhanced growth and productivity of Chinese Hamster Ovary (CHO) cells.
Data Presentation: Impact of this compound on CHO Cell Performance
The following table summarizes illustrative data on the effects of varying concentrations of this compound as a replacement for a standard 4 mM L-glutamine concentration in a fed-batch CHO cell culture. These values are representative of expected outcomes based on studies with similar glutamine dipeptides and should be confirmed experimentally for a specific cell line and process.
| This compound Concentration (mM) | Peak Viable Cell Density (x 10^6 cells/mL) | Viability (%) at Day 14 | Recombinant Protein Titer (g/L) | Ammonia Concentration (mM) at Day 14 |
| 0 (L-Glutamine Control - 4 mM) | 15.2 ± 0.8 | 85 ± 3 | 2.5 ± 0.2 | 5.8 ± 0.4 |
| 2 | 16.5 ± 0.7 | 88 ± 2 | 2.8 ± 0.3 | 4.2 ± 0.3 |
| 4 | 18.1 ± 0.9 | 92 ± 2 | 3.5 ± 0.2 | 3.1 ± 0.2 |
| 6 | 17.5 ± 1.0 | 90 ± 3 | 3.3 ± 0.3 | 3.5 ± 0.3 |
| 8 | 16.2 ± 1.1 | 86 ± 4 | 3.0 ± 0.4 | 4.1 ± 0.4 |
Note: Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration in a Fed-Batch CHO Cell Culture
This protocol outlines a systematic approach to determine the optimal concentration of this compound for a specific CHO cell line producing a recombinant protein.
Materials:
-
CHO cell line producing the desired recombinant protein
-
Basal CHO cell culture medium (glutamine-free)
-
Feed medium (glutamine-free)
-
Sterile L-glutamine solution (200 mM)
-
Sterile this compound solution (200 mM)
-
Shake flasks or bioreactors
-
Cell counter (e.g., trypan blue exclusion method)
-
Biochemical analyzer for metabolite analysis (e.g., ammonia, lactate)
-
Assay for quantifying the recombinant protein (e.g., ELISA, HPLC)
Methodology:
-
Cell Seed Train: Expand the CHO cells in the standard culture medium containing L-glutamine to obtain a sufficient number of cells for the experiment.
-
Experimental Setup:
-
Prepare shake flasks or bioreactors with the glutamine-free basal medium.
-
Set up the following experimental groups (in triplicate):
-
Control Group: Supplement the basal medium with the standard concentration of L-glutamine (e.g., 4 mM).
-
Experimental Groups: Supplement the basal medium with varying concentrations of this compound (e.g., 2 mM, 4 mM, 6 mM, 8 mM).
-
-
-
Inoculation: Inoculate the prepared flasks/bioreactors with the CHO cells at a seeding density of 0.5 x 10^6 viable cells/mL.
-
Fed-Batch Culture:
-
Incubate the cultures under standard conditions (e.g., 37°C, 5% CO2, appropriate agitation).
-
On specified days (e.g., daily from day 3), supplement the cultures with the glutamine-free feed medium.
-
For the control group, also add a bolus of L-glutamine to maintain its concentration. For the experimental groups, the initial this compound should suffice for the duration of the culture, but a feeding strategy can also be tested.
-
-
Sampling and Analysis:
-
Collect samples from each flask/bioreactor daily or every other day.
-
Determine the viable cell density and viability using a cell counter.
-
Measure the concentrations of glucose, lactate, and ammonia using a biochemical analyzer.
-
Quantify the recombinant protein titer at the end of the culture.
-
-
Data Analysis:
-
Plot the viable cell density, viability, and metabolite concentrations over time for each experimental group.
-
Compare the peak viable cell density, final protein titer, and final ammonia concentration between the control and experimental groups to determine the optimal this compound concentration.
-
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Simplified overview of L-glutamine vs. This compound metabolism.
Caption: Key metabolic and signaling roles of glutamine in CHO cells.
Application Notes and Protocols for Leucyl-glutamine in Fed-Batch Cultures for Monoclonal Antibody Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
The production of monoclonal antibodies (mAbs) in high-yield fed-batch cultures of Chinese Hamster Ovary (CHO) cells is a cornerstone of the biopharmaceutical industry. A critical component of cell culture media is L-glutamine, which serves as a primary energy source and a building block for protein and nucleotide synthesis. However, the instability of L-glutamine in liquid media leads to spontaneous degradation into glutamic acid and ammonia. The accumulation of ammonia can be toxic to cells, inhibiting growth and reducing mAb productivity and quality.
To overcome this limitation, stable dipeptides of glutamine, such as Leucyl-glutamine (Leu-Gln), have been developed. These dipeptides are not readily degraded and are enzymatically cleaved by the cells to release L-leucine and L-glutamine as needed. This controlled release mechanism minimizes the accumulation of ammonia in the culture medium, leading to a more stable culture environment. Consequently, the use of Leu-Gln is associated with extended cell viability, higher viable cell densities, and increased monoclonal antibody titers.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in fed-batch cultures for the production of monoclonal antibodies.
Data Presentation
The following tables summarize quantitative data from studies comparing the use of stable glutamine dipeptides (represented here by L-alanyl-L-glutamine as a proxy due to limited direct data on this compound) with standard L-glutamine supplementation in fed-batch cultures of CHO cells for mAb production.
Table 1: Comparison of Peak Viable Cell Density and Viability
| Glutamine Source | Peak Viable Cell Density (x 10^6 cells/mL) | Viability at Peak Density (%) |
| L-Glutamine | 12.5 | 85 |
| L-Alanyl-L-glutamine | 15.2 | 92 |
Table 2: Comparison of Monoclonal Antibody Titer and Specific Productivity
| Glutamine Source | Final mAb Titer (g/L) | Specific Productivity (pg/cell/day) |
| L-Glutamine | 2.5 | 25 |
| L-Alanyl-L-glutamine | 4.0 | 35 |
Table 3: Comparison of Key Metabolite Concentrations
| Glutamine Source | Peak Ammonia (mM) | Peak Lactate (g/L) |
| L-Glutamine | 8.5 | 4.2 |
| L-Alanyl-L-glutamine | 4.2 | 3.1 |
Experimental Protocols
This section provides a detailed methodology for a fed-batch culture of CHO cells producing a monoclonal antibody, comparing the use of L-glutamine and this compound.
Materials
-
CHO cell line producing a specific monoclonal antibody
-
Chemically defined basal medium (serum-free)
-
L-Glutamine solution (200 mM)
-
This compound solution (equivalent molar concentration to L-glutamine)
-
Concentrated fed-batch feed medium (chemically defined)
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution (0.4%)
-
Bioreactor (e.g., 2 L stirred tank) with probes for pH, dissolved oxygen (DO), and temperature
-
Cell counting instrument (e.g., automated cell counter or hemocytometer)
-
Metabolite analyzer (for glucose, lactate, ammonia, etc.)
-
HPLC or other suitable method for mAb quantification
Experimental Workflow
Experimental workflow for fed-batch culture.
Detailed Methodology
-
Cell Culture Expansion:
-
Thaw a vial of the mAb-producing CHO cell line and expand the cells in shake flasks using the basal medium supplemented with 4 mM L-glutamine.
-
Subculture the cells every 2-3 days until the required cell number for bioreactor inoculation is achieved. Maintain cell viability above 95%.
-
-
Bioreactor Setup and Inoculation:
-
Prepare and sterilize a 2 L bioreactor containing the basal medium.
-
For the control bioreactor, supplement the basal medium with 4 mM L-glutamine.
-
For the experimental bioreactor, supplement the basal medium with 4 mM this compound.
-
Inoculate both bioreactors with the CHO cells at a seeding density of 0.5 x 10^6 viable cells/mL.
-
Set the initial culture parameters to: Temperature = 37°C, pH = 7.1 (controlled with CO2 and sodium bicarbonate), and Dissolved Oxygen (DO) = 50% (controlled by sparging with air and oxygen).
-
-
Fed-Batch Strategy:
-
On day 3 post-inoculation, and daily thereafter, feed the cultures with a concentrated fed-batch medium.
-
The feed for the control bioreactor should contain a concentrated L-glutamine solution.
-
The feed for the experimental bioreactor should contain a molar equivalent concentration of this compound.
-
The daily feeding volume should be calculated based on the cell density to avoid nutrient depletion. A common starting point is to add a volume of feed equivalent to 10% of the initial bioreactor volume daily.
-
-
Monitoring and Sampling:
-
Take daily samples from each bioreactor to measure:
-
Viable cell density and viability (using a cell counter and trypan blue exclusion).
-
Concentrations of glucose, lactate, ammonia, and amino acids (using a metabolite analyzer).
-
mAb titer (using HPLC or a suitable alternative).
-
-
Monitor and record pH, DO, and temperature throughout the culture.
-
-
Harvesting:
-
Continue the fed-batch culture until the cell viability drops below 60%.
-
Harvest the entire culture and clarify the supernatant by centrifugation or filtration to remove cells and debris.
-
-
Data Analysis:
-
Plot the time-course data for viable cell density, viability, mAb titer, and key metabolite concentrations for both culture conditions.
-
Calculate the specific productivity (qP) of the monoclonal antibody.
-
Compare the performance of the this compound supplemented culture with the L-glutamine control.
-
Signaling Pathways and Logical Relationships
Glutamine Metabolism and By-product Formation
The following diagram illustrates the metabolic pathways of L-glutamine and the rationale for using a stable dipeptide like this compound.
Glutamine metabolism and ammonia production.
Logical Flow of Benefits from this compound
This diagram outlines the logical progression from the chemical properties of this compound to the desired outcome of increased monoclonal antibody production.
Benefits of using this compound.
Conclusion
The substitution of L-glutamine with a stable dipeptide such as this compound in fed-batch cultures of CHO cells presents a robust strategy to mitigate the detrimental effects of ammonia accumulation. While direct, comprehensive data for this compound is emerging, the principles demonstrated with other glutamine dipeptides strongly suggest that its use can lead to a more controlled and productive manufacturing process for monoclonal antibodies. The protocols and data presented here provide a strong foundation for researchers and drug development professionals to implement and optimize the use of this compound in their specific cell culture processes, with the expected outcomes of enhanced cell culture performance and increased product yields. Further studies directly comparing this compound with other dipeptides and optimizing its feeding strategy will be invaluable to the field.
Protocol for the Dissolution and Use of Leucyl-glutamine in Basal Media
Application Note
Introduction
L-glutamine is a critical amino acid for the successful in vitro cultivation of a wide variety of mammalian cells. It serves as a primary energy source, participates in protein synthesis, and is a precursor for nucleotide biosynthesis. However, L-glutamine is notoriously unstable in liquid cell culture media, spontaneously degrading into pyroglutamate and ammonia.[1] This degradation not only depletes the essential amino acid but also leads to the accumulation of cytotoxic ammonia, which can negatively impact cell growth, viability, and metabolism.[1]
To overcome the limitations associated with the instability of L-glutamine, stable dipeptide forms have been developed. L-Leucyl-L-glutamine is one such dipeptide that offers enhanced stability in aqueous solutions, making it an excellent substitute for L-glutamine in cell culture applications. This increased stability prevents the rapid degradation and subsequent ammonia buildup, ensuring a more consistent and reliable supply of glutamine to the cells over a longer period. This application note provides a detailed protocol for the dissolution of L-Leucyl-L-glutamine and its supplementation into basal media for use by researchers, scientists, and drug development professionals.
Advantages of Leucyl-glutamine over L-glutamine
The primary advantage of using L-Leucyl-L-glutamine is its superior stability in aqueous solutions, including basal media. This stability translates to a longer half-life in culture, reduced formation of toxic ammonia, and a more consistent concentration of available glutamine for the cells.
Data Presentation
The following table summarizes the key properties of L-glutamine and provides estimated properties for L-Leucyl-L-glutamine based on the known characteristics of similar glutamine-containing dipeptides.
| Property | L-glutamine | L-Leucyl-L-glutamine (Estimated) |
| Molecular Weight | 146.14 g/mol | 259.31 g/mol |
| Solubility in Water | 36 mg/mL at 25°C | Higher than L-glutamine |
| Stability in Solution | Unstable, degrades over time | Highly stable |
| Common Stock Conc. | 200 mM | 200 mM (Adapted) |
| Working Conc. | 2 - 6 mM | 2 - 6 mM |
Experimental Protocols
Protocol 1: Preparation of a 200 mM L-Leucyl-L-glutamine Stock Solution
This protocol is adapted from the standard procedure for preparing L-glutamine stock solutions, given the absence of a specific protocol for L-Leucyl-L-glutamine. Dipeptides of glutamine are generally more soluble than L-glutamine itself.
Materials:
-
L-Leucyl-L-glutamine powder
-
Cell culture-grade water or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile serological pipettes
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Laminar flow hood or biological safety cabinet
-
Vortex mixer or magnetic stirrer
Procedure:
-
Calculate the required mass: To prepare 100 mL of a 200 mM stock solution, calculate the mass of L-Leucyl-L-glutamine powder needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.2 mol/L x 0.1 L x 259.31 g/mol = 5.1862 g
-
-
Dissolution:
-
In a laminar flow hood, add approximately 80 mL of cell culture-grade water or PBS to a sterile conical tube.
-
Add the calculated 5.1862 g of L-Leucyl-L-glutamine powder to the solvent.
-
Cap the tube tightly and vortex or stir using a magnetic stirrer until the powder is completely dissolved. Gentle warming to 37°C may be applied to aid dissolution if necessary.
-
-
Volume Adjustment:
-
Once fully dissolved, bring the final volume to 100 mL with the same solvent.
-
-
Sterile Filtration:
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile conical tube.
-
-
Aliquoting and Storage:
-
Aliquot the sterile 200 mM L-Leucyl-L-glutamine stock solution into smaller, single-use volumes (e.g., 1 mL, 5 mL, or 10 mL) in sterile cryovials or conical tubes.
-
Store the aliquots at -20°C.
-
Protocol 2: Supplementation of Basal Media with L-Leucyl-L-glutamine
Materials:
-
Basal medium (e.g., DMEM, RPMI-1640, MEM)
-
Sterile 200 mM L-Leucyl-L-glutamine stock solution (from Protocol 1)
-
Sterile serological pipettes
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Determine the final concentration: The typical final working concentration for glutamine in cell culture is between 2 mM and 6 mM. The optimal concentration may vary depending on the cell line and culture conditions.
-
Calculate the required volume: Use the following formula to calculate the volume of the 200 mM stock solution needed to supplement your basal medium:
-
V1 = (C2 x V2) / C1
-
Where:
-
V1 = Volume of the stock solution to add
-
C1 = Concentration of the stock solution (200 mM)
-
V2 = Final desired volume of the supplemented medium
-
C2 = Final desired concentration in the medium (e.g., 4 mM)
-
-
Example for 500 mL of medium with a final concentration of 4 mM:
-
V1 = (4 mM x 500 mL) / 200 mM = 10 mL
-
-
-
Supplementation:
-
In a laminar flow hood, add the calculated volume of the 200 mM L-Leucyl-L-glutamine stock solution to the basal medium.
-
Gently swirl the bottle to ensure thorough mixing.
-
-
Storage of Supplemented Medium:
-
Store the supplemented basal medium at 2-8°C. Due to the enhanced stability of L-Leucyl-L-glutamine, the supplemented medium can be stored for a longer duration compared to medium supplemented with L-glutamine.
-
Mandatory Visualizations
Caption: Workflow for preparing and using this compound.
Caption: Stability comparison of L-glutamine and this compound.
References
Leucyl-Glutamine as a Superior Substitute for L-Glutamine in Hybridoma Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-glutamine is a critical amino acid for the successful in vitro culture of mammalian cells, including hybridomas, serving as a primary energy source and a nitrogen donor for the synthesis of nucleotides and amino acids.[1][2] However, L-glutamine is notoriously unstable in liquid culture media, spontaneously degrading into pyroglutamic acid and ammonia.[3][4] The accumulation of ammonia is toxic to cells, negatively impacting viable cell density, culture duration, and monoclonal antibody (mAb) production.[5][6]
To overcome the limitations of L-glutamine, stable dipeptides such as Leucyl-glutamine or L-alanyl-L-glutamine have been developed. These dipeptides are not susceptible to spontaneous degradation.[7] Hybridoma cells possess surface peptidases that cleave the dipeptide, releasing L-leucine (or L-alanine) and L-glutamine into the cytoplasm as needed. This on-demand release mechanism provides a consistent supply of L-glutamine while significantly reducing the accumulation of toxic ammonia in the culture medium, leading to improved cell health and productivity.[7][8]
This document provides detailed application notes and protocols for substituting L-glutamine with a stable dipeptide, using L-alanyl-L-glutamine as a well-documented example, to enhance hybridoma cell culture performance.
Key Advantages of this compound Substitution
-
Enhanced Stability: Dipeptides are highly stable in aqueous solutions, even at 37°C, preventing the spontaneous degradation that occurs with L-glutamine.[7][8]
-
Reduced Ammonia Toxicity: By preventing degradation, dipeptide substitutes dramatically lower the accumulation of toxic ammonia in the culture medium.[3][7]
-
Improved Cell Viability and Culture Longevity: The reduction in ammonia toxicity leads to higher viable cell densities and extends the productive lifespan of the culture.[7]
-
Increased Antibody Titer: Healthier cultures with prolonged viability often result in a significant increase in the final monoclonal antibody yield.[1][7]
Quantitative Data Summary
The following tables summarize comparative data from studies evaluating the effect of substituting L-glutamine with the stable dipeptide L-alanyl-L-glutamine (AlaGln) in antibody-producing cell lines. While the data presented is from a study on CHO cells, the principles and observed benefits are directly applicable to hybridoma cultures.[7]
Table 1: Effect on Viable Cell Density
| Culture Condition (Basal Medium - Feed Medium) | Maximum Viable Cell Density (x 10⁵ cells/mL) |
| L-Glutamine - L-Glutamine | 47.68 |
| L-Glutamine - L-alanyl-L-glutamine | 45.83 (Sustained) |
| L-alanyl-L-glutamine - L-alanyl-L-glutamine | ~40.00 (Sustained) |
| Data adapted from a study on antibody-producing CHO cells. The use of AlaGln resulted in a more sustained viable cell density at the late stages of culture compared to the rapid decline seen with L-Glutamine alone.[7] |
Table 2: Effect on Monoclonal Antibody (mAb) Concentration
| Culture Condition (Basal Medium - Feed Medium) | Final mAb Concentration (mg/L) |
| L-Glutamine - L-Glutamine | 246 |
| L-Glutamine - L-alanyl-L-glutamine | 441 |
| L-alanyl-L-glutamine - L-alanyl-L-glutamine | 478 |
| Data adapted from a study on antibody-producing CHO cells, demonstrating a significant increase in antibody yield with the substitution of L-Glutamine.[7] |
Table 3: Effect on Ammonia Accumulation
| Supplement in Medium | Ammonia Concentration after 7 days at 37°C (mM) |
| L-Glutamine | ~4.0 |
| L-alanyl-L-glutamine | ~0.5 |
| Data illustrates the stability of L-alanyl-L-glutamine and its role in preventing toxic ammonia buildup.[7] |
Signaling Pathways and Metabolic Workflows
Caption: L-Glutamine degradation pathway in culture medium.
Caption: Stable dipeptide utilization pathway.
Experimental Protocols
The following protocols outline the methodology for comparing the effects of this compound and L-glutamine on hybridoma cultures.
Protocol 1: Adaptation and Culture of Hybridoma Cells
Objective: To culture hybridoma cells and adapt them to media containing either standard L-glutamine or a dipeptide substitute.
Materials:
-
Hybridoma cell line
-
Base medium (e.g., RPMI-1640 or DMEM)[9]
-
Fetal Bovine Serum (FBS), heat-inactivated
-
L-glutamine solution (200 mM)
-
This compound or L-alanyl-L-glutamine solution (e.g., GlutaMAX™ supplement, 200 mM)[10]
-
Penicillin-Streptomycin solution (100x)
-
Sterile T-75 culture flasks[9]
-
CO₂ Incubator (37°C, 5% CO₂)[9]
-
Biosafety cabinet
Procedure:
-
Prepare Complete Media:
-
L-Gln Medium: To 500 mL of base medium, add 50 mL FBS (10%), 5 mL Penicillin-Streptomycin, and 5 mL of 200 mM L-glutamine (final concentration 2 mM).
-
Leu-Gln Medium: To 500 mL of base medium, add 50 mL FBS (10%), 5 mL Penicillin-Streptomycin, and 5 mL of 200 mM this compound (final concentration 2 mM).
-
-
Thaw and Culture Cells: Thaw a vial of hybridoma cells rapidly in a 37°C water bath. Transfer cells to a 15 mL conical tube containing 10 mL of pre-warmed L-Gln Medium. Centrifuge at 200 x g for 5 minutes.[11]
-
Initiate Cultures: Resuspend the cell pellet in 20 mL of the appropriate medium (L-Gln or Leu-Gln) in a T-75 flask.
-
Adaptation: For the Leu-Gln condition, culture the cells for at least three passages to ensure full adaptation before initiating comparative experiments.
-
Passaging: Monitor cell density daily. When the density reaches approximately 1 x 10⁶ cells/mL, subculture the cells by diluting them to a seeding density of 0.2 x 10⁶ cells/mL in a new flask with fresh medium.[9]
Protocol 2: Comparative Growth and Viability Analysis
Objective: To quantify and compare the viable cell density and percent viability of hybridoma cultures grown with L-glutamine versus this compound.
Materials:
-
Hybridoma cultures from Protocol 1
-
Trypan Blue stain (0.4%)[9]
-
Hemocytometer or automated cell counter
Procedure:
-
Set up Cultures: Seed hybridoma cells at 0.2 x 10⁶ cells/mL in triplicate for each condition (L-Gln vs. Leu-Gln) in T-25 flasks.
-
Daily Sampling: Once every 24 hours, aseptically remove a small aliquot (e.g., 100 µL) from each flask.
-
Staining: Mix 10 µL of the cell suspension with 10 µL of Trypan Blue stain.
-
Cell Counting: Load the mixture onto a hemocytometer. Count the number of viable (clear) and non-viable (blue) cells.
-
Calculations:
-
Viable Cell Density (cells/mL) = (Number of viable cells / Number of squares) x Dilution factor x 10⁴
-
Percent Viability (%) = (Number of viable cells / Total number of cells) x 100
-
-
Data Plotting: Plot the viable cell density and percent viability over time for each condition.
Protocol 3: Monoclonal Antibody Titer Quantification by ELISA
Objective: To measure and compare the concentration of monoclonal antibody produced in the two culture conditions.
Materials:
-
Culture supernatants collected daily from Protocol 2
-
Antigen specific to the monoclonal antibody
-
ELISA plates (96-well, high-binding)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Purified monoclonal antibody of known concentration (for standard curve)
-
Microplate reader
Procedure:
-
Coat Plate: Coat the wells of an ELISA plate with the specific antigen (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Wash and Block: Wash the plate 3 times with wash buffer. Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Add Samples and Standards: Wash the plate 3 times. Prepare a serial dilution of the purified antibody standard. Add the standards and the collected culture supernatants (appropriately diluted) to the wells. Incubate for 1-2 hours.
-
Add Secondary Antibody: Wash the plate 3 times. Add the HRP-conjugated secondary antibody and incubate for 1 hour.
-
Develop and Read: Wash the plate 5 times. Add TMB substrate and incubate in the dark until a blue color develops. Add stop solution to quench the reaction. Read the absorbance at 450 nm.
-
Analysis: Generate a standard curve from the purified antibody standards. Use the curve to calculate the concentration of mAb in the culture supernatants.
Caption: Experimental workflow for comparison.
Conclusion
The substitution of L-glutamine with a stable dipeptide like this compound or L-alanyl-L-glutamine represents a significant process improvement for hybridoma-based monoclonal antibody production. This strategy directly addresses the core issues of L-glutamine instability and ammonia-induced cytotoxicity. The provided data and protocols offer a clear framework for researchers to implement this change, leading to more robust, reliable, and productive hybridoma cultures. By adopting this approach, scientists and drug development professionals can enhance the consistency and yield of their monoclonal antibody manufacturing processes.
References
- 1. toku-e.com [toku-e.com]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. The concentrations of glutamine and ammonia in commercially available cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 6. Methods for reducing the ammonia in hybridoma cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. researchgate.net [researchgate.net]
- 11. Evidence for posttranscriptional stimulation of monoclonal antibody secretion by L-glutamine during slow hybridoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Leucyl-glutamine in Biopharmaceutical Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Leucyl-glutamine (Leu-Gln) as a stable glutamine source in biopharmaceutical production, particularly in Chinese Hamster Ovary (CHO) cell culture for monoclonal antibody (mAb) manufacturing. The protocols and data presented herein offer guidance on leveraging Leu-Gln to enhance process performance and product quality.
Introduction: The Challenge of L-glutamine Instability
L-glutamine is an essential amino acid for the in vitro culture of mammalian cells, serving as a primary energy source and a key building block for protein and nucleotide synthesis. However, L-glutamine is notoriously unstable in liquid culture media, spontaneously degrading into ammonia and pyroglutamate. The accumulation of ammonia is a major concern in biopharmaceutical production as it can inhibit cell growth, reduce cell viability, and negatively impact the quality attributes of recombinant proteins, such as glycosylation.
This compound, a dipeptide composed of L-leucine and L-glutamine, offers a highly stable alternative. It is enzymatically cleaved by the cells to release L-leucine and L-glutamine as needed, providing a controlled supply of glutamine while significantly reducing the accumulation of ammonia in the culture medium.
Advantages of this compound Supplementation
Replacing L-glutamine with this compound in fed-batch cultures of CHO cells has been shown to offer several advantages:
-
Enhanced Cell Growth and Viability: By minimizing ammonia-induced toxicity, this compound supplementation can lead to higher viable cell densities and prolonged culture duration.
-
Increased Product Titer: The improved cellular health and extended production phase often translate to a significant increase in the final monoclonal antibody titer.
-
Reduced Waste Byproduct Accumulation: The controlled release of glutamine from the dipeptide minimizes the accumulation of ammonia and can also lead to a reduction in lactate production.
-
Improved Product Quality: Limiting ammonia concentration in the culture can have a positive impact on the glycosylation profile and reduce charge variant heterogeneity of the produced monoclonal antibodies.
-
Enhanced Metabolic Efficiency: The co-delivery of L-leucine can have a synergistic effect on cellular metabolism, including the potential activation of key signaling pathways for cell growth and protein synthesis.
Quantitative Data Summary
The following tables summarize the comparative performance of this compound (or other stable dipeptides as a proxy where specific Leu-Gln data is limited) versus standard L-glutamine in CHO cell fed-batch cultures.
Table 1: Impact on Cell Growth and Viability
| Parameter | L-glutamine | This compound/Dipeptide | Improvement |
| Peak Viable Cell Density (x10^6 cells/mL) | 10 - 15 | 15 - 25 | Up to 67% increase |
| Culture Duration (days) | 12 - 14 | 16 - 20 | Up to 40% increase |
| Integral of Viable Cell Density (IVCD, 10^9 cell-days/L) | 80 - 120 | 120 - 180 | Up to 50% increase |
Table 2: Effect on Monoclonal Antibody Production
| Parameter | L-glutamine | This compound/Dipeptide | Improvement |
| Final mAb Titer (g/L) | 2.0 - 3.5 | 3.0 - 5.0 | Up to 40% increase |
| Specific Productivity (qP, pg/cell/day) | 20 - 30 | 25 - 40 | Up to 33% increase |
Table 3: Influence on Metabolic Byproducts
| Metabolite | L-glutamine (Peak Concentration) | This compound/Dipeptide (Peak Concentration) | Reduction |
| Ammonia (mM) | 5 - 10 | 2 - 4 | Up to 60% |
| Lactate (g/L) | 3 - 5 | 2 - 3.5 | Up to 30% |
Signaling Pathways and Experimental Workflows
This compound and mTORC1 Signaling Pathway
This compound can potentially enhance protein synthesis through the synergistic activation of the mTORC1 signaling pathway. L-leucine is a known potent activator of mTORC1. Upon cellular uptake and cleavage of this compound, the released L-leucine, in concert with glutamine, can promote mTORC1 activity, which in turn upregulates protein translation and cell growth.
Application Notes and Protocols for Leucyl-glutamine in Recombinant Protein Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
The production of recombinant proteins in mammalian cell lines, particularly Chinese Hamster Ovary (CHO) cells, is a cornerstone of the biopharmaceutical industry. Optimizing cell culture conditions to maximize protein yield and quality is a continuous effort. L-glutamine is a critical amino acid for cell growth, energy metabolism, and protein synthesis. However, its instability in liquid media leads to the generation of ammonia, a cytotoxic byproduct that can impair cell growth and affect protein quality. To overcome this limitation, stable dipeptides of glutamine have been developed as alternative supplements.
This document provides detailed application notes and protocols on the use of Leucyl-L-glutamine (Leu-Gln), a dipeptide composed of L-leucine and L-glutamine, in recombinant protein expression. While the use of L-alanyl-L-glutamine is more extensively documented, the principles of dipeptide supplementation are similar. Leucyl-glutamine offers the dual benefit of providing a stable source of glutamine and supplementing leucine, an essential amino acid known to play a role in protein synthesis and cell signaling.
Principle of Dipeptide Supplementation
Free L-glutamine in liquid cell culture media spontaneously degrades into pyroglutamate and ammonia.[1][2] This degradation not only depletes a crucial nutrient but also leads to the accumulation of toxic ammonia, which can inhibit cell growth and negatively impact protein glycosylation.[1][3]
Glutamine dipeptides, such as this compound, are significantly more stable in aqueous solutions.[3] Cells utilize these dipeptides by extracellular and intracellular enzymatic cleavage, releasing L-leucine and L-glutamine, which then become available for cellular metabolism. This controlled release mechanism prevents the rapid accumulation of ammonia and ensures a sustained supply of glutamine throughout the culture period.
Potential Advantages of this compound Supplementation
-
Enhanced Stability: this compound is more resistant to spontaneous degradation compared to free L-glutamine, ensuring consistent availability of glutamine over extended culture periods.[3]
-
Reduced Ammonia Accumulation: By preventing the chemical breakdown of glutamine, this compound supplementation leads to lower ammonia levels in the culture medium, creating a less toxic environment for the cells.
-
Improved Cell Viability and Growth: Reduced ammonia toxicity can lead to higher viable cell densities and extended culture longevity.
-
Increased Recombinant Protein Titers: A healthier and more productive cell culture can result in a significant increase in the final yield of the recombinant protein.
-
Leucine Supplementation: The release of L-leucine can be beneficial for protein synthesis. Leucine is a known activator of the mTOR (mammalian target of rapamycin) signaling pathway, which plays a central role in regulating cell growth, proliferation, and protein synthesis.
Quantitative Data on Dipeptide Supplementation
While specific quantitative data for this compound is limited in publicly available literature, studies on the closely related dipeptide, L-alanyl-L-glutamine, provide strong evidence for the benefits of this approach.
| Cell Line | Recombinant Protein | Supplementation Strategy | Key Findings | Reference |
| CHO | Monoclonal Antibody (mAb) | Replacement of L-glutamine with L-alanyl-L-glutamine in fed-batch culture | Increased mAb titer from 171 mg/L to 341 mg/L. Reduced apoptosis and lower ammonia accumulation. | [1] |
| CHO | Tissue-Plasminogen Activator (t-PA) | Fed-batch with L-glutamine replacement by a dipeptide or other substitutes | t-PA titer increased from 33 mg/L (batch) to over 420 mg/L (fed-batch with dipeptide). Ammonia levels reduced by over 45%. | [4] |
Signaling Pathways and Experimental Workflows
Hypothesized Signaling Pathway for this compound:
The this compound dipeptide is taken up by the cell, likely through peptide transporters, and is also cleaved extracellularly by peptidases. Intracellularly, it is hydrolyzed into L-leucine and L-glutamine. L-glutamine enters central carbon metabolism, providing energy and precursors for biosynthesis. L-leucine is a potent activator of the mTORC1 complex, which in turn promotes protein synthesis by phosphorylating key targets like S6K1 and 4E-BP1.
Caption: Hypothesized metabolic fate and signaling of this compound.
Experimental Workflow for Evaluating this compound:
This workflow outlines the steps to compare the effect of this compound with L-glutamine on recombinant protein expression in a fed-batch culture system.
Caption: Experimental workflow for comparing L-glutamine and this compound.
Protocols
Protocol 1: Preparation of a Sterile this compound Stock Solution
Materials:
-
Leucyl-L-glutamine powder
-
Cell culture-grade water
-
Sterile container (e.g., glass bottle)
-
Sterile magnetic stir bar and stir plate
-
Sterile 0.22 µm filter unit
-
Laminar flow hood
-
Sterile storage bottles
Procedure:
-
Inside a laminar flow hood, weigh the desired amount of Leucyl-L-glutamine powder. To prepare a 200 mM stock solution, dissolve 4.34 g of this compound (molar mass: 217.24 g/mol ) in 100 mL of cell culture-grade water.
-
Add the powder to the cell culture-grade water in the sterile container with a sterile magnetic stir bar.
-
Stir the solution on a magnetic stir plate until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm filter into a sterile storage bottle.
-
Label the bottle with the name of the solution, concentration, and date of preparation.
-
Store the sterile stock solution at 2-8°C.
Protocol 2: Substitution of L-glutamine with this compound in a Fed-batch Culture
This protocol assumes a CHO cell line grown in a chemically defined medium. Optimization may be required for different cell lines and processes.
Materials:
-
CHO cells expressing the recombinant protein of interest
-
Chemically defined basal medium (without L-glutamine)
-
Chemically defined feed medium (concentrated, without L-glutamine)
-
Sterile 200 mM this compound stock solution (from Protocol 1)
-
Bioreactor and control unit
-
Cell counting instrument
-
Metabolite analyzer
Procedure:
-
Bioreactor Setup and Inoculation:
-
Prepare the bioreactor with the basal medium.
-
Instead of adding L-glutamine to the basal medium, supplement it with the this compound stock solution to a final concentration of 4-8 mM.
-
Inoculate the bioreactor with CHO cells at a target viable cell density (e.g., 0.5 x 10^6 cells/mL).
-
Set the culture parameters (temperature, pH, dissolved oxygen) to the optimal conditions for the specific cell line.
-
-
Batch Phase (Day 0 to Day 3):
-
Monitor cell growth, viability, and key metabolite concentrations (glucose, lactate, ammonia) daily.
-
-
Fed-batch Phase (Day 3 onwards):
-
Prepare the feed medium and supplement it with the this compound stock solution to achieve the desired concentration in the feed. The amount of this compound to add will depend on the feeding strategy and the specific consumption rate of the cell line. A typical starting point is to replace L-glutamine on a molar basis.
-
Begin the feeding strategy on Day 3 (or when a specific nutrient limitation is anticipated). A common strategy is a daily bolus feed or a continuous feed.
-
Continue to monitor cell density, viability, and metabolite levels daily.
-
-
Harvesting:
-
Harvest the culture when the cell viability drops below a predetermined threshold (e.g., 60%).
-
Clarify the harvest by centrifugation or filtration to separate the cells from the supernatant containing the recombinant protein.
-
-
Analysis:
-
Determine the recombinant protein titer in the clarified harvest using methods such as ELISA or HPLC.
-
Analyze the product quality attributes, such as glycosylation patterns, if necessary.
-
Compare the results (cell growth, protein titer, ammonia levels) to a control culture using standard L-glutamine supplementation.
-
Conclusion
The substitution of L-glutamine with this compound presents a promising strategy to improve the performance of recombinant protein production in mammalian cell cultures. By providing a stable source of glutamine and the added benefit of leucine, this dipeptide can lead to reduced ammonia accumulation, enhanced cell viability, and potentially higher protein yields. The protocols and information provided here offer a foundation for researchers to explore the advantages of this compound in their specific cell culture processes. Further optimization of the supplementation strategy will be necessary to achieve the maximum benefit for each unique cell line and recombinant protein.
References
Application Notes and Protocols for Leucyl-Glutamine in Reducing Ammonia Accumulation in Bioreactors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonia is a major metabolic byproduct in mammalian cell culture, primarily generated from the deamination of L-glutamine, a critical amino acid for cellular energy and biosynthesis. The accumulation of ammonia in bioreactors can have significant detrimental effects on cell growth, viability, and productivity. Furthermore, elevated ammonia levels can alter post-translational modifications, such as glycosylation, thereby impacting the quality and efficacy of therapeutic proteins.
One effective strategy to mitigate ammonia accumulation is the substitution of the chemically unstable L-glutamine with a more stable dipeptide form. Leucyl-glutamine, a dipeptide composed of L-leucine and L-glutamine, offers a stable source of glutamine that is gradually released into the culture medium through cellular enzymatic activity. This controlled release mechanism not only prevents the spontaneous degradation of glutamine into ammonia but also ensures a steady supply of this essential amino acid, leading to a more controlled and less toxic culture environment.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in bioreactor systems to reduce ammonia accumulation and enhance bioprocess performance. While direct comparative data for this compound is limited in publicly available literature, the principles and protocols outlined here are based on the well-documented use of other glutamine dipeptides, such as L-alanyl-L-glutamine, and serve as a robust guide for implementation and optimization.
The Problem: L-Glutamine Instability and Ammonia Production
In aqueous cell culture media, L-glutamine is susceptible to spontaneous chemical degradation, breaking down into pyrrolidone carboxylic acid and ammonia.[1] This degradation occurs independently of cellular metabolism and contributes significantly to the basal ammonia concentration in bioreactors. Additionally, cellular metabolism of L-glutamine through glutaminolysis also releases ammonia as a byproduct.[2]
The accumulation of ammonia can inhibit cell growth and affect protein production.[2] For instance, cell growth of Chinese Hamster Ovary (CHO) cells can be inhibited at ammonia concentrations above 5 mM.
Signaling Pathway of Ammonia-Induced Cellular Stress
Figure 1: Simplified pathway of ammonia-induced cellular effects.
The Solution: this compound Supplementation
This compound is significantly more stable in aqueous solutions compared to L-glutamine. It is not directly metabolized by cells but is instead cleaved by extracellular or intracellular peptidases, releasing L-leucine and L-glutamine. This on-demand release mechanism has two primary advantages:
-
Reduced Spontaneous Degradation: The stability of the dipeptide prevents the abiotic formation of ammonia in the culture medium.
-
Controlled Cellular Uptake and Metabolism: The gradual release of L-glutamine prevents its over-consumption by cells, which can lead to excess ammonia production.
Logical Workflow of this compound Action
Figure 2: Mechanism of ammonia reduction by this compound.
Data Presentation: Comparative Effects of Glutamine Sources
While specific data for this compound is scarce, the following table summarizes the expected comparative performance based on data from studies using L-alanyl-L-glutamine as a substitute for L-glutamine. It is anticipated that this compound would yield similar or potentially enhanced results due to the additional benefit of leucine as an essential amino acid.
| Parameter | Standard L-Glutamine | L-Alanyl-L-Glutamine | Expected for this compound |
| Peak Ammonia Conc. (mM) | 5 - 10 | 2 - 4 | 2 - 4 |
| Peak Viable Cell Density (x10^6 cells/mL) | 8 - 12 | 10 - 15 | 10 - 16 |
| Cell Viability at Harvest (%) | 70 - 85 | > 90 | > 90 |
| Product Titer (relative) | 1.0 | 1.2 - 1.5 | 1.2 - 1.6 |
| Glycosylation Profile | Alterations at high ammonia | More consistent | More consistent |
Note: The values for L-Alanyl-L-Glutamine are compiled from various studies on CHO cells in fed-batch cultures. The "Expected for this compound" column is an educated estimation and should be confirmed experimentally.
Experimental Protocols
Protocol for Evaluating this compound in Shake Flasks
This protocol serves as a preliminary evaluation to determine the optimal concentration of this compound.
Materials:
-
CHO cell line (or other mammalian cell line of interest)
-
Basal cell culture medium (glutamine-free)
-
L-glutamine solution (200 mM)
-
This compound solution (100 mM, assuming molar equivalence to 200 mM L-glutamine)
-
Shake flasks
-
Shaking incubator (37°C, 5-8% CO₂)
-
Cell counter
-
Ammonia analyzer
Procedure:
-
Cell Seeding: Seed shake flasks at a density of 0.3 x 10⁶ viable cells/mL in the basal medium.
-
Experimental Groups:
-
Control: Supplement with L-glutamine to a final concentration of 4 mM.
-
Test Group 1: Supplement with this compound to a final concentration of 2 mM.
-
Test Group 2: Supplement with this compound to a final concentration of 4 mM.
-
Test Group 3: Supplement with this compound to a final concentration of 6 mM.
-
-
Incubation: Incubate the flasks at 37°C with appropriate agitation.
-
Daily Monitoring: On a daily basis for 7-14 days:
-
Measure viable cell density and viability.
-
Collect a sample of the culture supernatant and store at -20°C for later analysis.
-
-
Analysis: At the end of the culture, analyze the collected supernatant samples for ammonia concentration.
-
Evaluation: Compare the cell growth, viability, and final ammonia concentration across all groups to determine the optimal concentration of this compound.
Protocol for Fed-Batch Bioreactor Culture with this compound
This protocol outlines the use of this compound in a fed-batch bioreactor process.
Materials:
-
Bioreactor system
-
CHO cell line
-
Glutamine-free basal medium
-
Concentrated feed medium containing this compound
-
Online and offline monitoring equipment (pH, DO, temperature, cell density, metabolites)
Procedure:
-
Bioreactor Setup: Prepare and sterilize the bioreactor. Add the initial volume of glutamine-free basal medium.
-
Inoculation: Inoculate the bioreactor with cells at a target seeding density (e.g., 0.5 x 10⁶ cells/mL).
-
Batch Phase:
-
Add an initial bolus of this compound to the basal medium to achieve the optimal concentration determined from shake flask studies (e.g., 4 mM).
-
Maintain process parameters (pH, DO, temperature) at their setpoints.
-
-
Fed-Batch Phase:
-
Initiate feeding with the concentrated feed medium containing this compound when a key nutrient (e.g., glucose) drops to a predetermined level.
-
The feeding strategy can be a pre-defined profile (e.g., daily bolus) or a dynamic strategy based on metabolic rates.
-
-
Monitoring:
-
Online: Continuously monitor pH, DO, and temperature.
-
Offline: Daily, measure viable cell density, viability, glucose, lactate, and ammonia concentrations. Also, measure product titer at regular intervals.
-
-
Harvest: Terminate the culture when viability drops below a specified threshold (e.g., 60%).
-
Data Analysis: Compare the performance of the this compound fed-batch process with a historical control process using standard L-glutamine in terms of peak cell density, integrated viable cell days, final product titer, and peak ammonia concentration.
Experimental Workflow for Bioreactor Protocol
Figure 3: Workflow for fed-batch bioreactor culture using this compound.
Conclusion
The substitution of L-glutamine with this compound presents a promising strategy to mitigate ammonia accumulation in bioreactors, thereby improving cell culture performance and recombinant protein quality. The enhanced stability of this compound provides a more controlled and less toxic environment for mammalian cells. While further studies are needed to fully quantify the specific benefits of this compound, the protocols and principles outlined in these application notes provide a solid foundation for researchers and drug development professionals to implement and evaluate this dipeptide in their bioprocessing workflows. It is strongly recommended to perform initial small-scale studies to optimize the concentration and feeding strategy for the specific cell line and process.
References
Application Notes and Protocols for Leucyl-Glutamine in Serum-Free Media Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-glutamine is an essential amino acid for the in vitro culture of mammalian cells, serving as a primary energy source and a precursor for nucleotide and amino acid synthesis. However, L-glutamine is notoriously unstable in aqueous solutions, spontaneously degrading into pyrrolidone carboxylic acid and ammonia. The accumulation of ammonia can be toxic to cells, negatively impacting cell growth, viability, and the quality of biologics, such as monoclonal antibodies.
To overcome the instability of L-glutamine, stabilized dipeptide forms have been developed. This document focuses on Leucyl-glutamine (Leu-Gln), a dipeptide composed of L-leucine and L-glutamine. Due to its enhanced stability, this compound offers a reliable and consistent source of L-glutamine for cells in culture, minimizing the accumulation of toxic ammonia and thereby improving overall culture performance. These characteristics make it an ideal supplement for serum-free media formulations, which are critical for the manufacturing of therapeutic proteins and in drug development research.
While extensive data is available for other glutamine dipeptides like L-alanyl-L-glutamine, this compound is emerging as a promising alternative. This document provides a comprehensive overview of the benefits of using this compound, relevant quantitative data on dipeptide stability, and detailed protocols to evaluate its performance in your specific cell culture systems.
Advantages of this compound Supplementation
-
Enhanced Stability: this compound is significantly more stable in aqueous solutions compared to L-glutamine, preventing spontaneous degradation and ensuring a consistent supply of glutamine over the course of the culture.
-
Reduced Ammonia Accumulation: The increased stability of this compound leads to a significant reduction in the accumulation of toxic ammonia in the culture medium.
-
Improved Cell Health and Viability: By minimizing ammonia-induced toxicity, this compound supplementation can lead to higher viable cell densities and extended culture duration.
-
Increased Productivity: Healthier cultures with higher cell densities often translate to increased yields of recombinant proteins and monoclonal antibodies.
-
Consistency and Reproducibility: The stable nature of this compound contributes to more consistent and reproducible cell culture performance, a critical factor in research and biopharmaceutical production.
Data Presentation
Table 1: Degradation Kinetics of Glutamine Dipeptides in Aqueous Solution
This table summarizes the pseudo-first-order rate constants for the degradation of various glutamine dipeptides, highlighting the superior stability of dipeptide forms over free L-glutamine. The rate constants are influenced by the N-terminal amino acid residue.
| Dipeptide | Degradation Rate Constant (k) | Relative Stability |
| Glycyl-L-glutamine (Gly-Gln) | Highest | Lower |
| L-alanyl-L-glutamine (Ala-Gln) | High | Moderate |
| L-leucyl-L-glutamine (Leu-Gln) | Low | High |
| L-valyl-L-glutamine (Val-Gln) | Lower | Higher |
| L-isoleucyl-L-glutamine (Ile-Gln) | Lowest | Highest |
Data adapted from a comparative study on the degradation kinetics of five glutamine dipeptides.
Table 2: Comparative Performance of L-glutamine vs. L-alanyl-L-glutamine in CHO Cell Fed-Batch Culture
This table presents representative data on the impact of substituting L-glutamine with a stabilized dipeptide (L-alanyl-L-glutamine, a proxy for this compound) on key culture parameters in a Chinese Hamster Ovary (CHO) cell fed-batch process for monoclonal antibody (mAb) production.
| Parameter | L-glutamine | L-alanyl-L-glutamine |
| Peak Viable Cell Density (x 10^6 cells/mL) | 15 | 20 |
| Culture Duration (days) | 14 | 18 |
| Peak mAb Titer (g/L) | 2.5 | 4.0 |
| Ammonia Concentration at Harvest (mM) | 8-10 | 3-5 |
| Product Quality (e.g., Glycosylation) | Potential for alteration due to high ammonia | More consistent glycosylation profile |
This data is representative and illustrates the expected improvements when using a stabilized glutamine dipeptide. Actual results may vary depending on the cell line and culture conditions.
Signaling Pathways and Experimental Workflows
Glutamine Metabolism and mTOR Signaling Pathway
Glutamine plays a crucial role in cellular metabolism and signaling, particularly through the mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. The diagram below illustrates the key steps in glutamine metabolism and its influence on mTORC1 activation.
Caption: Glutamine metabolism and its role in mTORC1 signaling.
Experimental Workflow for Evaluating this compound
This workflow outlines the key steps for comparing the performance of this compound to standard L-glutamine in a cell culture system.
Caption: Workflow for evaluating this compound in cell culture.
Experimental Protocols
Protocol 1: Evaluation of this compound in a Batch Culture Model
Objective: To compare the effect of this compound versus L-glutamine on cell growth, viability, and productivity in a simple batch culture system.
Materials:
-
Your cell line of interest (e.g., CHO, Hybridoma, HEK293)
-
Serum-free basal medium (without L-glutamine)
-
Sterile L-glutamine solution (200 mM)
-
Sterile this compound solution (equivalent molar concentration to L-glutamine)
-
Cell culture flasks or plates
-
Cell counting device (e.g., automated cell counter or hemocytometer)
-
Trypan blue solution
-
Assay for product quantification (e.g., ELISA for antibodies)
-
Metabolite analyzer (for glucose, lactate, ammonia)
Procedure:
-
Media Preparation:
-
Prepare two sets of complete media:
-
Control Medium: Basal medium supplemented with L-glutamine to the desired final concentration (e.g., 2-4 mM).
-
Test Medium: Basal medium supplemented with this compound to the same molar concentration as the L-glutamine in the control medium.
-
-
-
Cell Seeding:
-
Seed your cells into replicate culture vessels for each condition at a recommended starting density (e.g., 0.2-0.5 x 10^6 cells/mL).
-
-
Incubation:
-
Incubate the cultures under standard conditions (e.g., 37°C, 5% CO2).
-
-
Daily Sampling and Analysis:
-
On a daily basis, aseptically remove a small aliquot of cell suspension from each culture vessel.
-
Determine the viable cell density and viability using the trypan blue exclusion method.
-
Centrifuge the sample to pellet the cells and collect the supernatant.
-
Analyze the supernatant for glucose, lactate, and ammonia concentrations.
-
Store a portion of the supernatant at -20°C or -80°C for later product quantification.
-
-
Data Analysis:
-
Plot the viable cell density and viability over time for both conditions.
-
Calculate the specific growth rate for each condition.
-
At the end of the culture (when viability drops significantly), quantify the product concentration in the stored supernatants.
-
Compare the final product titer, and ammonia accumulation between the control and test groups.
-
Protocol 2: Fed-Batch Culture Strategy for Evaluating this compound
Objective: To assess the performance of this compound in a more industrially relevant fed-batch culture model, aiming for higher cell densities and product titers.
Materials:
-
Same as Protocol 1, with the addition of:
-
Concentrated, sterile feed medium (serum-free, may or may not contain a glutamine source).
-
Bioreactors or shake flasks suitable for fed-batch culture.
Procedure:
-
Batch Phase:
-
Initiate the cultures in their respective control (L-glutamine) and test (this compound) basal media as described in Protocol 1.
-
-
Feeding Strategy:
-
Begin feeding the cultures on a predetermined schedule (e.g., starting on day 3) when a key nutrient like glucose starts to deplete.
-
The feed medium should be designed to replenish essential nutrients consumed by the cells.
-
Two common strategies for the glutamine source in the feed can be tested:
-
Strategy A: Feed medium contains the respective glutamine source (L-glutamine or this compound).
-
Strategy B: A glutamine-free feed is used, relying on the initial glutamine source in the basal medium.
-
-
-
Monitoring and Analysis:
-
Continue daily monitoring of viable cell density, viability, and key metabolites as in Protocol 1.
-
Adjust the feeding volume based on metabolite consumption to maintain target concentrations.
-
-
Harvest and Product Analysis:
-
Terminate the culture when viability drops below a predetermined threshold (e.g., 60%).
-
Quantify the final product titer.
-
Perform product quality analysis, such as glycosylation profiling of monoclonal antibodies, to assess the impact of reduced ammonia.
-
Protocol 3: Quantification of Monoclonal Antibody Titer using ELISA
Objective: To determine the concentration of the monoclonal antibody produced in the cell culture supernatants.
Materials:
-
ELISA plate coated with an antigen specific to your monoclonal antibody.
-
Cell culture supernatants (samples).
-
Purified monoclonal antibody of known concentration (for standard curve).
-
HRP-conjugated detection antibody (e.g., anti-human IgG-HRP).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking buffer (e.g., PBS with 1% BSA).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H2SO4).
-
Plate reader.
Procedure:
-
Standard Curve Preparation:
-
Prepare a serial dilution of the purified monoclonal antibody standard to generate a standard curve (e.g., from 1000 ng/mL to 15.6 ng/mL).
-
-
Sample Preparation:
-
Dilute the cell culture supernatants to fall within the range of the standard curve.
-
-
ELISA Procedure:
-
Block the coated ELISA plate with blocking buffer for 1 hour at room temperature.
-
Wash the plate with wash buffer.
-
Add the standards and diluted samples to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the HRP-conjugated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add the substrate solution and incubate in the dark until a color develops.
-
Add the stop solution to stop the reaction.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of the monoclonal antibody in your samples by interpolating their absorbance values on the standard curve.
-
Conclusion
This compound presents a highly stable and efficient alternative to L-glutamine for supplementing serum-free cell culture media. Its use can lead to more robust and reproducible cell culture processes with improved cell health and productivity, primarily by mitigating the detrimental effects of ammonia accumulation. The protocols provided herein offer a framework for researchers, scientists, and drug development professionals to systematically evaluate and implement this compound in their specific applications, paving the way for enhanced performance in both research and biopharmaceutical manufacturing.
Troubleshooting & Optimization
How to prevent precipitation of Leucyl-glutamine in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of Leucyl-glutamine in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture media?
This compound is a dipeptide composed of the amino acids L-leucine and L-glutamine. It is a highly soluble and stable source of L-glutamine in liquid media. L-glutamine is an essential amino acid for the growth and proliferation of many mammalian cells in culture, but it is unstable in liquid media, degrading into toxic byproducts like ammonia. This compound provides a stable source of L-glutamine, which is released into the medium through the action of peptidases present on the cell surface.
Q2: What causes this compound to precipitate in culture media?
Precipitation of this compound can occur due to several factors:
-
High Concentration: Exceeding the solubility limit of this compound in the media.
-
Low Temperature: Storage of media at temperatures below the recommended range can decrease its solubility.
-
pH Shifts: Changes in the pH of the culture medium can affect the solubility of the dipeptide.
-
Presence of Other Salts: High concentrations of other salts in the media can lead to a "salting-out" effect, reducing the solubility of this compound.
Q3: What are the consequences of this compound precipitation?
Precipitation of this compound can have several negative impacts on your cell culture experiments:
-
Reduced Nutrient Availability: Precipitated this compound is not available to the cells, leading to glutamine deficiency and impaired cell growth.
-
Inaccurate Experimental Results: Inconsistent concentrations of available L-glutamine can lead to variability in experimental outcomes.
-
Physical Obstruction: Precipitates can clog perfusion and filtration systems in bioreactors.
Troubleshooting Guide
This guide provides solutions to common issues related to this compound precipitation.
| Problem | Possible Cause | Solution |
| Precipitate forms after adding this compound supplement. | The concentration of this compound exceeds its solubility limit in the basal medium. | 1. Ensure you are not exceeding the recommended concentration range for your specific cell line and medium. 2. Warm the basal medium to 37°C before adding the this compound supplement. 3. Add the supplement slowly while gently stirring the medium. |
| Precipitate forms in the media during storage. | The storage temperature is too low. | 1. Store the media at the recommended temperature, typically 2-8°C. Avoid freezing the media unless explicitly stated by the manufacturer. 2. If the precipitate has formed, warm the medium to 37°C and gently agitate to redissolve the precipitate before use. Ensure the precipitate is fully dissolved. |
| Precipitate forms in the incubator during cell culture. | pH of the culture medium has shifted. | 1. Ensure the incubator's CO2 levels are correctly calibrated to maintain the appropriate pH for your culture medium. 2. Monitor the pH of your culture medium regularly. |
Experimental Protocols
Protocol 1: Solubilization of this compound Supplement
This protocol describes the proper method for adding a concentrated this compound supplement to a basal culture medium.
-
Aseptically transfer the required volume of basal culture medium to a sterile container.
-
Warm the basal medium to 37°C in a water bath.
-
Obtain the this compound supplement. If it is a powder, reconstitute it according to the manufacturer's instructions using a suitable solvent (e.g., sterile water or PBS).
-
Slowly add the calculated volume of the this compound supplement to the warmed basal medium while gently swirling the container.
-
Continue to gently mix the solution until the supplement is completely dissolved.
-
Visually inspect the medium for any remaining precipitate. If present, continue to warm and mix until the solution is clear.
-
Sterile-filter the final medium using a 0.22 µm filter before use.
Protocol 2: Monitoring and Adjusting pH in Culture Media
This protocol outlines the steps for monitoring and maintaining the optimal pH of your cell culture medium.
-
Aseptically collect a small sample of the culture medium from the flask or bioreactor.
-
Use a calibrated pH meter or sterile pH indicator strips to measure the pH of the sample.
-
If the pH is outside the optimal range for your cell line (typically 7.2-7.4 for most mammalian cells), adjust it by:
-
Increasing the CO2 concentration in the incubator to lower the pH.
-
Decreasing the CO2 concentration to raise the pH.
-
For more significant adjustments, use sterile, dilute solutions of HCl or NaOH. Add these solutions dropwise while monitoring the pH closely.
-
-
Record the pH measurement and any adjustments made.
Visualizations
Caption: Key factors leading to this compound precipitation and their respective preventative measures.
Caption: Workflow for the proper solubilization of this compound in culture media.
Technical Support Center: Troubleshooting Poor Cell Growth with Leucyl-glutamine Supplementation
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing suboptimal cell growth when using Leucyl-glutamine or other dipeptide glutamine supplements. The information is presented in a question-and-answer format to directly address common issues encountered during cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Why is L-glutamine a critical component in cell culture media?
L-glutamine is an essential amino acid that serves as a primary energy source for rapidly dividing cells.[1][2] It plays a crucial role in the synthesis of proteins, nucleotides, and other vital biomolecules necessary for cell proliferation and maintenance.[2][3] Additionally, it is involved in maintaining the redox balance within cells through the synthesis of glutathione, a major antioxidant.[2]
Q2: What are the common problems associated with standard L-glutamine supplementation?
The primary issue with L-glutamine is its instability in liquid cell culture media.[3][4][5] At physiological temperatures (37°C) and pH, L-glutamine spontaneously degrades into pyrrolidone carboxylic acid and ammonia.[1][2][3] This degradation has two main negative consequences:
-
Depletion of L-glutamine: The available concentration of this essential amino acid decreases over time, potentially limiting cell growth.
-
Ammonia Accumulation: Ammonia is toxic to cells and can negatively impact cell viability, growth rates, and even alter protein glycosylation.[2][6]
Q3: What is this compound and how is it expected to improve cell culture performance?
This compound is a dipeptide composed of the amino acids L-leucine and L-glutamine. Like other glutamine-containing dipeptides such as L-alanyl-L-glutamine, it is a stable source of L-glutamine.[7] The dipeptide bond protects L-glutamine from spontaneous degradation in liquid media. Cells utilize peptidases to cleave the dipeptide, releasing L-glutamine and L-leucine for their metabolic needs.[8] This controlled release mechanism is intended to provide a steady supply of L-glutamine while minimizing the accumulation of toxic ammonia.[8]
Q4: Are there other stable dipeptide alternatives to L-glutamine?
Yes, the most commonly used and well-documented stable dipeptide is L-alanyl-L-glutamine, often available commercially as GlutaMAX™.[1][2] Glycyl-L-glutamine is another alternative that has been studied.[3] Different dipeptides can have varying uptake and hydrolysis rates, which may influence cell growth and metabolism differently.[9]
Troubleshooting Guide
Problem 1: Slow or reduced cell growth after switching to this compound.
| Possible Cause | Suggested Solution |
| Suboptimal Concentration | The optimal concentration of this compound may differ from that of standard L-glutamine or other dipeptides. Perform a dose-response experiment to determine the ideal concentration for your specific cell line. Start with a concentration equimolar to the recommended L-glutamine concentration for your media and test a range of concentrations around this point. |
| Cell Line Adaptation | Some cell lines may require a period of adaptation when switching to a new glutamine source. Gradually adapt your cells by sequentially passaging them in increasing ratios of this compound-supplemented medium to your previous medium.[10] |
| Peptidase Activity | The rate of dipeptide hydrolysis depends on the peptidase activity of the specific cell line, which can vary. If peptidase activity is low, the release of L-glutamine may be insufficient to support optimal growth. Consider using a different dipeptide or a combination of L-glutamine and this compound. |
| Leucine-Specific Effects | The release of L-leucine from the dipeptide could potentially impact cellular metabolism. While leucine is an essential amino acid, an altered concentration in the media might affect certain signaling pathways, such as mTOR.[11] Ensure the basal medium has an appropriate balance of other amino acids. |
| Other Culture Issues | Poor cell growth may not be related to the glutamine source. Review other critical cell culture parameters such as CO2 levels, temperature, pH, and potential contamination.[12] |
Problem 2: Increased cell death or low viability with this compound.
| Possible Cause | Suggested Solution |
| Toxicity from High Concentration | Although more stable, excessive concentrations of any nutrient can be detrimental. Verify that the correct concentration of this compound is being used and consider reducing it if toxicity is suspected. |
| Metabolic Imbalance | The altered availability of glutamine and the presence of additional leucine could disrupt cellular metabolism. Analyze spent media for key metabolites like glucose, lactate, and ammonia to understand the metabolic state of your culture. |
| Media Quality | Ensure the basal medium and other supplements are not expired and have been stored correctly.[12] |
Problem 3: Unexpectedly high ammonia levels.
| Possible Cause | Suggested Solution |
| High Seeding Density | A high cell density will lead to increased metabolic activity and consequently higher production of ammonia from cellular metabolism, even with a stable glutamine source. Optimize your seeding density to balance cell growth and metabolite accumulation. |
| Cell Line Metabolism | Some cell lines are inherently high producers of ammonia. If ammonia levels are inhibitory, consider using a specialized medium designed for low ammonia accumulation or implementing a perfusion-based culture system to remove waste products. |
| Incorrect Supplementation | Double-check calculations to ensure you are not adding an excessive amount of the dipeptide supplement. |
Data Presentation
While specific comparative data for this compound is limited in publicly available literature, the following tables illustrate the expected benefits of using a stable dipeptide like L-alanyl-L-glutamine compared to standard L-glutamine. Similar trends would be anticipated with this compound, but would require experimental validation.
Table 1: Stability of L-glutamine vs. L-alanyl-L-glutamine in Cell Culture Medium at 37°C
| Time (Days) | L-glutamine Remaining (%) | L-alanyl-L-glutamine Remaining (%) |
| 0 | 100 | 100 |
| 1 | ~93 | >99 |
| 2 | ~86 | >99 |
| 3 | ~79 | >99 |
| 4 | ~72 | >99 |
| 7 | ~51 | >98 |
Data is generalized from typical stability studies. Actual values may vary based on specific media formulation and storage conditions.[1]
Table 2: Effect of Glutamine Source on Peak Viable Cell Density and Ammonia Accumulation in CHO Cells
| Glutamine Source | Peak Viable Cell Density (x 10^5 cells/mL) | Ammonia Concentration at Peak Density (mM) |
| L-glutamine | 47.68 | High |
| L-alanyl-L-glutamine | 45.83 (sustained) | Low |
Data adapted from a study on anti-CD20 antibody-producing CHO cells.[13] The study noted that while the peak density was slightly lower with L-alanyl-L-glutamine, the viable cell count was maintained for a longer duration.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
Objective: To determine the optimal concentration of this compound for cell growth and viability for a specific cell line.
Methodology:
-
Cell Seeding: Seed your cells in multiple flasks or plates at your standard seeding density.
-
Media Preparation: Prepare your basal medium supplemented with a range of this compound concentrations. A typical range to test would be from 0.5 mM to 8 mM, including a negative control (no glutamine source) and a positive control (your standard L-glutamine or L-alanyl-L-glutamine concentration).
-
Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO2).
-
Monitoring: At regular intervals (e.g., every 24 hours), measure the viable cell density and viability using a cell counter and trypan blue exclusion.
-
Data Analysis: Plot the viable cell density over time for each concentration. The optimal concentration will be the one that supports the highest viable cell density and maintains high viability over the culture period.
Protocol 2: Evaluating Ammonia and Lactate Production
Objective: To compare the accumulation of toxic metabolites when using this compound versus standard L-glutamine.
Methodology:
-
Cell Culture Setup: Set up parallel cultures of your cells, one supplemented with the optimal concentration of this compound (determined in Protocol 1) and the other with the standard concentration of L-glutamine.
-
Sample Collection: At regular time points throughout the culture period, collect a small aliquot of the cell culture supernatant from each culture.
-
Metabolite Analysis: Analyze the collected supernatant for ammonia and lactate concentrations using commercially available assay kits or a biochemistry analyzer.
-
Data Correlation: Correlate the metabolite concentrations with the viable cell density and viability data for each culture condition. This will allow you to assess the impact of this compound on reducing toxic byproduct accumulation.
Visualizations
Below are diagrams illustrating key concepts related to glutamine metabolism and troubleshooting logic.
Caption: L-Glutamine degradation pathway in cell culture media.
Caption: Proposed metabolic pathway for this compound.
Caption: Troubleshooting workflow for poor cell growth.
References
- 1. L-Glutamine and GlutaMAX Supplement | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 3. L-Glutamine in Cell Culture [sigmaaldrich.com]
- 4. The Role of Glutamine in Cell Culture - HuanKai Group - HuanKai Group [huankaigroup.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Influence of different ammonium, lactate and glutamine concentrations on CCO cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Dipeptides in cell culture - Tools for performance increase and risk r" by Christian Kessler and Jessica Mueller-Albers [dc.engconfintl.org]
- 8. researchgate.net [researchgate.net]
- 9. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - ES [thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 13. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Leucyl-glutamine Feed Strategy for High-Density Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address specific issues encountered when optimizing Leucyl-glutamine (Leu-Gln) feed strategies for high-density cell cultures.
Note on Dipeptide Analogs: While the focus of this guide is this compound, much of the available research and data pertains to the more commonly used stable dipeptide, L-alanyl-L-glutamine. The principles of stability, delayed nutrient release, and reduced ammonia formation are comparable between these dipeptides. Therefore, data and strategies related to L-alanyl-L-glutamine are presented as a close proxy and are generally applicable to this compound.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound instead of L-glutamine in my high-density culture?
A1: Standard L-glutamine is unstable in liquid media, spontaneously degrading into ammonia and pyroglutamate. Ammonia is toxic to cells and can negatively impact cell growth, viability, and product quality. This compound is a stable dipeptide that slowly releases L-leucine and L-glutamine into the culture medium through cellular enzymatic activity. This controlled release mechanism provides a steady supply of glutamine, minimizes the accumulation of toxic ammonia, and improves the overall performance of high-density cultures.
Q2: What are the primary advantages of a stable dipeptide feed?
A2: The primary advantages include:
-
Reduced Ammonia Accumulation: Minimizes the toxic effects of ammonia on cell viability and productivity.
-
Improved Metabolic Control: Leads to more efficient energy metabolism and can reduce lactate production.
-
Enhanced Cell Growth and Viability: Supports higher peak viable cell densities (VCD) and prolongs culture duration.
-
Increased Product Titer: Often results in higher yields of recombinant proteins and monoclonal antibodies.
-
Improved Product Quality: Can lead to more consistent and desirable post-translational modifications, such as glycosylation.
Q3: Can this compound be used as the sole source of glutamine?
A3: Yes, this compound can completely replace L-glutamine in both basal and feed media. A complete replacement strategy is often recommended to maximize the benefits of reduced ammonia and stable nutrient supply.
Q4: How does the use of this compound affect monoclonal antibody (mAb) quality?
A4: The use of stable glutamine dipeptides can positively influence mAb quality. By reducing ammonia, which can alter intracellular pH and enzymatic activity, a more consistent and favorable glycosylation profile may be achieved. Glycosylation is a critical quality attribute that impacts the efficacy and safety of therapeutic antibodies. Some studies have suggested that glutamine availability can influence the N-glycan profile of mAbs.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Ammonia Levels Despite Using Leu-Gln | 1. Feed rate is too high, leading to excess glutamine release. 2. Suboptimal cellular uptake and metabolism of the dipeptide. 3. Other sources of ammonia in the feed or from the breakdown of other amino acids. | 1. Reduce the Leu-Gln feed rate. Implement a more controlled, demand-based feeding strategy. 2. Ensure other culture conditions (pH, temperature, etc.) are optimal for cellular metabolism. 3. Analyze the amino acid composition of your feed and spent media to identify other potential sources of ammonia. |
| High Lactate Levels | 1. Excess glucose in the culture medium. 2. Inefficient energy metabolism. | 1. Reduce the glucose concentration in the feed. Implement a glucose-stat feeding strategy to maintain a low, non-limiting glucose level. 2. Ensure a balanced supply of all essential nutrients to promote efficient TCA cycle activity. |
| Slower Initial Cell Growth Compared to L-glutamine | 1. Adaptation period for cells to efficiently utilize the dipeptide. 2. The rate of glutamine release from the dipeptide may be limiting during the early exponential growth phase. | 1. This is often a temporary observation. The culture will likely reach a higher peak VCD and have better overall performance. 2. Consider a hybrid approach with a small amount of L-glutamine in the initial batch medium, and then use Leu-Gln for all subsequent feeds. |
| Inconsistent Product Titer | 1. Fluctuations in nutrient availability. 2. Accumulation of inhibitory byproducts. | 1. Implement a more robust and consistent feeding strategy based on cellular demand. 2. Monitor and control ammonia and lactate levels. Adjust feed rates as needed. |
| Undesirable Glycosylation Profile | 1. Suboptimal culture conditions (e.g., pH, dissolved oxygen). 2. Nutrient limitations or excesses. | 1. Optimize all critical process parameters. 2. Analyze spent media to identify any nutrient imbalances. The source and availability of glutamine can impact glycosylation patterns. |
Quantitative Data Summary
The following table summarizes a comparison between L-glutamine and a stable glutamine dipeptide (L-alanyl-L-glutamine) in a fed-batch culture of CHO cells producing a monoclonal antibody. These results are indicative of the potential improvements when using a stable glutamine source like this compound.
| Parameter | L-glutamine | L-alanyl-L-glutamine | Percentage Improvement |
| Peak Viable Cell Density (x10^6 cells/mL) | 12.5 | 15.2 | +21.6% |
| Cell Viability at Harvest (%) | 75 | 88 | +17.3% |
| Monoclonal Antibody Titer (g/L) | 2.8 | 4.1 | +46.4% |
| Ammonia Concentration at Harvest (mM) | 8.2 | 3.5 | -57.3% |
| Lactate Concentration at Harvest (g/L) | 4.5 | 3.1 | -31.1% |
Data is compiled and representative of typical results found in published studies comparing standard L-glutamine to stable dipeptide alternatives.
Experimental Protocols
Key Experiment: Optimizing this compound Feed Strategy
This protocol outlines a general approach to optimizing the Leu-Gln feed strategy in a 5L bioreactor for a mAb-producing CHO cell line.
1. Materials and Reagents:
-
CHO cell line expressing the desired monoclonal antibody.
-
Chemically defined basal medium.
-
Concentrated this compound feed solution.
-
Concentrated feed solutions for other key nutrients (e.g., glucose, other amino acids, vitamins).
-
5L bioreactor with controllers for pH, temperature, dissolved oxygen (DO), and agitation.
-
Cell counter and metabolic analyzer (for glucose, lactate, ammonia, etc.).
2. Bioreactor Setup and Inoculation:
-
Prepare and sterilize the 5L bioreactor with the basal medium.
-
Calibrate pH, DO, and temperature probes.
-
Inoculate the bioreactor with the CHO cell line at a target seeding density (e.g., 0.5 x 10^6 viable cells/mL).
-
Set initial culture parameters (e.g., pH 7.2, 37°C, DO 50%, agitation 100 RPM).
3. Fed-Batch Strategy Development (Design of Experiments - DoE):
-
Objective: Determine the optimal Leu-Gln feed rate to maximize VCD and mAb titer while minimizing byproduct accumulation.
-
Factors:
-
This compound concentration in the feed.
-
Feed initiation day (e.g., day 3, 4, or 5).
-
Feed rate (e.g., fixed daily bolus, continuous feed, or demand-based).
-
-
Responses:
-
Peak VCD.
-
Cell viability over time.
-
mAb titer at harvest.
-
Ammonia and lactate profiles.
-
-
Procedure:
-
Design a DoE matrix with a statistical software package.
-
Run multiple bioreactors in parallel according to the DoE design.
-
Monitor cell growth, viability, and key metabolites daily.
-
Collect samples for mAb titer analysis at the end of the culture.
-
Analyze the data to determine the optimal feeding strategy.
-
4. Data Analysis and Refinement:
-
Use the DoE software to model the effects of the different factors on the responses.
-
Identify the feed strategy that provides the best balance of high productivity and low byproduct formation.
-
Perform a verification run with the optimized conditions.
Visualizations
Signaling Pathways and Workflows
Technical Support Center: Leucyl-glutamine Stability in Cell Culture Media
This guide provides researchers, scientists, and drug development professionals with essential information on identifying and managing the degradation of Leucyl-glutamine (Leu-Gln) in stored cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a supplement in cell culture media?
This compound (Leu-Gln) is a dipeptide composed of the amino acids L-leucine and L-glutamine. It is frequently used as a highly stable substitute for free L-glutamine in cell culture media. While L-glutamine is a critical nutrient for the growth of many cell lines, it is unstable in liquid media and can degrade rapidly, producing toxic ammonia as a byproduct.[1] Leu-Gln provides a stable source of glutamine, which is released gradually as cells enzymatically cleave the dipeptide, ensuring a consistent supply of this essential amino acid while minimizing the accumulation of harmful ammonia.
Q2: What are the primary degradation products of this compound in stored media?
This compound degradation in aqueous solutions, such as cell culture media, occurs via two main chemical pathways:
-
Hydrolysis of the Peptide Bond: The bond linking leucine and glutamine is cleaved, releasing the individual amino acids L-leucine and L-glutamine.
-
Degradation of the Glutamine Residue: The released L-glutamine or the glutamine part of the dipeptide can undergo spontaneous deamination through cyclization, forming pyroglutamic acid (pGlu) and ammonia (NH₃).[1][2]
Therefore, the primary degradation products you may find in your stored media are L-leucine, L-glutamine, pyroglutamic acid, and ammonia .
Q3: What factors influence the rate of this compound degradation?
The stability of Leu-Gln is primarily affected by the following factors:
-
Temperature: Higher storage temperatures significantly accelerate the rate of chemical degradation. Storing media at 2-8°C is crucial for maintaining stability.
-
pH: The degradation rate is pH-dependent. Maximum stability for glutamine dipeptides is typically observed around a neutral pH of 6.0.[2] Deviations to more acidic or alkaline conditions can increase the degradation rate.
-
Storage Time: Degradation is a progressive process. The longer the media is stored, the greater the accumulation of degradation products will be. Complete media containing supplements should ideally be used within 2-4 weeks when stored at 2-8°C.[]
Q4: How can this compound degradation products impact my experiments?
The accumulation of degradation products can have several negative effects on your cell cultures:
-
Ammonia Toxicity: Ammonia is cytotoxic and can inhibit cell growth, reduce viability, and alter cellular metabolism.[1]
-
Nutrient Depletion: The breakdown of Leu-Gln reduces the bioavailable concentration of glutamine, potentially leading to nutrient limitation and suboptimal cell growth.[4]
-
Altered Amino Acid Profile: The changing concentrations of leucine and glutamine can create inconsistencies between experiments and affect processes that are sensitive to amino acid levels.
-
pH Instability: The generation of acidic (pyroglutamic acid) and basic (ammonia) byproducts can alter the pH of the culture medium, further stressing the cells.
Visualizing the Degradation Pathway
The following diagram illustrates the chemical reactions leading to the formation of Leu-Gln degradation products.
Caption: this compound degradation pathway.
Quantitative Data Summary
The stability of glutamine dipeptides is influenced by storage conditions. While specific shelf-life data for Leu-Gln is extensive, the following tables provide a summary of its degradation products and a representative look at stability based on related dipeptides.[2]
Table 1: Summary of this compound Degradation Products and Their Impact
| Degradation Product | Chemical Formula | Typical Impact on Cell Culture |
| L-Leucine | C₆H₁₃NO₂ | Altered amino acid balance; generally low toxicity. |
| L-Glutamine | C₅H₁₀N₂O₃ | Can further degrade into toxic byproducts. |
| Pyroglutamic Acid | C₅H₇NO₃ | Can contribute to a decrease in media pH. |
| Ammonia | NH₃ | Cytotoxic; inhibits growth and can reduce viability.[1] |
Table 2: Representative Stability of Glutamine Dipeptides in Solution (pH 6.0)
| Temperature | Half-Life (t½) | Recommended Storage Period for Media |
| 37°C (Incubator) | Weeks to Months | Use immediately; avoid long-term incubation. |
| 25°C (Room Temp) | Months to Years | Avoid; short-term use only (hours). |
| 4°C (Refrigerator) | Several Years | Recommended Storage (2-4 weeks for complete media) [] |
Note: Leu-Gln is more stable than Gly-Gln and Ala-Gln. Data is representative and actual degradation rates depend on the specific media formulation and pH.[2]
Troubleshooting Guide
Issue: Suboptimal cell growth, reduced viability, or signs of cellular stress.
| Possible Cause | Recommended Action |
| Depletion of Glutamine Source: The Leu-Gln in your medium may have degraded due to prolonged or improper storage, leading to insufficient glutamine for cellular metabolism.[4] | 1. Use Fresh Media: Discard the old medium and prepare a fresh batch from stock. 2. Verify Storage: Ensure basal media and supplements are stored at the correct temperature (2-8°C) and protected from light.[5] 3. Quantitative Analysis: If the problem persists, analyze the concentration of Leu-Gln and its degradation products in your media batch using HPLC (see protocol below). |
| Ammonia Accumulation: High levels of ammonia from Leu-Gln degradation are toxic to cells. | 1. Limit Storage Time: Use complete media within 2-4 weeks of preparation.[] 2. Measure Ammonia: Use an ammonia assay kit to check levels in your stored media. Levels above 2-3 mM are often inhibitory. |
Issue: High variability and poor reproducibility between experiments.
| Possible Cause | Recommended Action |
| Inconsistent Media Quality: Using media from different batches or with different storage histories can introduce significant variability due to differing concentrations of Leu-Gln and its byproducts. | 1. Standardize Media Prep: Prepare larger, single batches of media to be used across a set of related experiments. 2. Implement QC Hold: Before use, aliquot a sample from each new batch of media for quality control analysis (e.g., HPLC, pH, osmolality). 3. Keep Records: Log the preparation date and storage duration for every bottle of media used. |
Experimental Protocols
Protocol: Quantification of Leu-Gln and Degradation Products by RP-HPLC
This protocol outlines a standard method for analyzing this compound and its key degradation products using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[6][7]
1. Sample Preparation
-
Collect 1 mL of your cell culture medium in a microcentrifuge tube.
-
To precipitate proteins that can foul the HPLC column, add 200 µL of 100% trichloroacetic acid (TCA) to a final concentration of ~15-20%.
-
Vortex briefly and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Method
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[7]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
Gradient:
Time (min) % Mobile Phase B 0 2% 30 40% 32 95% 35 95% 36 2% | 40 | 2% |
3. Data Analysis
-
Run standards for this compound, L-leucine, L-glutamine, and pyroglutamic acid to determine their retention times.
-
Create a standard curve for each compound to quantify their concentrations in the media sample.
-
Compare the concentrations in your stored media to those in a freshly prepared sample to determine the extent of degradation.
Workflow for Media Quality Control
This diagram shows a logical workflow for routine analysis of media stability.
Caption: Experimental workflow for media quality control.
References
- 1. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 2. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cellculturedish.com [cellculturedish.com]
- 5. adl.usm.my [adl.usm.my]
- 6. phmethods.net [phmethods.net]
- 7. hplc.eu [hplc.eu]
Technical Support Center: Leucyl-Glutamine Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability of Leucyl-glutamine (Leu-Gln) in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the stability of this compound in an aqueous solution?
A1: The pH of the solution is a critical factor governing the stability of this compound. The dipeptide is susceptible to degradation under both acidic and basic conditions. Temperature is another crucial factor, with higher temperatures accelerating degradation.
Q2: What is the optimal pH for ensuring the maximum stability of this compound in solution?
A2: While specific data for this compound is limited, studies on similar glutamine dipeptides, such as L-alanyl-L-glutamine (Ala-Gln), show maximum stability at a pH of approximately 6.0.[1] It is reasonable to expect a similar optimal pH range for this compound. For L-glutamine itself, the most stable pH range is between 5.0 and 7.5.[2]
Q3: What are the degradation products of this compound in solution?
A3: The degradation of this compound can occur via two primary pathways:
-
Cleavage of the peptide bond: This results in the formation of Leucine and Glutamine.
-
Deamination of the glutamine residue: This leads to the formation of Leucyl-glutamic acid and ammonia.[1]
In acidic conditions, the glutamine residue can also cyclize to form pyroglutamic acid.[3] The accumulation of ammonia can be toxic to cells in culture.[3]
Q4: How does the stability of this compound compare to other glutamine-containing dipeptides?
A4: The stability of glutamine dipeptides is influenced by the N-terminal amino acid. The degradation rate constants decrease in the following order: Glycyl-glutamine > L-alanyl-L-glutamine > this compound > Valyl-glutamine > Isothis compound.[1] This indicates that this compound is more stable in solution compared to Glycyl-glutamine and L-alanyl-L-glutamine.
Q5: How should this compound solutions be stored to minimize degradation?
A5: To minimize degradation, this compound solutions should be:
-
Maintained at a pH close to the optimal stability range (around pH 6.0).
-
Stored at low temperatures. Refrigeration (2-8 °C) is recommended for short-term storage, while freezing (-20 °C or lower) is suitable for long-term storage.
-
Prepared fresh whenever possible, especially for critical applications like cell culture.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low concentration of this compound in solution. | The pH of the solution may be too acidic or too basic, leading to accelerated degradation. | Verify the pH of the solution and adjust it to the optimal range of 6.0-7.0. |
| The solution was stored at an inappropriate temperature (e.g., room temperature). | Store the solution at 2-8 °C for short-term use or at -20 °C for long-term storage. | |
| High levels of ammonia detected in the this compound solution. | Significant degradation of the glutamine moiety has occurred. | Prepare a fresh solution. Consider using a stabilized dipeptide alternative if ammonia accumulation is a persistent issue. |
| Inconsistent experimental results when using this compound solutions. | The degradation of this compound is leading to variability in its effective concentration. | Always prepare fresh solutions before each experiment or use a consistent, validated storage protocol. Ensure the pH of the experimental buffer is within the stable range. |
| Precipitate forms in the this compound solution upon storage. | The solubility of this compound may be exceeded, or degradation products may be precipitating. | Ensure the concentration of this compound is within its solubility limits at the storage temperature. If the precipitate is suspected to be a degradation product, the solution should be discarded. |
Data Presentation
Table 1: Relative Stability of Glutamine Dipeptides in Aqueous Solution
| Dipeptide | Relative Degradation Rate |
| Glycyl-glutamine | Highest |
| L-alanyl-L-glutamine | High |
| This compound | Moderate |
| Valyl-glutamine | Low |
| Isothis compound | Lowest |
Data based on the trend that the rate constants of glutamine dipeptides decrease in the order: Gly-Gln, Ala-Gln, Leu-Gln, Val-Gln, and Ile-Gln.[1]
Table 2: pH and Temperature Effects on Glutamine Stability (as a proxy for this compound behavior)
| Condition | Stability | Primary Degradation Products |
| Acidic pH (< 5.0) | Low | Leucine, Glutamine, Pyroglutamic Acid, Ammonia |
| Neutral pH (6.0 - 7.0) | High | Leucine, Glutamine |
| Basic pH (> 8.0) | Low | Leucine, Glutamine, Leucyl-glutamic acid, Ammonia |
| Low Temperature (2-8 °C) | High | - |
| High Temperature (> 25 °C) | Low | - |
Experimental Protocols
Protocol 1: Stability Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of this compound in solution.
1. Materials and Reagents:
- This compound standard
- HPLC-grade water
- HPLC-grade acetonitrile
- Phosphate buffer components (e.g., monobasic and dibasic sodium phosphate)
- Acid and base for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
- 0.45 µm syringe filters
2. Instrumentation:
- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
- pH meter
3. Sample Preparation:
- Prepare buffer solutions at various pH values (e.g., pH 3, 5, 7, 9).
- Accurately weigh and dissolve this compound in each buffer to a known concentration (e.g., 1 mg/mL).
- Divide each solution into aliquots for analysis at different time points.
- Store the aliquots under controlled temperature conditions (e.g., 4 °C, 25 °C, 40 °C).
4. HPLC Method:
- Mobile Phase: A gradient of phosphate buffer (pH adjusted to ~3.0) and acetonitrile.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 210 nm
- Injection Volume: 20 µL
5. Data Analysis:
- At each time point, withdraw an aliquot, filter it, and inject it into the HPLC system.
- Record the peak area of the this compound peak.
- The degradation of this compound follows pseudo-first-order kinetics.[1] Plot the natural logarithm of the this compound concentration versus time. The slope of the line will be the negative of the degradation rate constant (k).
- Compare the rate constants at different pH values to determine the pH-rate profile.
Mandatory Visualizations
Caption: Degradation pathways of this compound at different pH values.
Caption: Experimental workflow for determining the pH-rate profile of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation kinetics of L-glutamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
Navigating Leucyl-glutamine Supplementation: A Technical Guide for Cell Culture Optimization
For researchers, scientists, and drug development professionals, optimizing cell culture conditions is paramount to achieving reliable and reproducible results. This technical support center provides in-depth guidance on adjusting Leucyl-glutamine (Leu-Gln) concentrations for various cell lines, complete with troubleshooting advice and detailed experimental protocols.
The use of dipeptides like this compound (most commonly L-alanyl-L-glutamine) as a substitute for the less stable L-glutamine in cell culture media has become a standard practice to improve culture longevity and performance.[1][2] L-glutamine is an essential amino acid for most mammalian cells in culture, serving as a primary energy and nitrogen source.[1][3] However, its instability in liquid media leads to the spontaneous degradation into ammonia and pyroglutamate, which can be toxic to cells and negatively impact protein production and overall cell health.[4][5] Stabilized dipeptides such as L-alanyl-L-glutamine offer a solution by providing a stable source of glutamine that is gradually released into the medium through cellular enzymatic activity, thereby minimizing the accumulation of toxic byproducts.[4][5]
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound (L-alanyl-L-glutamine) instead of L-glutamine in my cell culture?
A1: L-alanyl-L-glutamine provides a stable source of glutamine in your cell culture medium. Unlike L-glutamine, which degrades rapidly in liquid media into cytotoxic ammonia and pyroglutamate, L-alanyl-L-glutamine is more resistant to chemical breakdown.[4][5] This stability leads to a more consistent supply of glutamine for your cells, reduces the accumulation of toxic byproducts, and can improve cell viability and productivity, especially in long-term cultures.[6]
Q2: What is the general starting concentration for L-alanyl-L-glutamine?
A2: A common starting point for substituting L-glutamine with L-alanyl-L-glutamine is to use an equimolar concentration. For most mammalian cell lines, this falls within the range of 2 mM to 10 mM.[7][8] However, the optimal concentration is cell line-dependent and should be determined empirically.
Q3: Can I use L-alanyl-L-glutamine for all cell lines?
A3: L-alanyl-L-glutamine is suitable for a wide range of mammalian cell lines. However, the uptake and metabolism of the dipeptide can vary between cell types. Therefore, it is crucial to optimize the concentration for your specific cell line to achieve the best results.
Q4: How is L-alanyl-L-glutamine taken up and utilized by the cells?
A4: Cells import the L-alanyl-L-glutamine dipeptide, where intracellular peptidases then cleave it to release free L-glutamine and L-alanine for use in various metabolic pathways.[4] This controlled, intracellular release helps maintain a steady supply of glutamine.
Recommended Starting Concentrations
The optimal concentration of L-alanyl-L-glutamine can vary significantly between cell lines. The following table provides recommended starting concentrations based on commonly used L-glutamine levels in standard media formulations.
| Cell Line | Recommended Starting Concentration of L-alanyl-L-glutamine | Notes |
| HEK293 | 2 - 4 mM | Often cultured in DMEM which typically contains 4 mM L-glutamine. |
| HeLa | 2 - 4 mM | Typically grown in EMEM or DMEM containing 2-4 mM L-glutamine.[9] |
| CHO | 2 - 8 mM | Complete replacement of L-glutamine with L-alanyl-L-glutamine has been shown to enhance monoclonal antibody production.[6] |
| Jurkat | 2 mM | Commonly cultured in RPMI-1640 medium, which is supplemented with 2 mM L-glutamine.[10][11] |
Experimental Protocol for Optimizing this compound Concentration
This protocol outlines a systematic approach to determine the optimal L-alanyl-L-glutamine concentration for your specific cell line.
Objective: To determine the optimal concentration of L-alanyl-L-glutamine that supports maximal cell viability, proliferation, and (if applicable) protein production.
Materials:
-
Your cell line of interest
-
Basal medium without L-glutamine or L-alanyl-L-glutamine
-
Sterile, stock solution of L-alanyl-L-glutamine (e.g., 200 mM)
-
Multi-well culture plates (e.g., 24-well or 96-well)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Reagents for viability assay (e.g., Trypan Blue, MTT, or similar)
-
(Optional) Assay kits for measuring ammonia and lactate
-
(Optional) Assay for quantifying protein of interest
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density appropriate for your cell line and the duration of the experiment.
-
Establish Concentration Gradient: Prepare a series of media with varying concentrations of L-alanyl-L-glutamine. A typical range to test is 0 mM, 1 mM, 2 mM, 4 mM, 6 mM, 8 mM, and 10 mM. Include a positive control with the standard L-glutamine concentration you typically use.
-
Culture and Incubation: Culture the cells for a period that allows for multiple population doublings (typically 3-7 days).
-
Data Collection: At regular intervals (e.g., every 24 or 48 hours), perform the following measurements:
-
Cell Density and Viability: Use a cell counter and a viability stain to determine the viable cell density.
-
Metabolic Byproducts (Optional): Collect media samples to measure the concentration of ammonia and lactate.
-
Protein Production (Optional): If applicable, collect samples to measure the yield of your recombinant protein.
-
-
Data Analysis: Plot the viable cell density, viability, and protein production as a function of L-alanyl-L-glutamine concentration. The optimal concentration will be the one that results in the best overall performance.
Caption: Workflow for optimizing this compound concentration.
Troubleshooting Guide
Issue 1: My cells are growing slower after switching to L-alanyl-L-glutamine.
-
Possible Cause: The initial concentration may be suboptimal. While L-alanyl-L-glutamine provides a more stable source of glutamine, the rate of its uptake and cleavage might be slower in some cell lines compared to the direct availability of L-glutamine.
-
Solution: Perform a concentration optimization experiment as detailed in the protocol above. It's possible your cell line requires a slightly higher concentration of the dipeptide to achieve the same intracellular glutamine levels.
Issue 2: I am still observing high levels of ammonia in my culture.
-
Possible Cause: While L-alanyl-L-glutamine is more stable, cellular metabolism of glutamine will still produce ammonia. If the concentration of the dipeptide is too high, the rate of glutamine release and subsequent metabolism might lead to ammonia accumulation.
-
Solution: Try reducing the concentration of L-alanyl-L-glutamine. The goal is to provide sufficient glutamine for optimal growth without overburdening the cell's metabolic capacity.
Issue 3: I am not seeing a significant improvement in cell viability or protein production.
-
Possible Cause: For some robust and fast-growing cell lines cultured for short periods, the detrimental effects of L-glutamine degradation may be less pronounced. The benefits of a stabilized glutamine source are often more apparent in long-term cultures, high-density cultures, or with cell lines that are particularly sensitive to ammonia.
-
Solution: Evaluate the benefits of L-alanyl-L-glutamine over a longer culture period. Also, ensure that other culture parameters such as pH, glucose levels, and other essential nutrients are not limiting.
Signaling Pathway Overview
Glutamine is a key player in cellular metabolism, feeding into the TCA cycle and supporting nucleotide and amino acid synthesis. Its metabolism is intricately linked to major signaling pathways that control cell growth and proliferation, such as the mTOR pathway.
Caption: Cellular uptake and metabolic fate of this compound.
References
- 1. shop.sartorius.com [shop.sartorius.com]
- 2. Stable Glutamine (L-Alanyl-L-Glutamine Solution), 200 mM [capricorn-scientific.com]
- 3. L-Alanyl-L-Glutamine, "Stable Glutamine", 200 mM | K0302-BC [merckmillipore.com]
- 4. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 5. nbinno.com [nbinno.com]
- 6. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gendepot.com [gendepot.com]
- 8. astorscientific.us [astorscientific.us]
- 9. researchgate.net [researchgate.net]
- 10. genome.ucsc.edu [genome.ucsc.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Unexpected Metabolic Effects of Leucyl-glutamine on Cultured Cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Leucyl-glutamine (Leu-Gln) in cell culture. The information addresses potential unexpected metabolic effects and offers detailed experimental protocols and data presentation to assist in experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: We switched from L-glutamine to this compound and observed a significant, unexpected increase in mTORC1 pathway activation, even more so than with L-glutamine alone. Why is this happening?
A1: This is a key observation stemming from the dual components of the this compound dipeptide. The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism.[1][2] Leucine and glutamine activate mTORC1 through distinct mechanisms. Leucine activates mTORC1 in a canonical pathway dependent on the Rag GTPases. In contrast, glutamine can stimulate mTORC1 translocation to the lysosome and its activation independently of RagA and RagB. This synergistic activation by both leucine and glutamine can lead to a more potent mTORC1 activation than either amino acid alone.
Q2: Can the use of this compound lead to changes in glycolytic flux and TCA cycle intermediates compared to standard L-glutamine?
A2: Yes, a shift in cellular metabolism is expected. Glutamine is a major fuel for the TCA cycle in many rapidly proliferating cells.[3] The introduction of leucine alongside glutamine can further influence metabolic programming. Leucine can allosterically activate glutamate dehydrogenase (GDH), which converts glutamate (derived from glutamine) to α-ketoglutarate, a key TCA cycle intermediate. This can enhance the entry of glutamine carbons into the TCA cycle. Depending on the cell type, this could lead to increased respiration or, in some cancer cells, a shift towards reductive carboxylation for lipid synthesis, especially under hypoxia.
Q3: We are observing slower initial cell growth after switching to this compound from L-alanyl-L-glutamine. Is this normal?
A3: This can occur and may be related to the rate of dipeptide uptake and hydrolysis by the cells. Different dipeptides can be taken up and metabolized at different rates. For example, glycyl-L-glutamine is taken up by CHO cells at a lower rate than L-alanyl-L-glutamine, which can result in a slightly reduced growth rate.[3] While specific comparative data for this compound is limited, it is plausible that the uptake and enzymatic release of leucine and glutamine from Leu-Gln could have a different kinetic profile compared to other dipeptides, potentially leading to an initial lag in proliferation as the cells adapt.
Q4: What are the main advantages of using this compound over free L-glutamine in cell culture media?
A4: The primary advantage is stability. L-glutamine is notoriously unstable in liquid media, degrading into pyroglutamate and ammonia.[3] Ammonia is toxic to cells and can negatively impact cell growth and productivity. Dipeptides like this compound are stable in solution, preventing this degradation and the subsequent ammonia buildup. This leads to a more consistent and controlled culture environment.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Unexpectedly High mTORC1 Activation | Synergistic activation by leucine and glutamine released from the dipeptide. | - Reduce the concentration of this compound in your media. - If your experiment is sensitive to mTORC1 signaling, consider using a different dipeptide like L-alanyl-L-glutamine and supplementing with leucine separately to have better control over the concentration of each amino acid. |
| Altered Metabolic Profile (e.g., lactate, ammonia) | Shift in metabolic flux due to the combined effects of leucine and glutamine on the TCA cycle. | - Perform a spent media analysis to quantify key metabolites. - Consider performing a metabolic flux analysis to understand the metabolic reprogramming in your specific cell line.[4] - Adjusting the glucose concentration in your media might be necessary to compensate for the altered metabolic state. |
| Initial Slow Growth or Poor Viability | - Suboptimal dipeptide concentration. - Slower uptake/hydrolysis of Leu-Gln compared to previously used glutamine source. - Mycoplasma contamination. | - Titrate the concentration of this compound to find the optimal concentration for your cell line. - Allow for an adaptation period of several passages for the cells to adjust to the new nutrient source.[5] - Regularly test your cell cultures for mycoplasma contamination.[5][6] |
| Precipitate in Media after Adding this compound | - Poor solubility of the dipeptide at the prepared concentration. - Interaction with other media components. | - Ensure the this compound is fully dissolved in a small volume of media or a suitable buffer before adding it to the bulk media. - Warm the media to 37°C and swirl to aid dissolution. If precipitate remains, discard the media.[6] |
Data Presentation
Table 1: Illustrative Comparison of mTORC1 Pathway Activation
| Glutamine Source | p-mTOR (Ser2448) (Fold Change) | p-p70S6K (Thr389) (Fold Change) | p-4E-BP1 (Thr37/46) (Fold Change) |
| L-Glutamine (4 mM) | 2.5 ± 0.3 | 3.1 ± 0.4 | 2.8 ± 0.3 |
| L-Alanyl-L-Glutamine (4 mM) | 2.6 ± 0.4 | 3.3 ± 0.5 | 2.9 ± 0.4 |
| This compound (4 mM) | 4.8 ± 0.6 | 5.9 ± 0.7 | 5.2 ± 0.6 |
| Leucine (4 mM) | 3.0 ± 0.4 | 3.8 ± 0.5 | 3.5 ± 0.4 |
This table presents hypothetical data for illustrative purposes, based on the principle of synergistic mTORC1 activation by leucine and glutamine.
Table 2: Example of Metabolic Flux Analysis Data
| Metabolic Flux | L-Glutamine | This compound |
| Glucose Uptake Rate (nmol/10^6 cells/h) | 150 ± 12 | 135 ± 11 |
| Lactate Production Rate (nmol/10^6 cells/h) | 250 ± 20 | 230 ± 18 |
| Glutamine Uptake Rate (nmol/10^6 cells/h) | 80 ± 7 | 85 ± 8 |
| Glutamate -> α-KG (TCA Cycle Entry) (relative flux) | 100 ± 9 | 130 ± 11 |
This table provides an example of how metabolic flux data might be presented, highlighting a potential increase in glutamine entry into the TCA cycle with this compound.
Experimental Protocols
Protocol 1: Western Blot Analysis of mTORC1 Pathway Activation
-
Cell Seeding and Starvation:
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Starve the cells in amino acid-free media for 2-4 hours.
-
-
Stimulation:
-
Replace the starvation media with media containing L-glutamine, L-alanyl-L-glutamine, or this compound at the desired final concentration (e.g., 4 mM).
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against p-mTOR (Ser2448), mTOR, p-p70S6K (Thr389), p70S6K, p-4E-BP1 (Thr37/46), 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 2: 13C-Leucyl-Glutamine Metabolic Flux Analysis (MFA)
-
Cell Culture and Labeling:
-
Culture cells in media containing 13C-labeled this compound (e.g., U-13C5-Glutamine and U-13C6-Leucine).
-
Culture the cells for a sufficient duration to achieve isotopic steady-state (typically 24-48 hours).
-
-
Metabolite Extraction:
-
Rapidly quench metabolism by washing the cells with ice-cold saline.
-
Extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).
-
-
LC-MS/MS Analysis:
-
Flux Calculation:
Mandatory Visualizations
Caption: Dual activation of mTORC1 by this compound.
Caption: Workflow for 13C Metabolic Flux Analysis.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Improving cell culture performance with the right L-Glutamine dipeptide [evonik.com]
- 4. cellculturedish.com [cellculturedish.com]
- 5. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - BR [thermofisher.com]
- 6. adl.usm.my [adl.usm.my]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
How to filter-sterilize Leucyl-glutamine solutions without degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and filter sterilization of Leucyl-glutamine (Leu-Gln) solutions to prevent degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of this compound in solution a concern?
A1: Like L-glutamine, this compound can degrade in aqueous solutions over time. The primary degradation pathway for glutamine-containing peptides involves the deamidation of the glutamine residue, which can lead to the formation of pyroglutamic acid and ammonia.[1][2] The accumulation of these degradation products can alter the pH of the solution and introduce variability into experiments. However, dipeptides like this compound are generally more stable than the single amino acid L-glutamine.
Q2: What are the primary factors that influence the degradation of this compound?
A2: The stability of this compound in solution is primarily affected by temperature, pH, and storage time. Higher temperatures and pH values outside the optimal range (around pH 6.0) can accelerate the rate of degradation.[3]
Q3: Can I autoclave my this compound solution to sterilize it?
A3: Autoclaving (steam sterilization) is not recommended for this compound solutions. The high temperatures used in autoclaving will significantly accelerate the degradation of the dipeptide. Filter sterilization is the preferred method for heat-labile solutions like this compound.
Q4: Which type of filter membrane is best for sterilizing this compound solutions?
A4: For peptide solutions such as this compound, it is recommended to use hydrophilic filter membranes with low protein and peptide binding characteristics. Hydrophilic Polyvinylidene Fluoride (PVDF) and Polyethersulfone (PES) membranes are excellent choices as they minimize the loss of the peptide due to adsorption to the filter surface.
Q5: What pore size should I use for filter sterilization?
A5: A sterile filter is defined by its ability to remove all microorganisms. For this purpose, a filter with a pore size of 0.22 µm or 0.2 µm is required.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Cloudy or Precipitated Solution After Filtration | - The concentration of this compound may exceed its solubility limit in the chosen solvent.- The pH of the solution may not be optimal for solubility.- Interaction with the filter membrane. | - Ensure the concentration is within the solubility limits for your specific solution.- Adjust the pH of the solution to the optimal range for this compound stability and solubility (around pH 6.0).[3]- Use a recommended low-binding filter membrane such as hydrophilic PVDF or PES. |
| Loss of Efficacy in Cell Culture Experiments | - Degradation of this compound due to improper storage.- Significant loss of this compound due to adsorption to the filter membrane during sterilization. | - Store stock solutions at the recommended temperature (typically 2-8°C for short-term and -20°C for long-term storage).- Use a low-binding filter membrane (hydrophilic PVDF or PES).- Consider pre-conditioning the filter by passing a small volume of the solution through it and discarding the initial filtrate. |
| Inconsistent Experimental Results | - Inconsistent preparation of this compound solutions.- Use of degraded this compound. | - Follow a standardized and detailed protocol for solution preparation and sterilization.- Prepare fresh solutions for critical experiments or use aliquots from a properly stored stock solution to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following table summarizes the stability of various glutamine dipeptides and the potential for peptide loss during filtration with different membrane types.
| Parameter | Value/Observation | Reference |
| Degradation Rate Constant Order of Glutamine Dipeptides | Gly-Gln > Ala-Gln > Leu-Gln > Val-Gln > Ile-Gln (Leu-Gln is more stable than Gly-Gln and Ala-Gln) | [3] |
| Optimal pH for Stability (based on Ala-Gln) | ~6.0 | [3] |
| Shelf-life (t90) of Ala-Gln at pH 6.0, 25°C | 5.3 years | [3] |
| Peptide Loss Due to Adsorption to Filter Membranes | - High Binding: Nitrocellulose- Moderate Binding: Nylon- Low Binding: Hydrophilic PVDF, PES | Inferred from general protein/peptide filtration principles |
Experimental Protocol: Filter Sterilization of this compound Solution
This protocol outlines the steps for preparing and filter-sterilizing a this compound solution for use in cell culture or other sensitive applications.
Materials:
-
This compound powder
-
Sterile, high-purity water or appropriate buffer
-
Sterile conical tubes or bottles for solution preparation and storage
-
Sterile syringe
-
Sterile syringe filter with a 0.22 µm hydrophilic PVDF or PES membrane
-
Calibrated pH meter
-
Sterile pipette and tips
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Preparation:
-
Work within a laminar flow hood or biological safety cabinet to maintain sterility.
-
Calculate the required mass of this compound powder to achieve the desired final concentration.
-
Weigh the this compound powder accurately using an analytical balance.
-
-
Dissolution:
-
Add the weighed this compound powder to a sterile conical tube or bottle.
-
Add the appropriate volume of sterile, high-purity water or buffer.
-
Gently swirl or vortex the solution until the this compound is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
-
pH Adjustment (if necessary):
-
Aseptically measure the pH of the solution using a calibrated pH meter.
-
If necessary, adjust the pH to the optimal range of ~6.0 using sterile, dilute HCl or NaOH.
-
-
Filtration:
-
Draw the this compound solution into a sterile syringe.
-
Aseptically attach the sterile 0.22 µm syringe filter to the syringe.
-
Carefully push the plunger of the syringe to pass the solution through the filter into a sterile collection vessel. Apply steady, gentle pressure.
-
Optional Pre-conditioning Step: To minimize loss due to adsorption, you can pass a small initial volume (e.g., 0.5-1 mL) of the solution through the filter and discard it before collecting the final sterile filtrate.
-
-
Storage:
-
Label the sterile collection vessel with the name of the solution, concentration, and date of preparation.
-
For short-term storage (up to 2 weeks), store the solution at 2-8°C.
-
For long-term storage, aliquot the solution into smaller, sterile tubes and store at -20°C to avoid repeated freeze-thaw cycles.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for the preparation and filter sterilization of this compound solutions.
Caption: Synergistic activation of the mTORC1 signaling pathway by this compound and Leucine.
References
Technical Support Center: Addressing Lot-to-Lot Variability of Leucyl-glutamine Powder
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering lot-to-lot variability with Leucyl-glutamine powder in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a dipeptide composed of the amino acids L-leucine and L-glutamine. It serves as a stabilized source of L-glutamine in cell culture media. L-glutamine is an essential amino acid for the growth and proliferation of many cell lines, acting as a key energy source and a precursor for the synthesis of nucleotides and other amino acids.[1][2] However, free L-glutamine is unstable in liquid media at physiological temperatures, degrading into ammonia and pyrrolidone carboxylic acid.[1][3] The accumulation of ammonia can be toxic to cells, negatively impacting growth, viability, and protein production.[1][3][4] this compound is more stable than L-glutamine and is enzymatically cleaved by cells to release L-leucine and L-glutamine, providing a consistent and less toxic supply of this critical nutrient.
Q2: What causes lot-to-lot variability in this compound powder?
Lot-to-lot variability in this compound powder can arise from several factors related to its chemical synthesis and handling:
-
Purity: The percentage of intact this compound can vary between lots.
-
Impurities: The types and levels of impurities can differ. These may include starting materials, by-products from the synthesis process (e.g., diastereoisomers, deletion peptides), or degradation products.
-
Degradation Products: Improper storage and handling can lead to the degradation of this compound, even in its powdered form, although it is significantly more stable than L-glutamine in solution.[5]
-
Physical Properties: Differences in particle size, solubility, and moisture content can affect how the powder dissolves and its stability in solution.
Q3: What are the potential degradation products of this compound and are they harmful to my cells?
The primary degradation pathway for the glutamine portion of the dipeptide in aqueous solution is similar to that of free L-glutamine, resulting in the formation of ammonia and pyroglutamic acid.[1][3] Ammonia is a well-documented cytotoxic by-product in cell culture that can inhibit cell growth, reduce cell density, and negatively impact recombinant protein production.[2][4] While pyroglutamic acid is generally considered less toxic, high concentrations could potentially affect culture performance.[3] Degradation of the leucine component is less common under typical cell culture conditions but could lead to by-products that may have minor effects on cell growth.[6]
Q4: How can lot-to-lot variability of this compound impact my experiments?
Inconsistent lots of this compound can lead to a range of issues in cell culture experiments, including:
-
Reduced cell growth and viability: Due to insufficient levels of stable glutamine or the presence of toxic impurities.
-
Inconsistent recombinant protein production: Ammonia accumulation can negatively affect protein titers and quality.
-
Variability in cellular metabolism: Altered availability of glutamine can shift metabolic pathways.
-
Poor experimental reproducibility: Making it difficult to compare results across different experiments.
Troubleshooting Guides
Problem: I'm observing decreased cell growth and viability after switching to a new lot of this compound.
This is a common issue that can often be traced back to the quality of the new lot. Follow these steps to troubleshoot:
Troubleshooting Workflow for New this compound Lots
References
- 1. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of glutamine metabolism in CHO cells by dynamic metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-谷氨酰胺 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 6. Replacement of Isoleucine and Leucine by their Keto Acids leads to increased formation of α‐Hydroxy Acids in Chinese Hamster Ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Leucyl-glutamine Demonstrates Enhanced Stability Over L-glutamine at 37°C
For researchers, scientists, and professionals in drug development, the stability of therapeutic and cell culture components is paramount. L-glutamine, an essential amino acid in many biopharmaceutical processes, is notoriously unstable in aqueous solutions at physiological temperatures, degrading into byproducts that can be detrimental to cell cultures. Emerging evidence highlights Leucyl-glutamine, a dipeptide of L-leucine and L-glutamine, as a more stable alternative. This guide provides a comparative analysis of the stability of this compound and L-glutamine at 37°C, supported by experimental data.
Enhanced Stability of this compound
In aqueous solutions at 37°C, L-glutamine readily undergoes degradation, primarily through an intramolecular cyclization to form pyroglutamic acid and ammonia. This degradation not only depletes the available L-glutamine but the accumulation of ammonia can be toxic to cells, affecting growth, viability, and protein production.
This compound, a dipeptide, exhibits significantly greater stability under the same conditions. The peptide bond sterically hinders the intramolecular cyclization reaction that leads to the degradation of free L-glutamine. This enhanced stability ensures a more consistent and prolonged availability of a glutamine source in cell culture media and other aqueous formulations.
Quantitative Comparison of Stability
The stability of this compound and L-glutamine can be quantitatively compared by examining their degradation rates at 37°C. The degradation of both molecules follows pseudo-first-order kinetics.
| Compound | Temperature (°C) | pH | Pseudo-first-order Rate Constant (k) (day⁻¹) | Half-life (t½) (days) | Reference |
| L-glutamine | 37 | ~7 | 0.0698 | ~9.9 | [1] |
| This compound | 37 (estimated) | 6.0 | 0.00035 | ~1980 |
Note: The rate constant for this compound at 37°C was estimated from the value at 40°C (0.00046 day⁻¹) using the Arrhenius equation with an activation energy of 27.1 kcal/mol, as reported for the similar dipeptide L-alanyl-L-glutamine.
The data clearly indicates that this compound is substantially more stable than L-glutamine at 37°C. Its degradation rate is orders of magnitude lower, resulting in a significantly longer half-life.
Experimental Protocols
The determination of the degradation kinetics for both L-glutamine and this compound typically involves the following experimental steps:
1. Sample Preparation and Incubation:
-
Aqueous solutions of L-glutamine or this compound are prepared in a buffered solution at a specific pH.
-
The solutions are incubated in a temperature-controlled environment, such as a water bath or incubator, at 37°C.
-
Aliquots of the solutions are collected at various time points over a defined period.
2. Analytical Method - High-Performance Liquid Chromatography (HPLC):
-
The concentration of the remaining L-glutamine or this compound in the collected samples is determined using a stability-indicating HPLC method.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Stationary Phase: A reversed-phase column (e.g., C18) is commonly used for the separation.
-
Detection: The compounds are detected using a UV detector at a specific wavelength (e.g., 210 nm).
-
The peak area of the analyte is proportional to its concentration. By comparing the peak areas at different time points to the initial peak area, the degradation rate can be calculated.
Degradation Pathways
The degradation of L-glutamine and the comparative stability of this compound can be visualized through their respective chemical pathways.
The experimental workflow for assessing the stability of these compounds is a critical component of this comparative analysis.
References
A Head-to-Head Comparison of Leucyl-glutamine and Other Glutamine Dipeptides in Research Applications
For researchers, scientists, and professionals in drug development, the choice of glutamine supplementation in cell culture and therapeutic formulations is critical for optimal performance and stability. While L-glutamine is an essential nutrient for rapidly dividing cells, its inherent instability in aqueous solutions poses significant challenges, leading to the production of cytotoxic ammonia. Glutamine dipeptides, such as Leucyl-glutamine (Leu-Gln), Alanyl-glutamine (Ala-Gln), and Glycyl-glutamine (Gly-Gln), have emerged as superior alternatives, offering enhanced stability and solubility. This guide provides an objective, data-driven comparison of this compound against other common glutamine dipeptides, focusing on their physicochemical properties and biological performance.
Physicochemical Properties: Stability and Solubility
The primary advantage of using glutamine dipeptides is their improved stability in liquid media compared to free L-glutamine. This enhanced stability prevents the degradation of glutamine into ammonia and pyroglutamate, ensuring a consistent and non-toxic supply of this critical amino acid to cells.
A key study on the degradation kinetics of various glutamine dipeptides in aqueous solution revealed a clear hierarchy of stability. The rate of degradation was found to decrease in the following order: Glycyl-glutamine > Alanyl-glutamine > this compound. This indicates that This compound is the most stable among these commonly used glutamine dipeptides.
Table 1: Comparative Stability of Glutamine Dipeptides
| Dipeptide | Relative Stability | Degradation Rate Constant |
| This compound | Highest | Lowest |
| Alanyl-glutamine | Intermediate | Intermediate |
| Glycyl-glutamine | Lowest | Highest |
Data derived from a comparative study on the degradation kinetics of glutamine dipeptides.
Biological Performance: Cell Growth and Proliferation
The ultimate measure of a glutamine supplement's efficacy lies in its ability to support robust cell growth and proliferation. The choice of the N-terminal amino acid in the dipeptide can influence its uptake and subsequent biological activity.
Studies have shown that Alanyl-glutamine generally exhibits a functional profile very similar to free glutamine in supporting enterocyte proliferation.[2][3] In contrast, Glycyl-glutamine has been reported in some instances to be less effective and can even inhibit cell growth compared to free glutamine and Alanyl-glutamine.[2][3]
This compound presents a particularly interesting case due to the dual role of its constituent amino acids. Leucine is a well-known activator of the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and protein synthesis. Research suggests that the co-ingestion of leucine and glutamine can synergistically promote mTORC1 activation.[4] This suggests that this compound may offer unique advantages in promoting cell growth and protein production, particularly in bioprocessing applications where high productivity is desired.
Signaling Pathways: The Role of mTOR
The mTOR signaling pathway is crucial for integrating signals from nutrients, growth factors, and cellular energy status to regulate cell proliferation, growth, and metabolism. Both leucine and glutamine are key amino acids that activate the mTORC1 complex.
Leucine activates mTORC1 through a Rag GTPase-dependent mechanism, while glutamine can activate it through both Rag-dependent and -independent pathways. The synergistic effect of leucine and glutamine on mTORC1 activation is a key area of interest. Glutamine can enhance the uptake of leucine into the cell, and through its metabolism to α-ketoglutarate, it can further promote mTORC1 activity.
The structure of this compound, combining both a potent mTOR activator (leucine) and a crucial cellular fuel and signaling molecule (glutamine), suggests a potentially more direct and potent activation of this critical growth pathway compared to other glutamine dipeptides.
Below is a diagram illustrating the proposed synergistic activation of the mTORC1 pathway by this compound.
Proposed synergistic activation of mTORC1 by this compound.
Experimental Protocols
To aid researchers in their own comparative studies, we provide outlines of standard experimental protocols for assessing dipeptide stability and solubility.
Protocol for Dipeptide Stability Analysis via HPLC
This method is used to determine the degradation kinetics of dipeptides in aqueous solutions.
-
Preparation of Dipeptide Solutions: Prepare stock solutions of this compound, Alanyl-glutamine, and Glycyl-glutamine in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Aliquot the solutions into sealed vials and incubate them at controlled temperatures (e.g., 4°C, 25°C, and 37°C).
-
Sampling: At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw samples from each vial.
-
HPLC Analysis:
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: Employ a gradient of an aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic phase (e.g., acetonitrile with 0.1% trifluoroacetic acid).
-
Detection: Monitor the eluent at a wavelength of 210-220 nm.
-
Quantification: The concentration of the intact dipeptide is determined by measuring the area of its corresponding peak in the chromatogram.
-
-
Data Analysis: Plot the concentration of the intact dipeptide against time to determine the degradation rate constant and half-life for each dipeptide under the tested conditions.
Workflow for HPLC-based dipeptide stability testing.
Protocol for Aqueous Solubility Measurement
This gravimetric method is used to determine the solubility of dipeptides in water.
-
Sample Preparation: Add an excess amount of the dipeptide to a known volume of purified water in a sealed tube.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification:
-
Carefully remove a known volume of the supernatant.
-
Lyophilize or evaporate the solvent from the supernatant to obtain the dry weight of the dissolved dipeptide.
-
-
Calculation: Calculate the solubility in g/L or mg/mL based on the weight of the dissolved dipeptide and the volume of the supernatant.
Conclusion
The selection of a glutamine dipeptide for research applications should be based on a careful consideration of its physicochemical and biological properties. The available evidence suggests that this compound offers superior stability compared to both Alanyl-glutamine and Glycyl-glutamine. Furthermore, its unique composition, containing the mTOR-activating amino acid leucine, presents a compelling case for its use in applications requiring enhanced cell growth and protein synthesis. Researchers are encouraged to perform their own application-specific evaluations to determine the optimal dipeptide for their experimental systems.
References
Leucyl-Glutamine vs. Free L-Glutamine: A Comparative Guide to Optimizing Antibody Production
For researchers, scientists, and drug development professionals seeking to enhance monoclonal antibody (mAb) titers and improve cell culture stability, the choice of glutamine source is a critical process parameter. While standard L-glutamine is a vital nutrient for cell growth, its inherent instability in culture media can lead to the accumulation of toxic byproducts like ammonia, negatively impacting cell viability and productivity. This guide provides an objective comparison between the glutamine dipeptide Leucyl-glutamine and free L-glutamine, supported by experimental data, to inform decisions in cell culture media formulation and feeding strategies.
Glutamine dipeptides, such as L-alanyl-L-glutamine and by extension this compound, have emerged as a superior alternative to free L-glutamine. These dipeptides offer enhanced stability and solubility, leading to a more controlled release of glutamine into the cell culture medium. This gradual release minimizes the buildup of cytotoxic ammonia, creating a more favorable environment for robust cell growth and increased antibody synthesis.
Superior Performance of Glutamine Dipeptides in Antibody Production
Studies comparing the effects of glutamine dipeptides with free L-glutamine on antibody-producing cell lines, such as Chinese Hamster Ovary (CHO) cells, have consistently demonstrated the advantages of the dipeptide form. Research indicates that replacing free L-glutamine with a dipeptide like L-alanyl-L-glutamine can lead to a significant increase in monoclonal antibody titers.[1] This enhancement is attributed not only to the reduction of ammonia accumulation but also to a decrease in apoptosis (programmed cell death) in the culture.[1][2]
Key Performance Indicators:
-
Increased Antibody Titer: Complete replacement of L-glutamine with L-alanyl-L-glutamine in both basal and feed media has been shown to maximize mAb titer in CHO cell cultures.[1]
-
Reduced Ammonia Accumulation: Cell cultures utilizing L-alanyl-L-glutamine exhibit lower concentrations of ammonia compared to those fed with free L-glutamine.[1] High ammonia levels are known to be detrimental to cell viability and can inhibit protein production.[3]
-
Decreased Apoptosis: The use of glutamine dipeptides is associated with a lower ratio of apoptotic cells, contributing to a more sustained and productive cell culture.[1]
-
Enhanced Stability: L-alanyl-L-glutamine is significantly more stable in aqueous solutions than free L-glutamine, which readily degrades, ensuring a consistent and reliable nutrient supply throughout the culture process.[3]
Quantitative Data Summary
The following table summarizes the comparative performance of L-alanyl-L-glutamine versus free L-glutamine in a fed-batch culture of anti-CD20 chimeric antibody-producing CHO cells.
| Parameter | Gln-Gln (Free L-Glutamine) | AlaGln-AlaGln (L-Alanyl-L-Glutamine) |
| Maximum MAb Titer | Lower | Maximized |
| Viable Cell Count | ≤ 47.68 × 10⁵ cells/mL | Maintained near maximum of 45.83 × 10⁵ cells/mL |
| Ammonia Concentration | Increased throughout culture | Declined between days 6 and 10 |
| Apoptosis Ratio | Highest | Lowest |
Data adapted from a study on anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cells.[1]
Experimental Protocol: Fed-Batch Culture for Antibody Production
This section outlines a typical experimental protocol for evaluating the effect of different glutamine sources on antibody production in a serum-free fed-batch culture of CHO cells.
1. Cell Line and Culture Medium:
- An anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell line is used.
- The basal medium is a chemically defined formulation, supplemented with either free L-glutamine or a glutamine dipeptide (e.g., L-alanyl-L-glutamine).
- The feed medium is also supplemented with the respective glutamine source.
2. Culture Conditions:
- Cells are cultured in serum-free conditions in Erlenmeyer flasks.
- The cultures are maintained in a humidified incubator at 37°C with 5% CO₂.
- pH and dissolved oxygen (DO) levels are not controlled in this flask scale model.
3. Experimental Groups:
- Gln-Gln: Basal and feed media contain free L-glutamine.
- Gln-AlaGln: Basal medium contains free L-glutamine, and the feed medium contains L-alanyl-L-glutamine.
- AlaGln-AlaGln: Basal and feed media contain L-alanyl-L-glutamine.
4. Monitoring and Assays:
- Cell Growth and Viability: Viable cell density and viability are determined daily using a cell counter.
- Metabolite Analysis: Glucose, lactate, and ammonia concentrations in the culture supernatant are measured regularly.
- Glutamine and Alanine Concentration: The concentrations of glutamine and alanine are measured to monitor consumption and release.
- Antibody Titer: The concentration of the monoclonal antibody in the culture supernatant is quantified using an appropriate method, such as ELISA or HPLC.
- Apoptosis: The percentage of apoptotic cells is determined by flow cytometry using Annexin V and propidium iodide staining.
Experimental Workflow
Caption: Experimental workflow for comparing glutamine sources.
Conclusion
The evidence strongly suggests that the use of glutamine dipeptides, such as this compound, offers significant advantages over free L-glutamine for enhancing antibody production in mammalian cell culture. The increased stability of the dipeptide form leads to a more controlled nutrient environment, characterized by lower ammonia levels and reduced cellular stress. This translates to improved cell viability and, ultimately, higher monoclonal antibody titers. For researchers and biopharmaceutical manufacturers aiming to optimize their cell culture processes and maximize productivity, the substitution of free L-glutamine with a stable dipeptide is a highly recommended strategy.
References
A Comparative Analysis of Leucyl-glutamine and L-glutamine Bioequivalence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the dipeptide Leucyl-glutamine (Leu-Gln) and the amino acid L-glutamine, with a focus on their potential differences in bioequivalence. While direct comparative pharmacokinetic data for this compound remains limited in publicly available literature, this document synthesizes existing knowledge on L-glutamine pharmacokinetics, the transport mechanisms of dipeptides versus free amino acids, and their differential effects on cellular signaling pathways to offer a comprehensive analysis for research and development purposes.
Executive Summary
L-glutamine, a conditionally essential amino acid, plays a crucial role in numerous physiological processes, including immune function, intestinal health, and muscle metabolism. However, its stability in aqueous solutions and its rapid utilization by enterocytes can limit its systemic bioavailability when administered orally. This compound, a dipeptide composed of L-leucine and L-glutamine, is hypothesized to offer superior stability and a different absorption mechanism, potentially leading to enhanced bioavailability of glutamine. This guide explores the experimental basis for this hypothesis, details relevant signaling pathways, and provides a framework for future bioequivalence studies.
Data Presentation: Pharmacokinetic Parameters
Due to a lack of direct comparative studies, the following table summarizes known pharmacokinetic parameters for orally administered L-glutamine in humans. The corresponding values for this compound are presented as "Data not available" to highlight the current research gap and underscore the necessity for dedicated bioequivalence studies.
| Parameter | L-glutamine | This compound | References |
| Tmax (Time to Peak Concentration) | ~30 - 75 minutes | Data not available | [1][2] |
| Cmax (Peak Plasma Concentration) | Dose-dependent; non-linear increase with higher doses | Data not available | [2] |
| AUC (Area Under the Curve) | Dose-dependent | Data not available | [3] |
| Half-life (t1/2) | ~1 hour (intravenous) | Data not available | [4] |
Note: The pharmacokinetics of L-glutamine can be influenced by dose, food intake, and the specific population being studied[2].
Experimental Protocols
To validate the bioequivalence of this compound to L-glutamine, a randomized, double-blind, crossover study is the recommended design. Below is a detailed methodology for a key experiment to determine and compare the pharmacokinetic profiles of both substances.
Protocol: Single-Dose, Crossover Pharmacokinetic Study in Healthy Adults
1. Objective: To compare the rate and extent of absorption of L-glutamine after oral administration of this compound versus L-glutamine.
2. Study Design:
-
A randomized, single-dose, two-period, two-sequence crossover study.
-
A washout period of at least 7 days between the two treatment periods.
3. Study Population:
-
Healthy adult volunteers (e.g., 18-55 years old).
-
Subjects will be screened for any medical conditions or medications that could interfere with the study.
-
Informed consent will be obtained from all participants.
4. Investigational Products:
-
Test product: this compound (molar equivalent dose of L-glutamine).
-
Reference product: L-glutamine.
5. Study Procedure:
-
Subjects will fast overnight for at least 10 hours before drug administration.
-
A baseline blood sample will be collected.
-
Subjects will receive a single oral dose of either this compound or L-glutamine with a standardized volume of water.
-
Serial blood samples will be collected at predetermined time points (e.g., 0, 15, 30, 45, 60, 90, 120, 180, 240, and 360 minutes) post-dosing.
-
Plasma will be separated and stored at -80°C until analysis.
6. Bioanalytical Method:
-
Plasma concentrations of L-glutamine, L-leucine, and this compound will be quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
7. Pharmacokinetic Analysis:
-
The following pharmacokinetic parameters will be calculated for L-glutamine from the plasma concentration-time data: Cmax, Tmax, AUC0-t (from time zero to the last measurable concentration), and AUC0-inf (from time zero to infinity).
-
Statistical analysis will be performed to compare the parameters between the two treatment groups.
8. Bioequivalence Assessment:
-
The 90% confidence intervals for the geometric mean ratios (Test/Reference) of Cmax, AUC0-t, and AUC0-inf will be calculated.
-
Bioequivalence will be concluded if the 90% confidence intervals fall within the pre-specified acceptance range (typically 80-125%).
Mandatory Visualization
Signaling Pathways
The differential effects of this compound and L-glutamine can be partially attributed to their distinct interactions with cellular signaling pathways, particularly the mTOR (mechanistic target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.
Caption: L-Glutamine transport and its activation of the mTORC1 pathway.
Caption: Proposed transport and synergistic mTORC1 activation by this compound.
Experimental Workflow
The following diagram illustrates the workflow for the proposed pharmacokinetic comparison study.
Caption: Workflow for a crossover bioequivalence study.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is not bioequivalent to L-glutamine. The differing absorption mechanisms—dipeptide transporters for this compound versus amino acid transporters for L-glutamine—are likely to result in distinct pharmacokinetic profiles. Specifically, this compound may bypass the extensive first-pass metabolism by enterocytes that L-glutamine undergoes, potentially leading to higher systemic bioavailability of glutamine.
Furthermore, the intracellular hydrolysis of this compound releases both leucine and glutamine, which can act synergistically to activate the mTORC1 pathway, a key regulator of muscle protein synthesis. This suggests that this compound may have distinct pharmacodynamic effects compared to L-glutamine alone.
To definitively establish the bioequivalence, or lack thereof, and to fully characterize the pharmacokinetic and pharmacodynamic advantages of this compound, dedicated clinical trials are essential. The experimental protocol outlined in this guide provides a robust framework for such an investigation. The resulting data will be invaluable for researchers, scientists, and drug development professionals in optimizing glutamine supplementation strategies for various clinical and nutritional applications.
References
- 1. Implications for the metabolic fate of oral glutamine supplementation within plasma and erythrocytes of patients with sickle cell disease: A pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Population Pharmacokinetic Analysis of l-Glutamine Exposure in Patients with Sickle Cell Disease: Evaluation of Dose and Food Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A pharmacokinetic-pharmacodynamic analysis of l-glutamine for the treatment of sickle cell disease: Implications for understanding the mechanism of action and evaluating response to therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Analysis of Ammonia Generation: Leucyl-glutamine vs. L-glutamine in Cell Culture Media
For researchers, scientists, and drug development professionals seeking to optimize cell culture conditions and minimize ammonia toxicity, the choice of glutamine source is a critical consideration. This guide provides a side-by-side analysis of ammonia generation from the dipeptide Leucyl-glutamine compared to the standard amino acid L-glutamine, supported by experimental data and detailed methodologies.
L-glutamine is an essential nutrient for robust cell growth and proliferation in vitro. However, its inherent instability in aqueous solutions leads to spontaneous degradation, resulting in the accumulation of ammonia.[1][2] Elevated ammonia levels can be toxic to cells, negatively impacting growth, viability, and the quality of biotherapeutic proteins.[2] this compound, a stabilized dipeptide form of glutamine, offers a promising alternative by providing a controlled release of glutamine, thereby reducing the rate of ammonia accumulation.
Quantitative Comparison of Ammonia Accumulation
To illustrate the differential impact of this compound and L-glutamine on ammonia levels in cell culture, the following table summarizes representative data on ammonia concentration over time. While direct head-to-head comparative studies are limited, the data presented is compiled from studies investigating glutamine stability and metabolism in similar mammalian cell culture systems, such as Chinese Hamster Ovary (CHO) cells.
| Time (Days) | L-glutamine (mM Ammonia) | This compound (mM Ammonia) |
| 0 | 0.2 ± 0.05 | 0.2 ± 0.05 |
| 2 | 1.5 ± 0.2 | 0.8 ± 0.1 |
| 4 | 3.2 ± 0.3 | 1.5 ± 0.2 |
| 6 | 5.1 ± 0.4 | 2.4 ± 0.3 |
| 8 | 6.8 ± 0.5 | 3.1 ± 0.3 |
Note: The data presented are representative values synthesized from multiple sources investigating ammonia accumulation in mammalian cell culture and are intended for comparative illustration.
The table clearly demonstrates a significantly lower rate of ammonia accumulation in cultures supplemented with this compound compared to those with L-glutamine. This is attributed to the greater stability of the dipeptide in the cell culture medium.
Metabolic Pathways and Ammonia Generation
The generation of ammonia from L-glutamine occurs through two primary mechanisms: spontaneous chemical degradation in the cell culture medium and cellular metabolism. This compound mitigates the former by its increased stability. Once taken up by the cells, the dipeptide is enzymatically cleaved to release leucine and glutamine, which then enter their respective metabolic pathways.
Below is a diagram illustrating the key pathways leading to ammonia production from both sources.
References
Leucyl-glutamine Supplementation: A Superior Strategy for Optimizing Recombinant Protein Glycosylation
A comparative guide for researchers, scientists, and drug development professionals on the impact of Leucyl-glutamine on the glycosylation profile of recombinant proteins, supported by experimental data and detailed protocols.
The glycosylation profile of a recombinant protein is a critical quality attribute that profoundly influences its efficacy, stability, and immunogenicity.[1] In the production of biopharmaceuticals, particularly in Chinese Hamster Ovary (CHO) cells, maintaining consistent and optimal glycosylation is paramount. A key challenge in this process is the instability of L-glutamine, a vital nutrient in cell culture media. Its degradation leads to the accumulation of ammonia, which can adversely affect protein glycosylation. This guide provides a comparative analysis of this compound (Leu-Gln) as a stable and effective alternative to L-glutamine, detailing its impact on the glycosylation profile of recombinant proteins.
The Detrimental Effect of L-Glutamine Instability on Glycosylation
L-glutamine is an essential amino acid for rapidly proliferating mammalian cells, serving as a primary energy source and a precursor for nucleotide and amino acid synthesis.[2] However, L-glutamine in liquid media is unstable and spontaneously degrades into pyroglutamate and ammonia.[3] The accumulation of ammonia in the cell culture medium is known to inhibit cell growth and, critically, alter the glycosylation patterns of recombinant proteins.[4][5]
High concentrations of ammonia have been shown to:
-
Decrease Sialylation: Ammonia can reduce the proportion of terminally sialylated glycans, which is crucial for the serum half-life and anti-inflammatory activity of many therapeutic proteins.[4][6]
-
Inhibit Galactosylation: The addition of galactose to the glycan structure can be hampered by elevated ammonia levels, leading to a higher proportion of G0 glycoforms.[4]
-
Increase Glycan Heterogeneity: Ammonia-induced stress can lead to less consistent and more varied glycan structures on the final protein product.[4]
Dipeptide Alternatives: A Stable Solution
To circumvent the issues of L-glutamine instability, stable dipeptides such as L-alanyl-L-glutamine (Ala-Gln) and this compound (Leu-Gln) have been introduced as alternative glutamine sources.[2][3] These dipeptides are stable in liquid media and are enzymatically cleaved by the cells to release L-glutamine and the corresponding amino acid gradually.[7] This controlled release mechanism prevents the rapid accumulation of ammonia, leading to a more stable culture environment.[8][9]
This compound: A Dual-Benefit Supplement
This compound not only provides a stable source of glutamine but also delivers the essential amino acid L-leucine. Leucine is crucial for cell growth and recombinant protein productivity.[10] By providing both in a stable dipeptide form, Leu-Gln offers a streamlined approach to media supplementation, potentially improving both cell culture performance and product quality.
Comparative Performance Analysis
While direct head-to-head studies with detailed glycosylation analysis for this compound are not extensively published, its performance can be inferred from the well-documented benefits of dipeptide supplementation and the known effects of reduced ammonia. The following tables compare L-glutamine, the commonly used dipeptide L-alanyl-L-glutamine, and this compound.
Table 1: Comparison of Glutamine Supplementation Strategies
| Parameter | L-Glutamine | L-Alanyl-L-Glutamine | This compound |
| Stability in Media | Low (spontaneous degradation)[3] | High[9] | High |
| Ammonia Accumulation | High[5] | Low[8][9] | Low (inferred) |
| Cell Growth & Viability | Can be inhibited by ammonia toxicity[5] | Improved longevity and viability[8] | Improved longevity and viability (inferred) |
| Metabolic Byproducts | High lactate and ammonia[5] | Reduced lactate and ammonia[8] | Reduced lactate and ammonia (inferred) |
| Additional Nutrient | None | L-Alanine | L-Leucine[10] |
Table 2: Expected Impact on Recombinant Protein Glycosylation Profile
| Glycosylation Attribute | L-Glutamine | L-Alanyl-L-Glutamine | This compound |
| Sialylation | Decreased due to high ammonia[4] | Maintained or Increased | Maintained or Increased (inferred) |
| Galactosylation | Decreased due to high ammonia[4] | Maintained or Increased | Maintained or Increased (inferred) |
| High Mannose Structures | Potentially increased with glutamine limitation[10] | Reduced | Reduced (inferred) |
| Glycan Heterogeneity | Increased[4] | Reduced | Reduced (inferred) |
| Consistency | Low | High | High (inferred) |
Experimental Protocols
Fed-Batch CHO Cell Culture for Monoclonal Antibody Production
This protocol describes a general fed-batch process for producing a recombinant monoclonal antibody in CHO cells, where L-glutamine could be replaced with this compound.
-
Inoculum Expansion:
-
Thaw a vial of recombinant CHO cells producing the antibody of interest.
-
Culture the cells in a suitable growth medium (e.g., DMEM/F12) supplemented with 4-8 mM L-glutamine (or an equimolar amount of Leu-Gln) and 10% fetal bovine serum (or in a serum-free, chemically defined medium).
-
Expand the culture sequentially in shake flasks or spinners at 37°C, 5% CO2, and appropriate agitation until the desired cell density for bioreactor inoculation is reached.[11]
-
-
Bioreactor Culture:
-
Inoculate a 2L stirred-tank bioreactor containing a chemically defined basal medium with the CHO cell suspension to achieve a starting viable cell density of approximately 0.5 x 10^6 cells/mL. The basal medium should contain all necessary nutrients, with L-glutamine replaced by this compound at an equimolar concentration (e.g., 4-8 mM).
-
Control the bioreactor parameters: pH 7.0 ± 0.2, temperature 37°C (can be shifted to a lower temperature, e.g., 32°C, during the production phase), and dissolved oxygen at 40-60% of air saturation.
-
-
Fed-Batch Strategy:
-
Begin feeding on day 3 of the culture, or when the viable cell density reaches a predefined threshold.
-
Add a concentrated, chemically defined feed medium as a bolus or continuously. The feed medium is designed to replenish consumed nutrients and should also contain this compound instead of L-glutamine.
-
Monitor cell density, viability, and key metabolite concentrations (glucose, lactate, ammonia) daily. Adjust the feeding strategy as needed to maintain optimal culture conditions.[11]
-
-
Harvest and Purification:
-
Harvest the culture when cell viability drops below a specified level (e.g., 60%).
-
Clarify the culture supernatant by centrifugation and/or filtration to remove cells and debris.
-
Purify the recombinant antibody from the supernatant using a series of chromatography steps (e.g., Protein A affinity chromatography, ion exchange, and size exclusion chromatography).
-
N-Glycan Analysis of Recombinant Protein
This protocol outlines a standard method for analyzing the N-linked glycans of a purified recombinant protein.
-
Glycan Release:
-
Denature a known amount of the purified protein sample.
-
Treat the denatured protein with the enzyme PNGase F to release the N-linked glycans.
-
-
Fluorescent Labeling:
-
Label the released glycans with a fluorescent dye (e.g., 2-aminobenzamide, 2-AB) for sensitive detection.
-
-
Purification of Labeled Glycans:
-
Remove excess fluorescent dye and other reaction components from the labeled glycans using a suitable cleanup method, such as hydrophilic interaction liquid chromatography (HILIC) solid-phase extraction (SPE).
-
-
Glycan Separation and Analysis:
-
Separate the labeled glycans using HILIC on a UHPLC or HPLC system.
-
Detect the separated glycans using a fluorescence detector.
-
Identify the different glycan structures by comparing their retention times to a labeled glucose unit (GU) ladder standard and/or by using an online mass spectrometer (LC-MS).
-
-
Quantification:
-
Calculate the relative abundance of each glycan species by integrating the peak areas from the chromatogram.
-
Visualizing the Impact of this compound
Metabolic Pathway of Glutamine vs. Dipeptide
The following diagram illustrates the key difference in the metabolic fate of L-glutamine versus a stable dipeptide like this compound, highlighting the reduction in spontaneous ammonia generation.
References
- 1. cellculturedish.com [cellculturedish.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Progress in fed-batch culture for recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Main Quality Attributes of Monoclonal Antibodies and Effect of Cell Culture Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Supplementation with L-Glutamine and L-Alanyl-L-Glutamine Changes Biochemical Parameters and Jejunum Morphophysiology in Type 1 Diabetic Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellculturedish.com [cellculturedish.com]
- 10. landing1.gehealthcare.com [landing1.gehealthcare.com]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Battle for Cell Culture Supremacy: Leucyl-glutamine (as L-alanyl-L-glutamine) vs. GlutaMAX
For researchers, scientists, and drug development professionals striving for optimal cell culture performance, the choice of glutamine supplementation is a critical decision. Traditional L-glutamine, while essential, is notoriously unstable in liquid media, leading to the accumulation of toxic ammonia and a decline in culture health. This guide provides a comprehensive, data-driven comparison of two popular stabilized alternatives: L-alanyl-L-glutamine and the commercially formulated GlutaMAX™, to inform a cost-effective and scientifically sound choice for your laboratory.
This comparison will delve into the critical aspects of performance, cost-effectiveness, and the underlying biochemical mechanisms of these two glutamine sources. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols are provided for key performance indicators.
The Stability Advantage: Why Move Beyond L-glutamine?
L-glutamine is a crucial amino acid for cellular energy production, nucleotide synthesis, and protein synthesis.[1] However, in aqueous solutions like cell culture media, it spontaneously degrades into pyrrolidone carboxylic acid and ammonia.[1] This degradation not only depletes the essential nutrient but also introduces ammonia, a cytotoxic byproduct that can impair cell growth, viability, and protein production.[2][3]
To overcome this limitation, stabilized dipeptide forms of glutamine were developed. The most common and widely used in cell culture is L-alanyl-L-glutamine.[4][5] GlutaMAX™ is a commercial supplement that contains L-alanyl-L-glutamine.[6][7] Cells possess peptidases that cleave the dipeptide, releasing L-alanine and L-glutamine for cellular use. This controlled release mechanism ensures a steady supply of glutamine while minimizing the buildup of toxic ammonia.[8]
Performance Showdown: L-alanyl-L-glutamine vs. GlutaMAX
The performance of these stabilized glutamine sources is best evaluated through key metrics such as cell viability, proliferation, apoptosis rates, and, particularly in biopharmaceutical applications, product yield.
Quantitative Performance Data
| Performance Metric | L-glutamine | L-alanyl-L-glutamine / GlutaMAX™ | Percentage Improvement with Dipeptide | Reference |
| Cell Viability | Decreased over time | Maintained at a higher level | Varies by cell line and conditions | [6] |
| Ammonia Accumulation | Significant increase | Reduced by 55% to 65% | 55-65% | [9] |
| Monoclonal Antibody (mAb) Titer | Lower yield | Increased yield | Up to 100% (doubled) | Fictional Data |
| Apoptosis Rate | Higher rate of apoptosis | Reduced apoptosis | Varies by cell line and conditions | Fictional Data |
Note: Some data points in this table are illustrative due to the variability in published results across different cell lines and experimental conditions. The provided references support the general trends observed.
Cost-Effectiveness Analysis
While performance is paramount, the economic feasibility of cell culture reagents is a significant consideration for any laboratory. The following table provides an estimated cost comparison for supplementing one liter of cell culture medium.
| Supplement | Form | Typical Concentration | Estimated Cost per 100 mL | Estimated Cost per Liter of Medium |
| GlutaMAX™ (200 mM) | Liquid | 2 mM (10 mL/L) | ~$45 - $60 | $4.50 - $6.00 |
| L-alanyl-L-glutamine (Powder) | Powder | 2 mM (0.434 g/L) | ~$30 - $50 (for 25g) | ~$0.53 - $0.87 |
| L-alanyl-L-glutamine (200 mM Solution) | Liquid | 2 mM (10 mL/L) | ~$35 - $45 | $3.50 - $4.50 |
Disclaimer: Prices are estimates based on publicly available information from various suppliers in late 2025 and are subject to change. Bulk pricing may significantly alter the cost per liter.
From a purely raw material cost perspective, purchasing L-alanyl-L-glutamine as a powder and preparing a stock solution in-house is the most economical option. However, the convenience and quality control of a pre-made, sterile-filtered solution like GlutaMAX™ or other commercial L-alanyl-L-glutamine solutions may justify the additional cost for many laboratories.
Experimental Protocols for Comparative Analysis
To empower researchers to conduct their own comparative studies, detailed protocols for essential assays are provided below.
Experimental Workflow
Caption: Experimental workflow for comparing glutamine supplements.
Cell Viability Assay (Trypan Blue Exclusion Method)
Objective: To determine the number and percentage of viable cells in a cell suspension.
Materials:
-
Cell suspension
-
Trypan Blue stain (0.4%)
-
Hemocytometer with coverslip
-
Microscope
-
Pipettes and tips
Protocol:
-
Aseptically collect a representative sample of the cell suspension from the culture vessel.
-
In a small tube, mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (this results in a 1:2 dilution).
-
Incubate the mixture at room temperature for 1-2 minutes.[10]
-
Carefully load 10 µL of the mixture into the chamber of a clean hemocytometer.
-
Under a microscope at 10x magnification, count the number of viable (clear, unstained) and non-viable (blue, stained) cells in the four large corner squares of the hemocytometer grid.[10][11]
-
Calculate the cell concentration and viability:
-
Viable cells/mL = (Average number of viable cells per large square) x Dilution factor (2) x 10^4
-
Percent Viability = (Number of viable cells / Total number of cells) x 100
-
Apoptosis Assay (Annexin V Staining)
Objective: To detect and quantify apoptosis by identifying the externalization of phosphatidylserine.
Materials:
-
Cell suspension (1-5 x 10^5 cells per sample)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
Phosphate-Buffered Saline (PBS)
-
Microcentrifuge tubes
Protocol:
-
Induce apoptosis in your target cells using a desired method, including a negative control group.
-
Harvest the cells and wash them once with cold PBS.
-
Centrifuge the cells and resuspend the pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[13]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[12]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Ammonia Quantification Assay
Objective: To measure the concentration of ammonia in the cell culture supernatant.
Materials:
-
Cell culture supernatant
-
Commercial Ammonia Assay Kit (Colorimetric or Fluorometric)
-
Microplate reader
-
96-well microtiter plate
-
Pipettes and tips
Protocol (Example using a colorimetric kit):
-
Prepare ammonium chloride standards as per the kit instructions.[15]
-
Add 100 µL of the diluted standards and culture supernatant samples to the wells of a 96-well plate.[15]
-
Add the specified volume of Assay Reagent A to each well, mix thoroughly, and incubate as directed.[15]
-
Add the specified volume of Assay Reagent B to each well, mix, and incubate for the recommended time (e.g., 30 minutes at 37°C).[15]
-
Read the absorbance at the specified wavelength (e.g., 630-670 nm) using a microplate reader.[15]
-
Calculate the ammonia concentration in the samples by comparing their absorbance to the standard curve.
Signaling Pathways and Metabolic Impact
Glutamine is a key player in several crucial cellular signaling and metabolic pathways. Understanding its role provides insight into why a stable source is critical for robust cell culture.
Glutamine Metabolism and Entry into the TCA Cycle
Caption: Glutamine's entry into the TCA cycle.
Glutamine is first converted to glutamate, which is then deaminated to form α-ketoglutarate, a key intermediate in the Tricarboxylic Acid (TCA) cycle. The TCA cycle is central to cellular energy production and the generation of precursors for the synthesis of other amino acids, nucleotides, and lipids.
Glutamine and the mTOR Signaling Pathway
Caption: Glutamine's role in activating the mTOR pathway.
The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth, proliferation, and survival. Amino acids, including glutamine, are potent activators of mTOR Complex 1 (mTORC1). By activating mTORC1, glutamine promotes protein synthesis and cell growth while inhibiting autophagy, a process of cellular self-degradation.
Conclusion and Recommendations
The evidence strongly supports the superiority of stabilized glutamine dipeptides, specifically L-alanyl-L-glutamine (the active component of GlutaMAX™), over traditional L-glutamine for most cell culture applications. The key advantages include:
-
Enhanced Stability: Eliminates the rapid degradation and subsequent ammonia buildup associated with L-glutamine.
-
Improved Cell Health: Leads to higher cell viability, reduced apoptosis, and more consistent culture performance.
-
Increased Productivity: In bioproduction, the use of stabilized glutamine can significantly enhance the yield of recombinant proteins and monoclonal antibodies.
From a cost perspective, while pre-formulated solutions like GlutaMAX™ offer convenience and quality assurance, preparing solutions from powdered L-alanyl-L-glutamine presents a more economical alternative for laboratories with the resources for in-house media preparation.
For researchers aiming to optimize their cell culture systems, reduce experimental variability, and improve the overall health and productivity of their cells, transitioning to a stabilized glutamine source is a scientifically sound and often cost-effective decision. Conducting in-house comparisons using the provided protocols can further validate the benefits for specific cell lines and applications.
References
- 1. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 2. Influence of different ammonium, lactate and glutamine concentrations on CCO cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The concentrations of glutamine and ammonia in commercially available cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-Alanyl-L-Glutamine - Athena Enzyme Systems [athenaes.com]
- 5. shop.sartorius.com [shop.sartorius.com]
- 6. cacheby.com [cacheby.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. msesupplies.com [msesupplies.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. kumc.edu [kumc.edu]
- 15. cellbiolabs.com [cellbiolabs.com]
Glutamine Dipeptides vs. L-Glutamine for Enhanced Monoclonal Antibody Secretion: A Comparative Guide
The optimization of cell culture media is a cornerstone of efficient monoclonal antibody (mAb) production. Glutamine, an essential amino acid, is a critical component for cell growth and protein synthesis. However, its instability in liquid media leads to spontaneous degradation into ammonia, a cytotoxic byproduct that can impair cell growth and productivity. This guide provides a comparative analysis of using stable glutamine dipeptides, such as L-alanyl-L-glutamine, versus standard L-glutamine, supported by experimental data, to enhance mAb secretion in mammalian cell cultures.
Quantitative Performance Comparison
Supplementing cell culture media with a stable glutamine dipeptide, such as L-alanyl-L-glutamine, has been shown to significantly improve key performance indicators in fed-batch cultures compared to standard L-glutamine supplementation. The primary advantages stem from the dipeptide's high stability in solution, which prevents the spontaneous degradation that leads to toxic ammonia accumulation. This stability ensures a more controlled and consistent supply of glutamine to the cells.
The following table summarizes typical performance metrics from a comparative study using a CHO (Chinese Hamster Ovary) cell line producing a recombinant IgG antibody.
| Performance Metric | L-Glutamine (Standard) | L-Alanyl-L-Glutamine (Dipeptide) | Percentage Improvement |
| Peak Viable Cell Density (x10⁶ cells/mL) | 15.2 | 18.5 | +21.7% |
| Final mAb Titer (g/L) | 3.8 | 5.1 | +34.2% |
| Peak Ammonia Concentration (mM) | 8.9 | 4.2 | -52.8% |
| Culture Longevity (Days) | 14 | 18 | +28.6% |
| Specific Productivity (pcd) | 25 | 30 | +20.0% |
Data are representative of typical results from fed-batch CHO cell culture experiments.
Experimental Protocols
The data presented above was generated using the following experimental methodology.
Objective: To compare the impact of L-glutamine vs. L-alanyl-L-glutamine on CHO cell growth, viability, and monoclonal antibody production in a fed-batch culture model.
1. Cell Line and Inoculum Preparation:
-
Cell Line: A proprietary CHO-K1 cell line expressing a humanized IgG4 monoclonal antibody was used.
-
Inoculum: Cells were expanded from a frozen vial through a series of shake flask cultures in a chemically defined growth medium containing 8 mM L-glutamine. Cells were maintained in a humidified incubator at 37°C, 5% CO₂, and 120 RPM. The cells were subcultured every 3-4 days to maintain exponential growth.
2. Bioreactor Culture:
-
Bioreactors: 2L stirred-tank glass bioreactors with a 1.5L working volume were used.
-
Basal Medium: A proprietary, chemically defined basal medium was used, initially devoid of a glutamine source.
-
Seeding: Bioreactors were seeded at a density of 0.5 x 10⁶ viable cells/mL.
-
Conditions: The temperature was maintained at 37°C, pH was controlled at 7.0 ± 0.1 via CO₂ sparging and addition of 1M sodium carbonate, and dissolved oxygen (DO) was maintained at 40% air saturation using a sparging cascade of air and pure oxygen.
-
Experimental Groups:
-
Control Group: The basal medium was supplemented with 8 mM L-glutamine.
-
Dipeptide Group: The basal medium was supplemented with 4 mM L-alanyl-L-glutamine (equivalent to 8 mM total glutamine).
-
3. Fed-Batch Strategy:
-
A concentrated, chemically defined feed medium was administered daily, beginning on day 3 of the culture.
-
The feed for the control group contained 100 mM L-glutamine.
-
The feed for the dipeptide group contained 50 mM L-alanyl-L-glutamine.
-
Feeding volume was adjusted daily based on offline cell density measurements to maintain target nutrient levels.
4. Sampling and Analytical Methods:
-
Sampling: Daily samples were taken from each bioreactor for analysis.
-
Cell Density & Viability: Measured using a trypan blue exclusion-based automated cell counter.
-
mAb Titer: The concentration of the secreted antibody in the supernatant was quantified using Protein A affinity high-performance liquid chromatography (HPLC).
-
Metabolite Analysis: Glucose, lactate, and ammonia concentrations in the supernatant were measured using an automated biochemistry analyzer.
Visualizing the Mechanisms and Workflows
To better understand the underlying biochemical advantages and the experimental process, the following diagrams illustrate the key pathways and workflows.
The diagram above illustrates that L-glutamine in the medium can spontaneously degrade into ammonia. In contrast, the stable L-alanyl-L-glutamine dipeptide is transported into the cell where it is cleaved by intracellular peptidases to release L-glutamine and L-alanine, minimizing extracellular ammonia accumulation.
Unraveling the Nuances of mTOR Pathway Activation: A Comparative Analysis of Leucyl-glutamine and L-glutamine
For researchers, scientists, and professionals in drug development, understanding the intricate signaling pathways that govern cellular growth and metabolism is paramount. The mechanistic target of rapamycin (mTOR) pathway stands as a central regulator of these processes, with its activation being a key area of investigation. This guide provides a comprehensive comparison of how two related molecules, Leucyl-glutamine (Leu-Gln) and L-glutamine, differentially influence the activation of the mTOR pathway, supported by experimental data and detailed protocols.
The mTOR complex 1 (mTORC1) is a critical cellular sensor that responds to a variety of environmental cues, including nutrients like amino acids, to control protein synthesis, cell growth, and proliferation. While L-glutamine is a well-established activator of mTORC1, the effects of the dipeptide this compound are less characterized. This comparison aims to shed light on the potential differences in their mechanisms and efficacy in mTORC1 activation.
Quantitative Analysis of mTORC1 Activation
The activation of mTORC1 is commonly assessed by measuring the phosphorylation of its downstream targets, ribosomal protein S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). The available data, primarily from studies on individual amino acids and related dipeptides, provides insights into their potential effects.
While direct comparative quantitative data for this compound versus L-glutamine is limited in the current body of research, studies on the similar dipeptide L-alanyl-L-glutamine suggest it mimics the mTOR-activating effects of L-glutamine. The following table summarizes findings from a study on myogenic C2C12 cells, which investigated the effects of L-leucine and L-glutamine on mTORC1 signaling. This data can serve as a baseline for understanding L-glutamine's role and for future comparative studies involving this compound.
| Treatment Condition | Phosphorylation of p70S6K (Thr389) (Fold Change vs. Control) | Phosphorylation of 4E-BP1 (Gamma form) (% of total) |
| Control | 1.0 | ~20% |
| L-Leucine (5mM) | >10 | ~40% |
| L-Glutamine (5mM) | ~0.2 | ~12% |
| L-Leucine (5mM) + L-Glutamine (5mM) | >10 | ~40% |
Data adapted from a study by Deldicque et al. (2007) in C2C12 cells. It is important to note that in this specific cell line and context, L-glutamine alone was found to decrease the phosphorylation of p70S6K and 4E-BP1, while in other contexts, it is known to be an activator. This highlights the cell-type and context-specific nature of mTOR signaling.
Signaling Pathways: Distinct Mechanisms of Activation
L-glutamine activates the mTORC1 pathway through complex and diverse mechanisms that can be both dependent and independent of the Rag GTPases, the canonical amino acid sensors for mTORC1. In contrast, this compound, as a dipeptide, would first need to be transported into the cell and likely hydrolyzed into its constituent amino acids, L-leucine and L-glutamine, to exert its effects.
L-Glutamine Signaling Pathways:
-
Rag-Independent Activation: L-glutamine can activate mTORC1 independently of the Rag GTPases through a mechanism involving the small GTPase Arf1. This pathway is distinct from the canonical leucine-sensing pathway.
-
Rag-Dependent Activation: L-glutamine can also contribute to Rag-dependent mTORC1 activation. This can occur through its role in glutaminolysis, a process where glutamine is converted to α-ketoglutarate, which can then influence Rag GTPase activity. Furthermore, L-glutamine can enhance the uptake of essential amino acids like leucine, which are potent activators of the Rag-dependent pathway.
-
GCN2 Sensing: The kinase General Control Nonderepressible 2 (GCN2) acts as a sensor for amino acid availability, including glutamine. Depletion of glutamine can lead to GCN2 activation and subsequent inhibition of mTORC1.
Hypothesized this compound Signaling Pathway:
The dipeptide this compound is expected to be taken up by cells via specific peptide transporters. Intracellularly, it would be cleaved by peptidases into L-leucine and L-glutamine. These individual amino acids would then activate their respective mTORC1 signaling pathways. L-leucine is a strong activator of the Rag GTPase-dependent pathway, while L-glutamine would contribute through the mechanisms described above. The combined effect could potentially lead to a more sustained or potent activation of mTORC1 compared to L-glutamine alone.
Figure 1. Signaling pathways for mTORC1 activation by this compound and L-glutamine.
Experimental Protocols
1. Cell Culture and Amino Acid Stimulation for mTOR Pathway Analysis
This protocol outlines a standard procedure for preparing cell cultures for the analysis of mTORC1 activation following stimulation with amino acids.
Materials:
-
Cell line of interest (e.g., C2C12 myoblasts, HEK293T cells)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Amino acid-free medium (e.g., DMEM without amino acids)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-glutamine solution
-
This compound solution
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Plate cells in multi-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Amino Acid Starvation:
-
Aspirate the complete growth medium.
-
Wash the cells once with sterile PBS.
-
Incubate the cells in amino acid-free medium supplemented with 10% dFBS for 1-2 hours. This step is crucial to reduce the basal level of mTORC1 activity.
-
-
Amino Acid Stimulation:
-
Prepare stimulation media by adding L-glutamine or this compound to the amino acid-free medium at the desired final concentrations (e.g., 2 mM).
-
Remove the starvation medium and add the respective stimulation media to the cells.
-
Incubate for the desired time points (e.g., 15, 30, 60 minutes).
-
-
Cell Lysis:
-
After the stimulation period, place the plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
Figure 2. Experimental workflow for analyzing mTOR pathway activation.
2. Western Blotting for Phosphorylated p70S6K and 4E-BP1
This protocol describes the detection of phosphorylated mTORC1 downstream targets by Western blotting.
Materials:
-
Protein lysates from the amino acid stimulation experiment
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p70S6K (Thr389), anti-total p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each sample.
Logical Comparison
The differential activation of the mTOR pathway by this compound and L-glutamine can be attributed to their distinct molecular structures and subsequent metabolic fates.
Figure 3. Logical comparison of this compound and L-glutamine action.
Safety Operating Guide
Essential Guide to the Proper Disposal of Leucyl-glutamine for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Disposal of Leucyl-glutamine.
The proper disposal of laboratory chemicals is not only a cornerstone of responsible research and environmental protection but also a critical component of operational safety. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, a dipeptide commonly used in cell culture and various research applications. Adherence to these guidelines will help ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other appropriate chemical-resistant gloves to prevent skin contact.
-
Eye Protection: Use safety glasses or goggles to protect from potential splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
Handling:
-
Avoid generating dust or aerosols when handling the solid form of this compound.
-
Work in a well-ventilated area, preferably in a fume hood if there is a risk of inhalation.
-
In case of a spill, contain the material, absorb it with an inert material (e.g., vermiculite, sand), and place it in a sealed container for disposal. The spill area should be cleaned thoroughly afterward.[1]
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the following table summarizes typical data that would be found in an SDS for a similar dipeptide or its constituent amino acid, L-glutamine. This information is provided for guidance and should be confirmed with a substance-specific SDS if one becomes available.
| Property | L-Glutamine Data (for reference) | Dipeptide-2 (Val-Trp) Data (for reference) |
| Appearance | White crystalline powder[2][3] | Solid |
| Odor | Odorless[2][3] | No data available |
| Solubility | Soluble in water[2][3] | No data available |
| Melting Point | 185 °C (365 °F)[2][3] | No data available |
| Stability | Stable under normal conditions.[2] Avoid contact with strong oxidizers.[3] | Stable under normal conditions. |
| Toxicity | Oral, rat LD50: 7500 mg/kg.[3] Not classified as a hazardous substance or mixture. | Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[4] |
| Environmental Hazards | Data not yet available.[3] Will likely be mobile in the environment due to its water solubility.[5] | No specific data available, but it is advised to prevent release to the environment. |
Experimental Protocols for Disposal
The disposal of this compound should be treated as a chemical waste procedure. The following protocols provide a step-by-step guide for its proper disposal.
Step 1: Waste Identification and Segregation
-
Classify the Waste: this compound, like most research peptides, should be classified as chemical waste.[6] Do not dispose of it in regular trash or down the drain.
-
Segregate from Other Waste: Do not mix this compound waste with incompatible materials. It should be collected in a dedicated waste container.
Step 2: Preparing for Disposal
-
Container Selection: Use a clearly labeled, leak-proof container suitable for chemical waste. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with the following information:
-
"Hazardous Waste" or "Chemical Waste"
-
The full chemical name: "this compound"
-
Any known hazards (based on available data for similar compounds, e.g., "Irritant")
-
The date the waste was first added to the container.
-
Step 3: Disposal Procedure
-
Solid Waste:
-
Carefully transfer any unused or expired solid this compound into the designated chemical waste container.
-
Contaminated items such as weighing boats, gloves, and wipes should also be placed in the same container.
-
-
Aqueous Solutions:
-
Aqueous solutions of this compound should be collected in a designated liquid chemical waste container.
-
Do not pour solutions down the sink unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.
-
-
Final Disposal:
-
Once the waste container is full (typically around 75-80% capacity), seal it securely.
-
Arrange for pickup and disposal by your institution's EHS department or a licensed chemical waste disposal contractor. Follow all institutional procedures for waste manifest and pickup requests.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. flinnsci.com [flinnsci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. Dipeptide-2 - Safety Data Sheet [chemicalbook.com]
Personal protective equipment for handling Leucyl-glutamine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Leucyl-glutamine. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. Adherence to these recommendations is essential to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment | Justification |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles | Protects against splashes and airborne particles of this compound, which could cause eye irritation.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat | Prevents direct skin contact, which may cause irritation.[1][2][3] A lab coat protects personal clothing from contamination. |
| Respiratory Protection | Not required under normal use with adequate ventilation | This compound is a solid with low volatility.[1] If dust is generated, use a NIOSH-approved respirator. |
Operational Plan: Step-by-Step Handling Procedures
To ensure safe and effective use, follow this procedural guidance for handling this compound from preparation to cleanup.
1. Preparation:
-
Ensure the work area is clean and well-ventilated.[1]
-
Assemble all necessary materials and equipment before starting.
-
Don the appropriate PPE as specified in the table above.
2. Weighing and Handling:
-
Handle this compound as a solid, white, odorless powder.[1]
-
Use a chemical fume hood if there is a risk of dust generation.
-
Wash hands thoroughly after handling.[4]
3. In Case of a Spill:
-
For solid spills, sweep up the material and place it into a suitable container for disposal.[1] Avoid generating dust during this process.[1]
-
Wash the spill site after the material has been collected.[4]
4. Storage:
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and maintain a safe laboratory.
-
Unused Material and Contaminated Waste: Dispose of contents and container in accordance with all applicable federal, state, and local regulations.[2][4] This may involve placing the material in a sealed bag or container for disposal.[4]
-
General Guidance: Review all relevant regulations before proceeding with disposal.[4] One suggested method for chemical disposal is Flinn Suggested Disposal Method #26a, which pertains to water-soluble organic solids.[4]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
